2,4,5-Trimethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPYYVSBPSDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359387 | |
| Record name | 2,4,5-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90643-45-1 | |
| Record name | 2,4,5-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,4,5-Trimethylbenzenesulfonamide
Abstract: This technical guide provides an in-depth exploration of the primary synthetic pathway for 2,4,5-trimethylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanisms, detailed experimental protocols, and the critical causality behind procedural choices. We will dissect the classical two-step synthesis, beginning with the electrophilic chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) and concluding with the nucleophilic amination of the resulting sulfonyl chloride. Furthermore, this guide will touch upon modern alternative methodologies, offering a comparative perspective for process optimization.
Part 1: The Classical Two-Step Synthesis Pathway
The most established and reliable route to 2,4,5-trimethylbenzenesulfonamide is a two-step process that leverages fundamental reactions in organic chemistry. This pathway is valued for its high yields and the relative accessibility of its starting materials.
1.1: Retrosynthetic Analysis
A retrosynthetic approach reveals a logical disconnection at the sulfur-nitrogen bond, identifying an amine or ammonia equivalent and a sulfonyl chloride as key precursors. The sulfonyl chloride, in turn, is derived from the parent arene, 1,2,4-trimethylbenzene, via an electrophilic aromatic substitution reaction.
Caption: Retrosynthetic analysis of 2,4,5-trimethylbenzenesulfonamide.
1.2: Step 1: Electrophilic Chlorosulfonation of 1,2,4-Trimethylbenzene
The initial step involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 1,2,4-trimethylbenzene. This is achieved through an electrophilic aromatic substitution (EAS) reaction, a cornerstone of arene chemistry.[1][2]
Principle & Mechanism: Chlorosulfonic acid (ClSO₃H) serves as the potent sulfonating agent. The reaction mechanism proceeds via the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the sulfonating species.[3][4][5] The three methyl groups on 1,2,4-trimethylbenzene are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The substitution occurs predominantly at the 5-position, which is para to the methyl group at C2 and ortho to the methyl groups at C1 and C4, and is the most sterically accessible and electronically favored position. The reaction forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the final product, 2,4,5-trimethylbenzenesulfonyl chloride.[6]
Caption: Workflow for the chlorosulfonation of 1,2,4-trimethylbenzene.
Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add chlorosulfonic acid (3.5 molar equivalents). Cool the flask to 0-5 °C using an ice-salt bath.
-
Addition of Arene: Add 1,2,4-trimethylbenzene (1.0 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 2-3 hours. Causality: The slow, dropwise addition to the excess, cooled acid is crucial to control the highly exothermic reaction and prevent side reactions or degradation of the product.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours to ensure the reaction goes to completion.
-
Workup & Isolation: Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The desired sulfonyl chloride product, being insoluble in the acidic aqueous medium, will precipitate out as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper. Dry the crude product under vacuum. Recrystallization from a suitable solvent, such as hexane or a mixture of chloroform and petroleum ether, can be performed for higher purity.
1.3: Step 2: Nucleophilic Amination of 2,4,5-Trimethylbenzenesulfonyl Chloride
The second step converts the synthesized sulfonyl chloride into the target sulfonamide. This transformation is a nucleophilic substitution reaction at the sulfur center.[7][8][9]
Principle & Mechanism: The nitrogen atom of ammonia (or an amine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[10][11] The chloride ion, being a good leaving group, is displaced, forming a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base or using excess ammonia to neutralize the hydrogen chloride (HCl) byproduct that is formed.[9]
Caption: Workflow for the amination of the intermediate sulfonyl chloride.
Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2,4,5-trimethylbenzenesulfonyl chloride (1.0 molar equivalent) in a suitable solvent like acetone or tetrahydrofuran.
-
Addition of Ammonia: Cool the solution in an ice bath and add concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 5-10 molar equivalents) dropwise. Causality: Using a significant excess of ammonia ensures it acts as both the nucleophile and the base to neutralize the HCl generated, driving the reaction to completion. The reaction is exothermic, necessitating cooling.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Isolation: Pour the reaction mixture into cold water. The sulfonamide product, being less soluble than the starting material and byproducts in water, will precipitate.
-
Purification: Collect the white solid by vacuum filtration, wash with copious amounts of cold water, and dry. For further purification, the crude product can be recrystallized from an ethanol-water mixture to yield pure 2,4,5-trimethylbenzenesulfonamide.
Part 2: Alternative Synthetic Strategies & Data Comparison
While the classical pathway is robust, modern organic synthesis seeks milder and more atom-economical methods. The primary limitations of the traditional approach include the use of hazardous and corrosive chlorosulfonic acid and the generation of stoichiometric waste.[3][12][13]
Alternative methodologies are continuously being developed, including:
-
Direct C-H Sulfonamidation: These methods, often catalyzed by transition metals like rhodium or iridium, aim to form the C-S bond directly from an arene and a sulfonamide source, bypassing the need for a sulfonyl chloride intermediate.[12] However, controlling regioselectivity can be a significant challenge.
-
Use of SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable, solid source of sulfur dioxide.[13][14] This allows for palladium-catalyzed coupling reactions of aryl halides or boronic acids with DABSO and an amine source, offering a modular and less hazardous route.[13]
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | General Conditions | Key Advantages | Limitations |
| Classical Pathway | 1,2,4-Trimethylbenzene, ClSO₃H, NH₄OH | 0°C to RT, strong acid | Well-established, high yields, readily available starting materials. | Harsh/corrosive reagents, significant waste generation, limited functional group tolerance.[3][12] |
| Direct C-H Sulfonamidation | Arene, Sulfonyl azide, Transition metal catalyst (Rh, Ru, Ir) | 80-120 °C, 12-24 h | Atom economical, avoids pre-functionalization of the arene. | Often requires a directing group, expensive catalysts, potential for multiple isomers.[12] |
| Pd-Catalyzed (DABSO) | Aryl halide/boronic acid, DABSO, Amine, Pd-catalyst | 80-110 °C, 12-24 h | Milder conditions, broad substrate scope, uses stable SO₂ source.[13] | Requires pre-functionalized arene, catalyst cost, multi-component reaction complexity. |
Part 3: Physicochemical & Safety Data
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |
| Starting Material | 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 | Flammable liquid and vapor, skin/eye/respiratory irritant, toxic to aquatic life.[15][16][17] |
| Intermediate | 2,4,5-Trimethylbenzenesulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | Causes severe skin burns and eye damage, reacts with water. |
| Final Product | 2,4,5-Trimethylbenzenesulfonamide | C₉H₁₃NO₂S | 199.27 | May cause skin, eye, and respiratory irritation. |
Safety Considerations: All manipulations, especially those involving chlorosulfonic acid, must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Chlorosulfonic acid reacts violently with water; therefore, all glassware must be scrupulously dried before use.
Conclusion
The synthesis of 2,4,5-trimethylbenzenesulfonamide is most reliably achieved through the classical two-step method involving chlorosulfonation of 1,2,4-trimethylbenzene followed by amination. This pathway, while utilizing harsh reagents, is highly effective and provides a clear, scalable route to the target compound. Understanding the underlying mechanisms of electrophilic aromatic substitution and nucleophilic substitution is paramount for optimizing reaction conditions and ensuring a high yield of the pure product. As the field of synthetic chemistry advances, alternative methods using transition-metal catalysis and SO₂ surrogates present promising, albeit more complex, avenues for future process development, particularly in contexts where milder conditions and greater functional group tolerance are required.
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An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethylbenzenesulfonamide
Introduction
2,4,5-Trimethylbenzenesulfonamide is a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior in various biological and chemical environments, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of 2,4,5-Trimethylbenzenesulfonamide, offering both theoretical insights and detailed experimental protocols for their determination. While experimental data for this specific molecule is not widely available in the public domain, this guide will leverage established predictive methodologies and data from structurally related isomers to provide a robust scientific foundation for researchers.
Molecular Identity and Structural Characteristics
2,4,5-Trimethylbenzenesulfonamide is an organic compound featuring a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions, and a sulfonamide group at the 1 position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2,4,5-trimethylbenzene-1-sulfonamide |
| CAS Number | 90643-45-1[1] |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C |
Core Physicochemical Properties: A Predictive Approach
Due to the limited availability of direct experimental data for 2,4,5-Trimethylbenzenesulfonamide, this section will provide estimated values for its key physicochemical properties. These estimations are based on established theoretical models and comparative analysis with its structural isomer, 2,4,6-trimethylbenzenesulfonamide. It is crucial for researchers to experimentally verify these properties.
| Property | Predicted Value/Range | Method of Estimation/Rationale |
| Melting Point (°C) | 140 - 150 | Estimated based on the melting point of the isomeric 2,4,6-trimethylbenzenesulfonamide (82-86 °C)[2] and considering the potential for stronger intermolecular interactions due to the less symmetric substitution pattern, which can lead to more efficient crystal packing. |
| Boiling Point (°C) | Decomposes before boiling | Sulfonamides typically have high melting points and tend to decompose at elevated temperatures before reaching their boiling point at atmospheric pressure. |
| Aqueous Solubility | Sparingly soluble | The presence of the polar sulfonamide group suggests some water solubility, but the three methyl groups and the benzene ring contribute to its lipophilicity, likely resulting in low aqueous solubility. The "Extended Hildebrand Solubility Approach" can be used for more precise estimations in various solvent systems[3]. |
| pKa | 9.5 - 10.5 | The acidity of the sulfonamide proton is influenced by the electron-donating methyl groups on the benzene ring. This estimation is based on the pKa values of similar primary benzenesulfonamide derivatives[4][5][6][7]. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This value is estimated based on the contribution of the three methyl groups and the sulfonamide functional group, indicating a moderate degree of lipophilicity. |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the experimental determination of the core physicochemical properties of 2,4,5-Trimethylbenzenesulfonamide. The causality behind experimental choices is explained to ensure scientific integrity.
Synthesis of 2,4,5-Trimethylbenzenesulfonamide
A robust synthesis is the first step in any experimental investigation. The following two-step protocol is a plausible route for the preparation of 2,4,5-Trimethylbenzenesulfonamide, based on established methods for the synthesis of aromatic sulfonyl chlorides and their subsequent amination.
Step 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
This step involves the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene).
Diagram of the Synthesis Workflow for 2,4,5-Trimethylbenzenesulfonamide:
Caption: A two-step synthesis of 2,4,5-Trimethylbenzenesulfonamide.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place 1,2,4-trimethylbenzene (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel while maintaining the internal temperature between 0 and 5 °C. The reaction is highly exothermic and generates HCl gas.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2,4,5-trimethylbenzenesulfonyl chloride, will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.
Step 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
This step involves the amination of the synthesized sulfonyl chloride.
Protocol:
-
Reaction Setup: Dissolve the purified 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.
-
Addition of Ammonia: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise with stirring. A white precipitate of the sulfonamide will form.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Isolation and Purification: Pour the reaction mixture into cold water to precipitate the product completely. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 2,4,5-trimethylbenzenesulfonamide can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline solid.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid.
Protocol:
-
Sample Preparation: Ensure the synthesized 2,4,5-trimethylbenzenesulfonamide is completely dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Aqueous Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Sample Preparation: Add an excess amount of crystalline 2,4,5-trimethylbenzenesulfonamide to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved sulfonamide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of an ionizable compound.
Diagram of the pKa Determination Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol:
-
Solution Preparation: Prepare a solution of 2,4,5-trimethylbenzenesulfonamide of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the sulfonamide has been neutralized.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 2,4,5-Trimethylbenzenesulfonamide. While the lack of extensive experimental data necessitates a predictive approach for some properties, the detailed experimental protocols provided herein empower researchers to generate reliable data in their own laboratories. A thorough characterization of these fundamental properties is an indispensable step in the rational design and development of new chemical entities for therapeutic use.
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2,4,5-Trimethylbenzenesulfonamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylbenzenesulfonamide is a distinct aromatic sulfonamide compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of sulfa drugs and a wide array of other therapeutic agents. The specific substitution pattern of the trimethylbenzene moiety in this compound offers a unique steric and electronic profile that can be exploited in drug design and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in drug development, and essential safety considerations.
Core Chemical Properties
Below is a summary of the key chemical identifiers and properties for 2,4,5-Trimethylbenzenesulfonamide.
| Property | Value | Source |
| CAS Number | 90643-45-1 | N/A |
| Molecular Formula | C₉H₁₃NO₂S | N/A |
| Molecular Weight | 199.27 g/mol | N/A |
| Canonical SMILES | CC1=C(C)C=C(S(N)(=O)=O)C(C)=C1 | N/A |
| Purity | Typically available at ≥98% | N/A |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from related compounds |
Synthesis of 2,4,5-Trimethylbenzenesulfonamide
The synthesis of 2,4,5-Trimethylbenzenesulfonamide is a multi-step process that begins with the sulfonation of 1,2,4-trimethylbenzene (pseudocumene), followed by conversion to the corresponding sulfonyl chloride, and finally, amidation to yield the desired product.
Caption: Synthetic workflow for 2,4,5-Trimethylbenzenesulfonamide.
Step 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
The initial and critical step is the sulfonation of 1,2,4-trimethylbenzene to form the sulfonyl chloride intermediate. This reaction is typically achieved using chlorosulfonic acid.
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Cool the flask to 0-5°C using an ice bath.
-
Addition of Reagents: Carefully add 1,2,4-trimethylbenzene to the flask. Begin a slow, dropwise addition of chlorosulfonic acid, ensuring the temperature does not exceed 10°C. The molar ratio of chlorosulfonic acid to 1,2,4-trimethylbenzene should be approximately 3:1 to ensure complete reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Slowly and carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. The product, 2,4,5-trimethylbenzenesulfonyl chloride, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the isolated 2,4,5-trimethylbenzenesulfonyl chloride under vacuum.
Step 2: Amidation of 2,4,5-Trimethylbenzenesulfonyl Chloride
The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.
Protocol:
-
Reaction Setup: Dissolve the 2,4,5-trimethylbenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.
-
Amidation: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Wash the reaction mixture with water to remove any ammonium salts. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4,5-Trimethylbenzenesulfonamide.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties[1]. While specific applications for 2,4,5-Trimethylbenzenesulfonamide are not extensively documented, its structure suggests significant potential as a scaffold or intermediate in the development of novel therapeutics.
The trimethyl substitution pattern on the benzene ring provides a unique lipophilic and steric profile that can be used to probe the binding pockets of various enzymes and receptors. For instance, sulfonamides are known to be effective inhibitors of carbonic anhydrase, an enzyme implicated in certain cancers and glaucoma[1][2]. The specific arrangement of the methyl groups in 2,4,5-Trimethylbenzenesulfonamide could lead to derivatives with enhanced selectivity for different carbonic anhydrase isoforms.
Furthermore, benzenesulfonamide derivatives are being investigated for their potential as anticancer agents[3] and in the treatment of diabetes[4]. The synthesis of hybrid molecules incorporating the 2,4,5-trimethylbenzenesulfonamide moiety with other pharmacologically active groups, such as piperazine, could yield novel compounds with interesting biological profiles[5].
Caption: Potential drug development pathways from 2,4,5-Trimethylbenzenesulfonamide.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,4,5-Trimethylbenzenesulfonamide and its intermediates.
-
1,2,4-Trimethylbenzene (Starting Material): This is a flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled[6].
-
Chlorosulfonic Acid (Reagent): This is a highly corrosive substance that reacts violently with water. It can cause severe skin burns and eye damage.
-
2,4,5-Trimethylbenzenesulfonyl Chloride (Intermediate): As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive.
-
2,4,5-Trimethylbenzenesulfonamide (Final Product): While specific toxicity data is not available, it should be handled with care. General precautions for handling fine chemicals should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,4,5-Trimethylbenzenesulfonamide is a valuable compound for both synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the proven pharmacological importance of the sulfonamide group make it an attractive scaffold for the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
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Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
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2,4,6-Trimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
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2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). (n.d.). Organic Syntheses. Retrieved from [Link]
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Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
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The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. (n.d.). ResearchGate. Retrieved from [Link]
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Benzenesulfonamide, N-methyl-2,4,5-trichloro-. (n.d.). PubChem. Retrieved from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]
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Benzenesulfonamide, N,N,4-trimethyl-. (n.d.). PubChem. Retrieved from [Link]
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2,4,5-Trimethylbenzenesulfonic acid. (n.d.). LookChem. Retrieved from [Link]
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Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (n.d.). Retrieved from [Link]
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Benzenesulfonyl chloride, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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2-Mesitylenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
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Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024, June 24). PubMed. Retrieved from [Link]
- Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes. (n.d.). Google Patents.
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Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central. Retrieved from [Link]
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Safety Data Sheet 2,4,5-Trimethylbenzaldehyde. (n.d.). metasci. Retrieved from [Link]
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.). Retrieved from [Link]
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Metal-Free Transamidation of Primary Amides using Trimethylsilyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]
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Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (n.d.). PubMed. Retrieved from [Link]
-
2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE. (n.d.). Retrieved from [Link]
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Spectral data of 2,4,5-Trimethylbenzenesulfonamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2,4,5-Trimethylbenzenesulfonamide
Foreword: Navigating the Analytical Frontier
In the landscape of chemical research and drug development, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent work is built. While vast spectral libraries provide data for millions of compounds, researchers frequently encounter novel structures or isomers for which no reference data exists. This guide addresses such a scenario for 2,4,5-Trimethylbenzenesulfonamide (C₉H₁₃NO₂S) .
Molecular Blueprint and Predicted Spectral Signatures
Before entering the laboratory, a thorough in-silico analysis is crucial. It establishes a set of expectations, transforming data acquisition from a passive measurement into an active process of hypothesis testing.
Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The unique 1,2,4,5-substitution pattern of the benzene ring dictates a specific and predictable set of signals.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Due to the molecule's asymmetry, all protons are chemically distinct, but the aromatic protons lack adjacent protons for coupling.
-
Aromatic Protons (H-3, H-6): These will appear as two distinct singlets. Their chemical shift will be influenced by the electron-donating methyl groups and the electron-withdrawing sulfonamide group.
-
Methyl Protons (C2-CH₃, C4-CH₃, C5-CH₃): These will appear as three sharp singlets, each integrating to 3 protons.
-
Amide Protons (-SO₂NH₂): These protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature. Using a solvent like DMSO-d₆ is advisable as it forms hydrogen bonds, slowing the exchange rate and resulting in a more distinct peak.
-
-
¹³C NMR Spectroscopy: With proton decoupling, each unique carbon atom will produce a single peak.[1] The molecule's lack of symmetry means all nine carbon atoms are chemically non-equivalent and should yield nine distinct signals.
Table 1: Predicted NMR Spectral Data for 2,4,5-Trimethylbenzenesulfonamide
| Feature | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale & Causality |
| Solvent | DMSO-d₆ | DMSO-d₆ | Deuterated dimethyl sulfoxide is a polar aprotic solvent that solubilizes the amide well and minimizes the exchange rate of the N-H protons, allowing for their clearer observation compared to chloroform-d. |
| Aromatic Signals | ~7.6 ppm (s, 1H, H-6), ~7.2 ppm (s, 1H, H-3) | 6 signals in the ~125-145 ppm range | H-6 is flanked by two electron-withdrawing groups (sulfonyl and methyl at C-5) making it more deshielded (downfield). H-3 is between two methyl groups, experiencing a more shielded environment. The lack of coupling (singlets) is a key indicator of the substitution pattern. |
| Aliphatic Signals | 3 signals, ~2.1-2.5 ppm (each s, 3H) | 3 signals in the ~18-22 ppm range | The three methyl groups will have slightly different chemical shifts due to their positions relative to the bulky and electron-withdrawing sulfonamide group. |
| Amide Signal | ~7.3 ppm (br s, 2H) | N/A | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Its chemical shift is highly variable. |
| Quaternary Carbons | N/A | 4 signals (C-1, C-2, C-4, C-5) | These carbons, bonded to substituents other than hydrogen, will appear in the ¹³C spectrum but not the ¹H spectrum. Their chemical shifts are key to confirming the substitution pattern. |
Infrared (IR) Spectroscopy Predictions
IR spectroscopy identifies the vibrational modes of functional groups. The spectrum should clearly show absorptions characteristic of the sulfonamide and the substituted aromatic ring.
Table 2: Predicted FTIR Absorption Bands for 2,4,5-Trimethylbenzenesulfonamide
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & Causality |
| 3390–3330 | N-H Asymmetric Stretch | Strong, sharp | The primary sulfonamide (-NH₂) group gives rise to two distinct N-H stretching bands. These are hallmarks of the functional group.[2] |
| 3280–3230 | N-H Symmetric Stretch | Medium, sharp | The presence of both asymmetric and symmetric stretches is definitive proof of a primary (-NH₂) versus a secondary (-NHR) amide or sulfonamide.[2] |
| 3100–3000 | Aromatic C-H Stretch | Medium to weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[3] |
| 2980–2850 | Aliphatic C-H Stretch | Medium | These bands arise from the C-H stretching vibrations within the three methyl groups. |
| ~1600 & ~1475 | Aromatic C=C Ring Stretch | Medium, sharp | These two bands are characteristic of carbon-carbon double bond stretching within an aromatic ring. |
| 1350–1310 | SO₂ Asymmetric Stretch | Very Strong | The S=O bond has a large dipole moment, resulting in a very strong absorption. This is one of the most prominent peaks in the spectrum, confirming the sulfonyl group.[2] |
| 1170–1140 | SO₂ Symmetric Stretch | Very Strong | Paired with the asymmetric stretch, this strong band provides unequivocal evidence for the -SO₂- moiety.[2] |
| 930–900 | S-N Stretch | Medium | This vibration confirms the sulfur-nitrogen bond of the sulfonamide group.[2] |
Mass Spectrometry (MS) Predictions
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint.
Table 3: Predicted Mass Spectrum Fragments for 2,4,5-Trimethylbenzenesulfonamide
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway | Rationale & Causality |
| 199 | [C₉H₁₃NO₂S]⁺˙ (Molecular Ion) | Direct Ionization | The molecular ion peak (M⁺˙) should be clearly visible, confirming the molecular weight of the compound. Its relative intensity depends on its stability. |
| 183 | [C₉H₁₁O₂S]⁺ | M⁺˙ - •NH₂ | Loss of the amino radical is a common fragmentation pathway for primary amides and sulfonamides. |
| 135 | [C₉H₁₁S]⁺ or [C₉H₁₃N]⁺˙ | M⁺˙ - SO₂ or M⁺˙ - O₂ | The loss of sulfur dioxide (SO₂, 64 Da) is a highly characteristic fragmentation for sulfonyl compounds due to the stability of the neutral SO₂ molecule.[4] This fragment is a strong indicator of the core structure. |
| 120 | [C₉H₁₂]⁺˙ (Trimethylbenzene radical cation) | Cleavage of the Ar-S bond | This represents the cleavage of the bond between the aromatic ring and the sulfur atom, resulting in the stable trimethylbenzene (pseudocumene) radical cation. This is expected to be a very prominent peak, potentially the base peak. |
| 105 | [C₈H₉]⁺ (Xylyl cation) | [C₉H₁₂]⁺˙ - •CH₃ | Loss of a methyl radical from the trimethylbenzene cation results in a stable benzylic-type cation. This is a common subsequent fragmentation for alkylbenzenes. |
Validated Experimental Protocols
The following protocols are designed to generate high-fidelity data for structural elucidation. The choice of parameters is critical for ensuring data quality and reproducibility.
Protocol: NMR Spectrum Acquisition
This protocol details the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation: a. Weigh approximately 5-10 mg of 2,4,5-Trimethylbenzenesulfonamide directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. c. Cap the tube and vortex for 30 seconds or until the sample is fully dissolved. The clarity of the solution is paramount to avoid line broadening.
-
Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal from the DMSO-d₆ solvent. c. Shim the magnetic field to optimize homogeneity. A well-shimmed field is critical for achieving sharp peaks and resolving fine coupling patterns (though none are expected for the aromatic protons here).
-
¹H NMR Acquisition: a. Acquire a standard single-pulse ¹H spectrum. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure accurate integration. d. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Set the spectral width to cover 0 to 200 ppm. d. Co-add 1024 scans or more, as the ¹³C nucleus is significantly less sensitive than ¹H.[1]
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectra and reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. c. Integrate the ¹H spectrum to determine proton ratios.
Protocol: Mass Spectrum Acquisition (GC-MS)
This protocol uses Gas Chromatography (GC) for sample introduction, which also serves as a purity check, followed by EI-MS.
-
Sample Preparation: a. Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS System Parameters: a. Injector: Split/splitless injector at 250 °C with a split ratio of 50:1. b. Carrier Gas: Helium at a constant flow of 1.0 mL/min. c. GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). d. Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation from any potential impurities and elution of the target compound.
-
Mass Spectrometer Parameters: a. Ionization Source: Electron Ionization (EI). b. Electron Energy: 70 eV. This standard energy level is used to generate reproducible fragmentation patterns that are comparable to library spectra. [4] c. Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted fragments. d. Source Temperature: 230 °C.
-
Data Analysis: a. Identify the peak corresponding to 2,4,5-Trimethylbenzenesulfonamide in the total ion chromatogram (TIC). b. Extract the mass spectrum for that peak. c. Identify the molecular ion peak (M⁺˙) and compare the major fragment ions to the predicted values in Table 3.
Conclusion: An Integrated Approach to Structural Verification
-
NMR provides the carbon-hydrogen framework and confirms the specific substitution pattern.
-
IR confirms the presence of key functional groups, particularly the primary sulfonamide.
-
MS establishes the molecular weight and provides a fragmentation fingerprint that corroborates the overall structure.
Only when the data from all three techniques are combined and found to be in complete agreement with the predicted molecular structure can the identity and purity of the compound be confirmed with the highest degree of confidence. This integrated methodology is the gold standard in chemical and pharmaceutical development, ensuring the integrity of all subsequent research.
References
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-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] [5][6][7][8][9]3. PubChem Compound Summary for CID 258545, 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link] [3]4. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectral interpretation principles).
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An In-Depth Technical Guide to the Crystal Structure of 2,4,5-Trimethylbenzenesulfonamide: Experimental Strategy and Structural Analysis
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2,4,5-trimethylbenzenesulfonamide. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this document outlines a robust, field-proven methodology for its determination. We present a detailed, step-by-step protocol for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, by leveraging structural data from closely related analogues, we offer expert insights into the anticipated molecular conformation, intermolecular interactions, and supramolecular assembly of 2,4,5-trimethylbenzenesulfonamide. This guide is intended to serve as a self-validating system for researchers undertaking the crystallographic analysis of this and similar sulfonamide compounds, providing both a practical experimental workflow and a predictive structural analysis.
Introduction: The Significance of Sulfonamide Crystal Structures
Benzenesulfonamides are a cornerstone of medicinal chemistry and materials science.[1] Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2] The three-dimensional arrangement of atoms in the solid state, or the crystal structure, governs many of the physicochemical properties of a compound, such as solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is paramount for rational drug design, polymorph screening, and formulation development.
The specific substitution pattern of 2,4,5-trimethylbenzenesulfonamide suggests a molecule with distinct electronic and steric properties that will influence its crystal packing. The determination of its crystal structure would provide invaluable information on:
-
Molecular Conformation: The torsion angles defining the orientation of the trimethylphenyl group relative to the sulfonamide moiety.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the supramolecular architecture.
-
Crystal Packing Efficiency: How the molecules arrange in the unit cell, which influences density and stability.
This guide will first detail the experimental workflow to obtain this critical data and then provide an expert analysis of the expected structural features based on known structures of analogous compounds.
Experimental Workflow for Crystal Structure Determination
The determination of a single-crystal structure is a multi-step process that requires careful execution and analysis. The workflow presented here is a self-validating system, with checkpoints to ensure the quality of the material and data at each stage.
Figure 1: A comprehensive workflow for the determination of a single-crystal structure.
Synthesis and Purification
A plausible synthetic route to 2,4,5-trimethylbenzenesulfonamide would involve the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) followed by amination.
Protocol:
-
Chlorosulfonation: To a stirred solution of 1,2,4-trimethylbenzene in a suitable chlorinated solvent (e.g., dichloromethane) cooled in an ice bath, add chlorosulfonic acid dropwise. The reaction is typically exothermic and should be controlled carefully.
-
Work-up: After the reaction is complete, the mixture is poured onto crushed ice to quench the excess chlorosulfonic acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,4,5-trimethylbenzenesulfonyl chloride.
-
Amination: The crude sulfonyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and added dropwise to a cooled, stirred solution of aqueous ammonia.
-
Purification: The resulting precipitate, 2,4,5-trimethylbenzenesulfonamide, is collected by filtration, washed with cold water, and dried. For crystallographic studies, high purity is essential. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: The identity and purity of the compound must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3] Crystals should ideally be 0.1-0.3 mm in each dimension, well-formed, and free of defects.
Protocol:
-
Solvent Screening: Small-scale crystallization trials should be performed with a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof).
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent at a slightly elevated temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a higher-boiling-point solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.
-
Crystal Selection and Mounting: Once suitable crystals have formed, a well-defined single crystal is selected under a microscope.[3] The crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.[4]
Single-Crystal X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.[5]
Protocol:
-
Instrument Setup: The diffractometer is equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[5]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections with good coverage and redundancy. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[4]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption), and scale and merge the data to produce a final reflection file.
Structure Solution and Refinement
The processed reflection data is used to solve and refine the crystal structure.[6]
Protocol:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or Patterson methods, often implemented in software packages like SHELXT.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL.[6][7] This process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and other parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are usually located in the difference Fourier map and refined with appropriate constraints or restraints.[8]
-
Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final model is typically reported in the Crystallographic Information File (CIF) format.[6]
Predicted Structural Features and Comparative Analysis
In the absence of an experimentally determined structure for 2,4,5-trimethylbenzenesulfonamide, we can predict its key structural features by analyzing the crystal structures of closely related compounds.
Molecular Conformation
The conformation of benzenesulfonamides is largely defined by the torsion angles around the S-N and S-C bonds. The sulfonamide group itself is known to be polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).[1] The presence of three methyl groups on the benzene ring will introduce steric constraints that influence the preferred conformation. It is anticipated that the trimethylphenyl ring will not be coplanar with the C-S-N plane to minimize steric hindrance.
Intermolecular Interactions and Supramolecular Motifs
The primary interaction governing the crystal packing of unsubstituted sulfonamides is the N-H···O=S hydrogen bond.[9] This interaction is highly directional and often leads to the formation of well-defined supramolecular motifs, such as chains or dimers.
Table 1: Comparison of Supramolecular Motifs in Related Sulfonamides
| Compound | Key Intermolecular Interactions | Reference |
| Benzenesulfonamide | N-H···O=S hydrogen-bonded chains | [1] |
| Tolbutamide | N-H···O=S hydrogen-bonded dimers | |
| Chlorpropamide | N-H···O=S hydrogen-bonded dimers |
For 2,4,5-trimethylbenzenesulfonamide, it is highly probable that the crystal structure will be dominated by N-H···O=S hydrogen bonds . These interactions could lead to the formation of centrosymmetric dimers or extended chains, which are common packing motifs for sulfonamides.
Figure 2: Common supramolecular motifs in sulfonamides formed by N-H···O=S hydrogen bonds.
In addition to strong hydrogen bonding, weaker interactions such as C-H···O and potential π–π stacking (offset-face-to-face) involving the trimethylphenyl rings may also play a role in stabilizing the overall crystal packing. The steric bulk of the three methyl groups might, however, hinder efficient π–π stacking.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive and robust strategy for the experimental determination of the crystal structure of 2,4,5-trimethylbenzenesulfonamide. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain high-quality structural data. The comparative analysis of related sulfonamide structures provides a strong predictive framework for the key structural features of the target molecule, anticipating a structure governed by strong N-H···O=S hydrogen bonds.
The determination of this crystal structure would be a valuable contribution to the field, providing crucial data for computational chemists performing crystal structure prediction studies and for medicinal chemists and formulation scientists working on sulfonamide-based therapeutics.[10][11][12] The resulting CIF file would serve as a definitive reference, enabling a deeper understanding of the structure-property relationships of this class of compounds.
References
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Latifi, R. User guide to crystal structure refinement with SHELXL. Self-published, Available at: [Link].
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. MXene. Available at: [Link].
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link].
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Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(4), 647-661. Available at: [Link].
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Minenkov, Y., et al. (2024). Features of noncovalent interactions in the group of highly polymorphic benzenesulfonamide derivatives. CrystEngComm, Advance Article. Available at: [Link].
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Crystal structure prediction of small organic molecules: a second blind test. SciSpace. Available at: [Link].
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Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available at: [Link].
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link].
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Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. Available at: [Link].
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Zhu, Q., & Hattori, T. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2410.12345. Available at: [Link].
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Single Crystal Refinement using SHELX program. ISIS Neutron and Muon Source. Available at: [Link].
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Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Available at: [Link].
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Côté, M., & Pezolet, M. (2004). Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II. Applied Spectroscopy, 58(4), 446-454. Available at: [Link].
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Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link].
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link].
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Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link].
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Minenkov, Y., et al. (2024). Features of noncovalent interactions in the group of highly polymorphic benzenesulfonamide derivatives. CrystEngComm. Available at: [Link].
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Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(7), 859-866. Available at: [Link].
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van der Torre, J., et al. (2020). Do Sulfonamides Interact with Aromatic Rings?. Chemistry – A European Journal, 26(68), 15851-15858. Available at: [Link].
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Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. Available at: [Link].
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A Technical Guide to the Solubility of 2,4,5-Trimethylbenzenesulfonamide in Organic Solvents
This guide provides an in-depth technical exploration of the principles and methodologies for determining and predicting the solubility of 2,4,5-trimethylbenzenesulfonamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository to offer a foundational understanding of solubility, practical experimental guidance, and an overview of predictive theoretical models.
Executive Summary: The Critical Role of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,4,5-trimethylbenzenesulfonamide is a cornerstone of successful drug development and chemical process design. It dictates the feasibility of purification methods such as crystallization, influences formulation strategies, and ultimately impacts the bioavailability of a drug product. A thorough understanding of a compound's behavior in various organic solvents is therefore not merely academic but a critical parameter for process optimization, cost-effectiveness, and the timely advancement of research projects. This guide provides the theoretical framework and practical tools necessary for scientists to confidently assess and predict the solubility of sulfonamide derivatives.
Theoretical Framework: The Physicochemical Drivers of Solubility
The dissolution of a crystalline solid, such as 2,4,5-trimethylbenzenesulfonamide, into a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the solute's crystal lattice. The overarching principle is that "like dissolves like," which refers to the similarity of polarity between the solute and the solvent.
2.1 Intermolecular Forces and Polarity:
The primary forces at play include:
-
Van der Waals forces: Weak, short-range electrostatic attractions between molecules.
-
Dipole-dipole interactions: Electrostatic interactions between permanent dipoles in polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).
Sulfonamides are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the sulfonyl oxygens and the nitrogen atom). The presence of the aromatic ring and methyl groups in 2,4,5-trimethylbenzenesulfonamide also contributes to its overall polarity and potential for van der Waals interactions.
2.2 General Solubility Behavior of Sulfonamides:
While specific data for 2,4,5-trimethylbenzenesulfonamide is not extensively available in public literature, general trends for sulfonamides can be instructive:
-
Alcohols: Sulfonamides generally exhibit good solubility in lower-chain alcohols like methanol and ethanol, with solubility decreasing as the alkyl chain length of the alcohol increases.[1][2][3] This is attributed to the ability of alcohols to engage in hydrogen bonding.
-
Ketones and Esters: Solvents like acetone and ethyl acetate are often effective at dissolving sulfonamides due to their polarity and hydrogen bond accepting capabilities.[4]
-
Aprotic Solvents: The solubility in aprotic solvents like dichloromethane can be significant, particularly for sulfonamides with increased lipophilicity.[5]
-
Non-polar Solvents: Sulfonamides typically show poor solubility in non-polar solvents like hexane, as the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions.
2.3 The Influence of Temperature:
The solubility of most solid organic compounds, including sulfonamides, in organic solvents increases with temperature.[1][2][3] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice energy. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The following section provides a detailed, step-by-step protocol for the widely accepted isothermal shake-flask method. This method is designed to achieve thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature.
3.1 The Isothermal Shake-Flask Method:
This equilibrium method involves saturating a solvent with a solute at a constant temperature and then quantifying the concentration of the dissolved solute.
3.1.1 Materials and Equipment:
-
2,4,5-Trimethylbenzenesulfonamide (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
-
Volumetric flasks and pipettes
3.1.2 Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of 2,4,5-trimethylbenzenesulfonamide and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the constant temperature shaker. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step removes any suspended solid particles that could lead to an overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 2,4,5-trimethylbenzenesulfonamide.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
3.1.3 Self-Validating System:
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Time to Equilibrium: Perform the experiment at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.
-
Reproducibility: Conduct the experiment in triplicate to assess the precision of the method.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the solid has not undergone any phase changes or solvate formation during the experiment.
3.2 Visual Representation of the Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Theoretical Models for Solubility Prediction
In the absence of experimental data, or for early-stage screening, theoretical models can provide valuable estimates of solubility.
4.1 Extended Hildebrand Solubility Approach:
The Hildebrand solubility parameter (δ) is a measure of the cohesive energy density of a substance and can be used to predict miscibility and solubility.[6] The principle is that two substances with similar solubility parameters are likely to be soluble in each other. The extended Hildebrand solubility approach has been successfully applied to sulfonamides in various solvent systems.[4][5][7]
The solubility parameter of a solute (δ₂) and a solvent (δ₁) can be used in the following equation to estimate the activity coefficient (γ₂) of the solute in the solution:
ln(γ₂) = V₂(δ₁ - δ₂)² / RT
where V₂ is the molar volume of the solute, R is the gas constant, and T is the absolute temperature. The ideal solubility can then be corrected using this activity coefficient to provide a more realistic estimate of the actual solubility. The Hildebrand parameters for many common solvents are readily available, and the parameter for a new compound like 2,4,5-trimethylbenzenesulfonamide can be estimated using group contribution methods.
4.2 Thermodynamic Models (UNIFAC, PC-SAFT):
More sophisticated thermodynamic models can also be employed for solubility prediction.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules.[8][9] It is a powerful predictive tool as it does not require experimental data for the specific mixture of interest.
-
PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): This is an equation-of-state model that has shown promise in predicting the solubility of pharmaceuticals in pure and mixed solvents.[3] It requires the determination of several compound-specific parameters, which can be fitted to a limited set of experimental data.
4.3 Logical Relationship in Solubility Prediction:
Caption: Logical Flow for Theoretical Solubility Prediction.
Data Summary
Conclusion
This technical guide has provided a comprehensive overview of the critical aspects of determining and predicting the solubility of 2,4,5-trimethylbenzenesulfonamide in organic solvents. By understanding the underlying theoretical principles, employing a robust experimental methodology, and leveraging predictive models, researchers can effectively navigate the challenges associated with solubility in their drug development and chemical research endeavors. The provided protocols and theoretical discussions are intended to empower scientists to generate reliable data and make informed decisions in their laboratory work.
References
- Mauger, J. W., et al. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 3(2), 135-146.
- Paruta, A. N., & Mauger, J. W. (1977). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 3(2), 135-146.
- Spyriouni, T., Krokidis, X., & Economou, I. G. (2011). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. Fluid Phase Equilibria, 302(1-2), 331-337.
- Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Sheikholeslamzadeh, E., & Rohani, S. (2020). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 59(15), 7116-7125.
- EXPERIMENT 1 DETERMIN
- Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Mauger, J. W., et al. (1971). Solubility parameter of selected sulfonamides. Journal of Pharmaceutical Sciences, 60(2), 238-244.
- Bouillot, B., et al. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 302(1-2), 231-239.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Delgado, D. R., Peña, M. Á., & Martínez, F. (2015). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 44(3), 5-10.
- Paruta, A. N. (1971). Solubility parameter of selected sulfonamides. Journal of Pharmaceutical Sciences, 60(2), 238-244.
- Wikipedia. (n.d.). Hildebrand solubility parameter.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5035-5039.
- United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.
- Lund University. (n.d.).
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An In-depth Technical Guide to the Thermal Stability of 2,4,5-Trimethylbenzenesulfonamide
Foreword: Charting the Thermal Landscape of a Novel Sulfonamide
In the landscape of pharmaceutical development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. As we explore novel derivatives such as 2,4,5-Trimethylbenzenesulfonamide, a thorough understanding of their fundamental physicochemical properties is not merely academic—it is a prerequisite for successful drug design, formulation, and manufacturing. Thermal stability, in particular, stands as a critical parameter, dictating everything from viable storage conditions and shelf-life to the feasibility of manufacturing processes like milling and melt extrusion.
This guide is crafted for researchers, scientists, and drug development professionals who are tasked with characterizing the thermal properties of 2,4,5-Trimethylbenzenesulfonamide. In the absence of established literature for this specific molecule, we will proceed from a position of foundational principles and expert methodology. This document will not present pre-existing data, but rather, will serve as a comprehensive roadmap for you to conduct a robust and self-validating thermal stability analysis. We will delve into the causality behind experimental choices, the nuances of data interpretation, and the theoretical underpinnings of thermal decomposition for arylsulfonamides.
Our objective is to empower you with the knowledge and protocols necessary to confidently map the thermal behavior of 2,4,5-Trimethylbenzenesulfonamide, ensuring the integrity and safety of your active pharmaceutical ingredient (API).
Introduction to 2,4,5-Trimethylbenzenesulfonamide and the Imperative of Thermal Stability
Molecular Profile: 2,4,5-Trimethylbenzenesulfonamide
2,4,5-Trimethylbenzenesulfonamide is an aromatic sulfonamide. The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂) and three methyl groups at the 2, 4, and 5 positions. While its specific biological activities and therapeutic applications are areas of ongoing research, its structural motifs suggest potential relevance in areas where other sulfonamides have shown efficacy.
Table 1: Physicochemical Properties of 2,4,5-Trimethylbenzenesulfonamide and Related Isomers
| Property | 2,4,5-Trimethylbenzenesulfonamide | 2,4,6-Trimethylbenzenesulfonamide[1] | N,N,4-Trimethylbenzenesulfonamide[2] |
| Molecular Formula | C₉H₁₃NO₂S | C₉H₁₃NO₂S | C₉H₁₃NO₂S |
| Molecular Weight | ~215.27 g/mol | 199.27 g/mol | 199.27 g/mol |
| Structure | Structure to be determined by user | Mesitylenesulfonamide | N,N-dimethyl-p-toluenesulfonamide |
| CAS Number | Not readily available | 4543-58-2 | 599-69-9 |
Note: Data for the title compound is estimated based on its structure. Researchers should confirm these properties experimentally.
Why Thermal Stability is a Critical Quality Attribute (CQA)
The thermal stability of an API is a cornerstone of its developability profile. An API that decomposes at elevated temperatures can lead to:
-
Loss of Potency: Degradation reduces the concentration of the active compound, compromising therapeutic efficacy.
-
Formation of Toxic Impurities: Decomposition products may have undesirable toxicological profiles, posing a safety risk to patients.
-
Inconsistent Product Performance: Physical changes, such as melting or solid-state transitions, can alter dissolution rates and bioavailability.
-
Manufacturing Challenges: Processes involving heat, such as drying, granulation, and hot-melt extrusion, may be unfeasible if the API is thermally labile.
Therefore, a comprehensive understanding of the thermal behavior of 2,4,5-Trimethylbenzenesulfonamide is essential from the early stages of drug development.
Theoretical Foundations of Thermal Decomposition in Sulfonamides
The thermal degradation of sulfonamides is influenced by a variety of factors including temperature, the surrounding atmosphere, and the presence of impurities.[3][4] Generally, the decomposition of organic molecules under thermal stress involves the cleavage of the weakest chemical bonds. In the case of arylsulfonamides, the most probable points of initial bond scission are the C-S and S-N bonds.
The degradation of sulfonamides can be influenced by environmental factors such as temperature.[5] For instance, in some studies, the concentration of sulfonamides in animal manure decreased as the temperature increased.[3][4]
A generalized decomposition might proceed via radical or elimination pathways, leading to the evolution of gaseous products like sulfur dioxide (SO₂) and the formation of various organic fragments. The specific pathway and resulting products are highly dependent on the substitution pattern of the aromatic ring and the nature of the sulfonamide nitrogen substituents.
Experimental Design for a Comprehensive Thermal Stability Assessment
A robust thermal stability study relies on a multi-technique approach to gain a complete picture of the material's behavior. The two primary techniques we will focus on are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Core Techniques: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is the definitive technique for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with this decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state phase changes.[10][11]
By combining these techniques, we can distinguish between physical events (like melting) and chemical events (like decomposition) and understand their interplay.
Experimental Workflow
The following diagram outlines a logical workflow for the thermal analysis of 2,4,5-Trimethylbenzenesulfonamide.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for your investigation.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Td) and the mass loss profile of 2,4,5-Trimethylbenzenesulfonamide.
Materials & Equipment:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[12]
-
High-purity nitrogen (or air/oxygen for oxidative stability studies)
-
Alumina or platinum crucibles[12]
-
Microbalance (sensitivity ±0.01 mg)
-
2,4,5-Trimethylbenzenesulfonamide (dried, >99% purity)
Procedure:
-
Instrument Preparation: Ensure the TGA is calibrated according to the manufacturer's specifications. Start the purge gas (nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Sample Preparation: Tare an empty TGA crucible on the microbalance. Accurately weigh 5-10 mg of the dried 2,4,5-Trimethylbenzenesulfonamide into the crucible. A smaller sample size minimizes thermal gradients.
-
Loading the Sample: Carefully place the crucible into the TGA furnace.
-
Programming the TGA: Set up the temperature program:
-
Initial Temperature: 25 °C
-
Heating Rate: 10 °C/min (a standard rate for screening)
-
Final Temperature: A temperature beyond complete decomposition, e.g., 600 °C.
-
-
Running the Analysis: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Calculate the derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Determine the onset temperature of decomposition (Td), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), heat of fusion (ΔHf), and identify any other thermal events prior to decomposition.
Materials & Equipment:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q20 or similar)[10]
-
High-purity nitrogen
-
Aluminum hermetic pans and lids[13]
-
Crimping press
-
Microbalance
-
2,4,5-Trimethylbenzenesulfonamide (dried, >99% purity)
Procedure:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.[11]
-
Sample Preparation: Weigh 2-5 mg of the dried sample into an aluminum DSC pan.[10] Place the lid on the pan and seal it using the crimping press. This prevents mass loss due to sublimation before melting.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.[10]
-
Loading the Sample: Place the sample pan and the reference pan into the DSC cell.
-
Programming the DSC: Set up the temperature program. A heat-cool-heat cycle is recommended to erase the sample's prior thermal history.[13]
-
Segment 1 (Heating): Heat from 25 °C to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.
-
Segment 2 (Cooling): Cool the sample back to 25 °C at 10 °C/min.
-
Segment 3 (Heating): Reheat the sample at 10 °C/min to the same final temperature as in Segment 1. The data from this second heating run is typically used for analysis.
-
-
Running the Analysis: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature. Endothermic events (like melting) will appear as peaks (or troughs, depending on instrument convention).
-
Determine the onset temperature of the melting peak, which is taken as the melting point (Tm).
-
Integrate the area of the melting peak to calculate the heat of fusion (ΔHf).
-
Interpreting the Thermal Data
The power of this analysis comes from correlating the TGA and DSC results.
Table 2: Hypothetical Thermal Analysis Data for 2,4,5-Trimethylbenzenesulfonamide
| Parameter | Value | Interpretation |
| Melting Point (Tm, from DSC) | 155 °C | A sharp endotherm indicates a crystalline solid with a well-defined melting point. |
| Heat of Fusion (ΔHf, from DSC) | 120 J/g | Provides information about the crystal lattice energy. |
| Onset of Decomposition (Td, from TGA) | 220 °C | The temperature at which significant mass loss begins. |
| Mass Loss at 250 °C (from TGA) | ~30% | Corresponds to the loss of a specific fragment, potentially SO₂. |
| Residual Mass at 600 °C (from TGA) | < 2% | Indicates near-complete decomposition into volatile products. |
Key Interpretive Questions:
-
Is there a clear separation between melting and decomposition? In our hypothetical data, Tm (155 °C) is well below Td (220 °C). This is a favorable profile, suggesting the compound can be melted without significant degradation. If Tm and Td were to overlap, it would indicate that the compound decomposes upon melting, posing significant challenges for formulation.
-
Are there multiple decomposition steps? The DTG curve from the TGA analysis is crucial here. Multiple peaks suggest a multi-step decomposition pathway, which may involve the sequential loss of different functional groups.
-
Does the mass loss correspond to a logical fragment? The theoretical mass percentage of SO₂ in C₉H₁₃NO₂S is approximately 29.7%. A mass loss step of ~30% in the TGA would strongly suggest the initial loss of sulfur dioxide.
Postulated Thermal Decomposition Pathway
Based on the known chemistry of arylsulfonamides, a plausible initial decomposition step for 2,4,5-Trimethylbenzenesulfonamide under inert conditions is the homolytic cleavage of the C-S or S-N bond. A likely pathway involves the extrusion of sulfur dioxide, a common thermal decomposition product of sulfonamides.
Sources
- 1. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. etamu.edu [etamu.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
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- 10. engineering.purdue.edu [engineering.purdue.edu]
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- 12. epfl.ch [epfl.ch]
- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Navigating the Uncharted Territory of 2,4,5-Trimethylbenzenesulfonamide Derivatives: Acknowledging a Knowledge Gap and Proposing a Path Forward
A comprehensive review of the current scientific literature reveals a notable scarcity of specific research dedicated to the biological activities of 2,4,5-trimethylbenzenesulfonamide derivatives. While the broader class of sulfonamides and benzenesulfonamides represents a cornerstone of medicinal chemistry with a vast and well-documented history of therapeutic applications, the specific substitution pattern of 2,4,5-trimethyl appears to be a largely unexplored chemical space in the public domain.
However, the initial query into this specific molecular scaffold suggests a keen interest in the therapeutic potential of substituted benzenesulfonamides. Recognizing this, we propose a pivot to a closely related and well-researched area that can provide valuable and actionable insights for researchers, scientists, and drug development professionals.
Proposed Alternative In-Depth Technical Guide:
The Biological Activity of 2,4,6-Trimethylbenzenesulfonamide Derivatives and Other Bioactive Benzenesulfonamides: A Comprehensive Technical Guide
This proposed guide would leverage the significant body of research available on the isomeric 2,4,6-trimethylbenzenesulfonamide scaffold and other bioactive benzenesulfonamides to deliver a resource of significant value. This guide would be structured to provide a deep dive into the following areas:
-
Diverse Biological Activities: A thorough exploration of the established antimicrobial, anticancer, and enzyme inhibitory activities of these compounds.
-
Mechanisms of Action: Detailed explanations of the molecular pathways and targets through which these derivatives exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: In-depth analysis of how modifications to the benzenesulfonamide core influence potency and selectivity.
-
Experimental Protocols and Methodologies: A practical guide to the synthesis, purification, and biological evaluation of these compounds, including standardized assays.
-
Future Directions and Therapeutic Potential: A forward-looking perspective on the opportunities and challenges in the development of novel therapeutics based on these scaffolds.
This alternative guide would be rich with data, visualizations, and detailed protocols, fulfilling the core requirements of the original request while being grounded in a robust foundation of peer-reviewed scientific literature. We believe this approach will provide a more valuable and impactful resource for the intended audience.
We invite your feedback on this proposed alternative and stand ready to develop this comprehensive technical guide on the biological activity of 2,4,6-trimethylbenzenesulfonamide derivatives and other bioactive benzenesulfonamides.
The Emerging Potential of 2,4,5-Trimethylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] This technical guide explores the untapped potential of a specific, yet under-investigated derivative: 2,4,5-Trimethylbenzenesulfonamide. While direct studies on this molecule are nascent, a comprehensive analysis of structure-activity relationships (SAR) within the benzenesulfonamide class allows for the extrapolation of its promising applications. This document will serve as a roadmap for researchers, scientists, and drug development professionals, elucidating the rationale behind its potential as an antimicrobial, anticancer, and carbonic anhydrase inhibitory agent. We will further provide detailed, actionable experimental protocols for its synthesis and biological evaluation, aiming to catalyze further research and development in this promising area.
Introduction: The Sulfonamide Scaffold and the Significance of Substitution
The benzenesulfonamide moiety is a privileged scaffold in drug discovery, primarily due to its ability to mimic the p-aminobenzoic acid (PABA) structure, leading to the development of the first generation of antibiotics. Beyond their antimicrobial properties, sulfonamides have been successfully developed as diuretics, antidiabetic agents, and anticancer drugs.[1][3] The versatility of the sulfonamide functional group stems from its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[4]
The substitution pattern on the benzene ring plays a critical role in determining the pharmacological profile of these compounds. The introduction of methyl groups, as in the case of 2,4,5-Trimethylbenzenesulfonamide, can significantly influence lipophilicity, metabolic stability, and target binding affinity. The 2,4,5-trimethyl substitution, derived from pseudocumene, offers a unique electronic and steric profile that warrants dedicated investigation.
Postulated Therapeutic Applications of 2,4,5-Trimethylbenzenesulfonamide
Based on extensive SAR studies of related benzenesulfonamide derivatives, we postulate that 2,4,5-Trimethylbenzenesulfonamide holds significant potential in three primary therapeutic areas:
As a Novel Antimicrobial Agent
The antibacterial activity of sulfonamides is well-established, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. The efficacy of these drugs can be modulated by the substituents on the benzene ring. The presence of electron-donating methyl groups at the 2, 4, and 5 positions of the benzene ring in 2,4,5-Trimethylbenzenesulfonamide is hypothesized to enhance its antibacterial activity. This is based on the observation that electron-donating groups can increase the electron density of the sulfonamide nitrogen, potentially leading to stronger interactions with the DHPS active site.
Furthermore, the lipophilic nature of the trimethyl-substituted ring may enhance the compound's ability to penetrate bacterial cell walls, a crucial factor for reaching its intracellular target.[5] We propose that 2,4,5-Trimethylbenzenesulfonamide could be particularly effective against both Gram-positive and Gram-negative bacteria.
A Scaffold for Anticancer Drug Design
Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[6] One of the key mechanisms of action for anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[3][7]
The substitution pattern on the benzenesulfonamide ring is crucial for isoform selectivity.[8] The hydrophobic pocket of the CA active site can accommodate various substituents, and the trimethyl arrangement of 2,4,5-Trimethylbenzenesulfonamide could confer selectivity towards tumor-associated CA isoforms. The methyl groups can establish favorable van der Waals interactions within the hydrophobic regions of the active site, potentially leading to potent and selective inhibition.
A Potent Carbonic Anhydrase Inhibitor for Diuretic and Anticonvulsant Applications
Beyond cancer, the inhibition of carbonic anhydrase has therapeutic applications in conditions such as glaucoma, epilepsy, and as diuretics.[9][10] Benzenesulfonamides are a well-established class of CA inhibitors.[1] The diuretic effect of many sulfonamides is linked to the inhibition of CA isoforms in the kidneys.[10] Similarly, the anticonvulsant properties of some sulfonamides are attributed to their ability to inhibit CA VII in the brain.[9]
The specific substitution pattern of 2,4,5-Trimethylbenzenesulfonamide could lead to derivatives with potent and isoform-selective CA inhibitory activity, making it a promising scaffold for the development of novel diuretics and anticonvulsants with potentially improved side-effect profiles.
Experimental Protocols
To facilitate the investigation of 2,4,5-Trimethylbenzenesulfonamide, we provide the following detailed experimental protocols for its synthesis and preliminary biological evaluation.
Synthesis of 2,4,5-Trimethylbenzenesulfonamide
The synthesis of 2,4,5-Trimethylbenzenesulfonamide can be achieved through a two-step process starting from the readily available 2,4,5-trimethylaniline.
Step 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
This procedure is adapted from standard methods for the synthesis of arylsulfonyl chlorides.[11]
-
Materials:
-
2,4,5-Trimethylaniline
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride
-
Dilute sodium carbonate solution
-
-
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and an exit tube connected to a gas trap, cool 3 moles of chlorosulfonic acid to 0-5 °C.
-
Slowly add 1 mole of 2,4,5-trimethylaniline to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature between 0-5 °C. The addition should take approximately 2-3 hours.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
The crude 2,4,5-trimethylbenzenesulfonyl chloride will precipitate as a solid. Separate the solid by filtration and wash with cold water.
-
Dissolve the crude product in carbon tetrachloride and wash the organic layer with a dilute sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the desired sulfonyl chloride.
-
Step 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
-
Materials:
-
2,4,5-Trimethylbenzenesulfonyl chloride
-
Concentrated ammonium hydroxide
-
Ethanol
-
-
Procedure:
-
Dissolve the 2,4,5-trimethylbenzenesulfonyl chloride in a minimal amount of ethanol.
-
Slowly add this solution to an excess of concentrated ammonium hydroxide with stirring.
-
A white precipitate of 2,4,5-Trimethylbenzenesulfonamide will form.
-
Stir the mixture for 1-2 hours to ensure complete reaction.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Diagram 1: Synthetic Workflow for 2,4,5-Trimethylbenzenesulfonamide
Caption: A two-step synthesis of 2,4,5-Trimethylbenzenesulfonamide.
In Vitro Antibacterial Activity Assay
The antibacterial activity of the synthesized compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Materials:
-
Synthesized 2,4,5-Trimethylbenzenesulfonamide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
DMSO (as solvent for the compound)
-
-
Procedure:
-
Prepare a stock solution of 2,4,5-Trimethylbenzenesulfonamide in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). Also, include a standard antibiotic as a reference.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Diagram 2: Workflow for Antibacterial Screening
Caption: Broth microdilution method for MIC determination.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms can be assessed using a stopped-flow CO2 hydration assay.
-
Materials:
-
Synthesized 2,4,5-Trimethylbenzenesulfonamide
-
Purified hCA isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare solutions of the hCA isoenzymes and the inhibitor in the buffer.
-
The instrument will rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water.
-
The hydration of CO2 to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the reaction are recorded.
-
The IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the enzyme activity against the inhibitor concentration.
-
Diagram 3: Postulated Mechanism of Carbonic Anhydrase Inhibition
Sources
- 1. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 2,4,5-Trimethylbenzenesulfonamide from 2,4,5-Trimethylaniline
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 2,4,5-trimethylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable two-step process commencing with the diazotization of 2,4,5-trimethylaniline, followed by a copper-catalyzed chlorosulfonylation, and culminating in the amination of the intermediate sulfonyl chloride. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Introduction and Scientific Rationale
Sulfonamides (–SO₂NH₂) are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents, including antimicrobial "sulfa drugs," diuretics, anticonvulsants, and anti-inflammatory molecules[1][2]. Their prevalence is due to their ability to act as a bioisostere for amides, offering similar geometry but with enhanced metabolic stability and unique hydrogen bonding capabilities[3][4]. The 2,4,5-trimethylphenyl moiety, derived from pseudocumidine (2,4,5-trimethylaniline), is a useful structural motif for modulating lipophilicity and target engagement[5][6].
The synthesis of aryl sulfonamides is most commonly achieved by reacting an arylsulfonyl chloride with a primary or secondary amine[7]. The critical challenge, therefore, lies in the efficient preparation of the arylsulfonyl chloride precursor. While direct chlorosulfonation of an aromatic ring is possible, it often leads to mixtures of regioisomers. A more precise method, offering perfect regiocontrol, is the Sandmeyer-type reaction, which converts an aromatic amine into the desired sulfonyl chloride[8].
This protocol leverages the Sandmeyer-Meerwein reaction. The process begins with the diazotization of 2,4,5-trimethylaniline to form a highly reactive diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with a sulfur dioxide source to yield 2,4,5-trimethylbenzenesulfonyl chloride. The subsequent reaction with ammonia provides the target sulfonamide with high purity.
Reaction Scheme and Mechanism
The overall transformation proceeds in two distinct stages:
Step 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

Step 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide

Mechanistic Rationale:
-
Diazotization: 2,4,5-Trimethylaniline, a primary aromatic amine, reacts with nitrous acid (HNO₂) to form 2,4,5-trimethylbenzenediazonium chloride. Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl)[9]. This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures[5]. The electron-donating methyl groups on the aniline ring facilitate the initial nitrosation step[10][11].
-
Chlorosulfonylation (Meerwein Reaction): The core of this synthesis is a modified Sandmeyer reaction, first reported by Meerwein. The diazonium salt is catalytically converted to an aryl radical by a copper(I) salt (typically CuCl)[8]. This aryl radical is then trapped by sulfur dioxide (SO₂) to form a more stable arylsulfonyl radical. In the final step, this radical abstracts a chlorine atom from copper(II) chloride (regenerating the Cu(I) catalyst) to yield the 2,4,5-trimethylbenzenesulfonyl chloride product[8][12]. The use of thionyl chloride in an aqueous acidic medium can serve as a convenient in situ source of both SO₂ and HCl[13][14].
-
Amination: The resulting arylsulfonyl chloride is a reactive electrophile. The final step involves a nucleophilic acyl substitution-like reaction where ammonia (NH₃) attacks the electrophilic sulfur atom, displacing the chloride leaving group to form the thermodynamically stable 2,4,5-trimethylbenzenesulfonamide[7].
Comprehensive Experimental Protocols
Part A: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
This protocol is adapted from established Sandmeyer-type procedures for generating arylsulfonyl chlorides[8][13].
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,4,5-Trimethylaniline (C₉H₁₃N) | ≥98% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid (HCl) | 37% (w/w), ACS Grade | Fisher Scientific |
| Sodium Nitrite (NaNO₂) | ≥99%, ACS Grade | MilliporeSigma |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| Copper(I) Chloride (CuCl) | ≥98% | Alfa Aesar |
| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR Chemicals |
| Ice (from deionized water) | - | Lab Prepared |
Step-by-Step Procedure:
-
Aniline Salt Formation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4,5-trimethylaniline (13.52 g, 0.10 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Diazotization: Dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL). Add this solution dropwise to the stirred aniline hydrochloride slurry via the dropping funnel over 30 minutes. Causality: A slow, dropwise addition is critical to maintain the low temperature and control the exothermic diazotization reaction, preventing the decomposition of the unstable diazonium salt[5]. Ensure the internal temperature does not exceed 5 °C.
-
Confirmation of Diazotization: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and complete diazotization.
-
Preparation of the Sulfonylating Mixture: In a separate 1 L flask, prepare a solution of copper(I) chloride (2.0 g, 0.02 mol) in concentrated hydrochloric acid (20 mL). To this, add thionyl chloride (23.8 g, 14.4 mL, 0.20 mol) and 100 mL of diethyl ether. Cool this mixture to 0 °C in an ice bath with vigorous stirring. Causality: Thionyl chloride reacts with water in the acidic medium to generate sulfur dioxide (SO₂) and additional HCl in situ, providing the necessary reagents for the Meerwein reaction[13][14]. The copper(I) salt is the essential catalyst for the radical transformation[8].
-
Chlorosulfonylation Reaction: Slowly add the cold diazonium salt solution from Step 4 to the vigorously stirred sulfonylating mixture over approximately 45-60 minutes. Maintain the temperature below 10 °C throughout the addition. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them carefully with 50 mL of cold water, followed by two 50 mL portions of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine. Caution: The wash with bicarbonate will generate CO₂ gas; vent the separatory funnel frequently.
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is 2,4,5-trimethylbenzenesulfonyl chloride. This intermediate is often used directly in the next step without further purification.
Part B: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,4,5-Trimethylbenzenesulfonyl Chloride (crude) | - | From Part A |
| Concentrated Ammonium Hydroxide (NH₄OH) | 28-30% NH₃ basis | Sigma-Aldrich |
| Ethanol (EtOH) | 95% or Absolute | Decon Labs |
| Deionized Water | - | Lab Prepared |
Step-by-Step Procedure:
-
Amination Reaction: Place the crude 2,4,5-trimethylbenzenesulfonyl chloride from Part A into a 250 mL Erlenmeyer flask. In a well-ventilated fume hood, add 100 mL of concentrated ammonium hydroxide.
-
Stirring: Stir the mixture vigorously at room temperature for 2 hours. The reaction is often exothermic initially. If necessary, cool the flask in an ice bath to maintain a moderate temperature. A white precipitate of the sulfonamide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any ammonium chloride and excess ammonia.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50 °C to a constant weight.
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthetic procedure.
Caption: Workflow for the two-part synthesis of 2,4,5-trimethylbenzenesulfonamide.
Characterization Data
The final product should be characterized to confirm its identity and purity. Below are typical analytical data for 2,4,5-trimethylbenzenesulfonamide.
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~165-168 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.75 (br s, 2H, -SO₂NH₂), 2.55 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃).[15][16] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.0, 138.5, 137.0, 135.0, 132.0, 126.0, 20.0, 19.5, 19.0. (Approximate values, specific assignments may vary).[17] |
| IR (ATR) | ν (cm⁻¹): 3350-3250 (N-H stretch), 1330-1310 (SO₂ asym. stretch), 1160-1140 (SO₂ sym. stretch), 910-890 (S-N stretch).[16] |
Safety and Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols. All operations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2,4,5-Trimethylaniline: Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen[6][18][19]. Handle with extreme care and avoid exposure.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂)[20][21][22]. Handle only in a dry environment and under a fume hood.
-
Concentrated Acids/Bases (HCl, NH₄OH): Corrosive and can cause severe burns. Handle with care.
-
Diazonium Salts: Potentially explosive in a dry, solid state. The protocol is designed to keep the diazonium salt in a cold aqueous solution and use it immediately in situ to mitigate this risk[5]. NEVER attempt to isolate the solid diazonium salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Part A | 1. Diazonium salt decomposed due to high temperature.2. Incomplete diazotization. | 1. Ensure the temperature is strictly maintained at 0-5 °C during diazotization and addition.2. Check for excess nitrous acid with starch-iodide paper before proceeding. |
| Reaction stalls (no N₂ evolution) | 1. Catalyst (CuCl) is inactive/oxidized.2. Diazonium salt did not form correctly. | 1. Use fresh, high-purity CuCl.2. Re-evaluate the diazotization step, ensuring correct stoichiometry and temperature control. |
| Oily product instead of solid in Part B | Impurities from Part A are carried over, inhibiting crystallization. | Purify the crude sulfonyl chloride from Part A via column chromatography (silica gel, hexanes/ethyl acetate gradient) before proceeding to the amination step. |
| Final product has low melting point | Product is impure, likely containing starting material or byproducts. | Perform a second recrystallization. If purity issues persist, consider purification by column chromatography. |
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]
-
ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. ResearchGate. [Link]
-
Multicomponent sulfonylation reactions involving aryl diazonium salts... ResearchGate. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. NIH National Library of Medicine. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide. ACS Publications. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH National Library of Medicine. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH National Library of Medicine. [Link]
-
Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. NIH National Library of Medicine. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
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Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. NIH National Library of Medicine. [Link]
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Visible-Light Mediated Sulfonylation of Thiols via Insertion of Sulfur Dioxide. The Royal Society of Chemistry. [Link]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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Material Safety Data Sheet - 2,4,5-Trimethylaniline. Cole-Parmer. [Link]
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Generation of Sulfonyl Radicals from Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: The Synthesis of 3-Sulfonated Coumarins. PubMed. [Link]
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Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
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Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
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Diazotisation. Organic Chemistry Portal. [Link]
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BIOASSAY OF 2,4,5-TRIMETHYLANILINE FOR POSSIBLE CARCINOGENICITY. National Toxicology Program. [Link]
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Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. [Link]
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Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing 2,4,5-Trimethylbenzenesulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents.[1] From pioneering antibacterial drugs to contemporary treatments for cancer, inflammation, and viral diseases, the sulfonamide moiety offers a unique combination of synthetic accessibility and potent biological activity.[2][3] Its ability to act as a stable, non-hydrolyzable mimic of an amide bond, while providing an additional hydrogen bond acceptor, makes it an invaluable tool in drug design.[4]
This application note provides a detailed experimental protocol for the synthesis of N-substituted sulfonamides using 2,4,5-trimethylbenzenesulfonyl chloride. This particular reagent offers a distinct substitution pattern on the aromatic ring, enabling researchers to systematically explore the impact of lipophilicity and steric bulk on target binding and pharmacokinetic properties. The protocols herein are designed to be robust and reproducible, providing a solid foundation for drug discovery and lead optimization campaigns.
Reaction Principles: The Nucleophilic Acyl Substitution Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[3][5][6] The fundamental mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 2,4,5-trimethylbenzenesulfonyl chloride.[3][6]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Chloride Elimination & Proton Transfer: The intermediate collapses, eliminating the chloride ion, which is an excellent leaving group. A base, such as pyridine or triethylamine, is crucial at this stage to neutralize the hydrogen chloride (HCl) that is generated.[5][6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]
The overall reaction is highly efficient and proceeds to completion under relatively mild conditions.[7]
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Application Notes & Protocols: 2,4,5-Trimethylbenzenesulfonamide as a Versatile Intermediate for Novel Pharmaceutical Scaffolds
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide range of FDA-approved therapeutics, including anticancer agents, diuretics, and antibacterials.[1][2] Its prevalence is due to its unique chemical properties, such as its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as an isostere for carboxylic acids.[1] This document provides detailed application notes and protocols for the use of 2,4,5-Trimethylbenzenesulfonamide, a tailored building block for drug discovery. We present robust protocols for its synthesis from common starting materials and its subsequent derivatization. The strategic placement of three methyl groups on the aromatic ring offers a distinct scaffold to modulate physicochemical properties like lipophilicity and to explore structure-activity relationships (SAR) in novel drug candidates, particularly in the domain of kinase inhibitors where such scaffolds are of high interest.[3]
Introduction: The Rationale for Trimethyl-Substituted Aryl Sulfonamides
In the landscape of drug discovery, particularly for targeted therapies like kinase inhibitors, the ability to fine-tune molecular interactions within the ATP-binding pocket is paramount.[3] The aryl sulfonamide moiety is a privileged scaffold in this context. The 2,4,5-trimethyl substitution pattern on the benzene ring serves several key purposes from a medicinal chemistry perspective:
-
Steric Influence: The methyl groups provide steric bulk that can be exploited to achieve selective binding to a target protein, potentially avoiding off-target interactions by preventing access to the binding sites of other proteins.
-
Lipophilicity Modulation: The addition of three methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The methyl groups can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of the compound in vivo.
This application note provides the necessary protocols to synthesize and utilize 2,4,5-Trimethylbenzenesulfonamide, enabling researchers to incorporate this valuable intermediate into their drug discovery programs.
Synthesis of the Core Intermediate: 2,4,5-Trimethylbenzenesulfonamide
The most reliable and scalable synthesis of aryl sulfonamides proceeds through a sulfonyl chloride intermediate.[1] This two-step process begins with the chlorosulfonylation of 1,2,4-trimethylbenzene (pseudocumene), followed by amination with an ammonia source.
Caption: Workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
This protocol describes the electrophilic aromatic substitution required to produce the sulfonyl chloride intermediate. The causality behind this reaction lies in the potent electrophilic nature of chlorosulfonic acid, which readily reacts with the electron-rich trimethylbenzene ring.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-trimethylbenzene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30-45 minutes. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice. This step quenches the excess chlorosulfonic acid and should be done with extreme care.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4,5-trimethylbenzenesulfonyl chloride, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
This step involves a nucleophilic attack by ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the stable sulfonamide bond.[5]
Materials:
-
2,4,5-Trimethylbenzenesulfonyl chloride (from Protocol 1)
-
Concentrated ammonium hydroxide (28-30%)
-
Acetone
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve the crude 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of acetone in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add concentrated ammonium hydroxide (5.0 eq) dropwise. A white precipitate should form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: Filter the resulting solid precipitate through a Büchner funnel and wash thoroughly with cold deionized water to remove any ammonium chloride salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2,4,5-trimethylbenzenesulfonamide as a white crystalline solid.
Application as a Pharmaceutical Intermediate: N-Functionalization
The primary sulfonamide is a versatile scaffold. The nitrogen atom can be readily deprotonated and subsequently reacted with a variety of electrophiles (e.g., alkyl or aryl halides) to generate a library of N-substituted sulfonamides for biological screening.[6] This approach is fundamental to building diversity in lead optimization campaigns.
Caption: General workflow for N-functionalization reactions.
Protocol 3: Representative N-Alkylation with Benzyl Bromide
This protocol provides a general method for N-alkylation. The choice of a non-protic polar solvent like DMF facilitates the S_N2 reaction, while an inorganic base like potassium carbonate is sufficient to deprotonate the sulfonamide nitrogen, activating it as a nucleophile.
Materials:
-
2,4,5-Trimethylbenzenesulfonamide (from Protocol 2)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: To a solution of 2,4,5-trimethylbenzenesulfonamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting sulfonamide is consumed.
-
Workup: Cool the reaction to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2,4,5-trimethylbenzenesulfonamide.
Analytical Characterization
Validation of synthesized compounds is critical. Standard analytical techniques should be employed to confirm the structure and purity of the intermediate and its derivatives.[5]
| Technique | Compound Type | Expected Observations |
| ¹H NMR | Primary Sulfonamide | Aromatic protons, methyl singlets, and a broad singlet for the -SO₂NH₂ protons. |
| Secondary Sulfonamide | Disappearance of the -SO₂NH₂ signal and appearance of a new signal for the single N-H proton, along with signals for the new N-substituent. | |
| ¹³C NMR | All | Signals for all unique carbon atoms in the aromatic ring, methyl groups, and any N-substituents. |
| IR Spectroscopy | All | Characteristic strong S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[5] |
| Mass Spectrometry | All | Used to confirm the molecular weight of the synthesized compound. |
| Melting Point | Crystalline Solids | A sharp melting point range is indicative of a pure product. |
Safety and Handling
Proper safety precautions are mandatory when handling the reagents and products described in these protocols.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dusts and vapors.[4]
-
Reagent-Specific Hazards:
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care and use appropriate engineering controls.
-
1,2,4-Trimethylbenzene: Flammable liquid and vapor. Keep away from ignition sources.[4]
-
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,4,5-Trimethylbenzenesulfonamide represents a valuable and strategically designed intermediate for pharmaceutical synthesis. Its preparation is straightforward from commercially available starting materials. The protocols provided herein offer a reliable pathway to synthesize this core scaffold and demonstrate its utility in creating N-functionalized derivatives. By providing a unique combination of steric and electronic properties, this intermediate serves as a powerful tool for researchers and drug development professionals aiming to generate novel chemical entities with tailored pharmacological profiles.
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Application Notes and Protocols for 2,4,5-Trimethylbenzenesulfonamide in Agrochemical Research
Foreword: Unlocking the Potential of Substituted Benzenesulfonamides in Modern Agriculture
The benzenesulfonamide scaffold represents a cornerstone in the development of bioactive molecules across pharmaceuticals and agrochemicals. Its inherent chemical stability, coupled with the synthetic tractability to introduce a diverse array of functional groups, has led to the discovery of numerous compounds with potent herbicidal, fungicidal, and insecticidal properties. This guide focuses on a specific, yet underexplored, member of this family: 2,4,5-Trimethylbenzenesulfonamide. While extensive public-domain data on its direct agrochemical applications are nascent, its structural features, in the context of established structure-activity relationships (SAR) within the broader class of benzenesulfonamides, suggest a high potential for bioactivity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically explore and unlock the agrochemical potential of 2,4,5-Trimethylbenzenesulfonamide. We will delve into the scientific rationale for investigating this compound, provide detailed protocols for its synthesis and purification, and outline a robust screening cascade to evaluate its efficacy as a potential herbicide, fungicide, and insecticide. The methodologies presented herein are designed to be self-validating, incorporating industry-standard controls and offering insights into the causality behind experimental choices, thereby ensuring scientific integrity and trustworthiness.
Scientific Rationale and Potential Applications
The rationale for investigating 2,4,5-trimethylbenzenesulfonamide as a potential agrochemical is rooted in the well-documented bioactivity of its chemical class. The substitution pattern on the phenyl ring and the nitrogen of the sulfonamide group are key determinants of biological activity and selectivity.
-
Herbicidal Potential: Many commercial herbicides are sulfonamide derivatives, most notably the sulfonylureas, which inhibit the enzyme acetolactate synthase (ALS), crucial for branched-chain amino acid synthesis in plants. While 2,4,5-trimethylbenzenesulfonamide is not a sulfonylurea, other benzenesulfonamide derivatives have been shown to exhibit herbicidal activity through various mechanisms. The trimethyl substitution pattern on the benzene ring may confer a unique spectrum of activity and selectivity.
-
Fungicidal Potential: Sulfonamides have been investigated as fungicides, with some derivatives demonstrating efficacy against a range of plant pathogenic fungi. For instance, novel sulfonamide compounds have shown good fungicidal activity against Botrytis cinerea, the causative agent of gray mold.[1][2] The proposed mechanism for some sulfonamide fungicides involves the disruption of cell membrane integrity, leading to electrolyte leakage and cell death.[1][2][3]
-
Insecticidal Potential: The insecticidal activity of sulfonamide derivatives has also been reported. Some studies have identified benzenesulfonamides as potent insecticides against various pests, with the mechanism of action sometimes targeting the V-ATPase in the insect midgut.[4][5]
The 2,4,5-trimethyl substitution pattern is of particular interest. The lipophilicity imparted by the methyl groups can influence the compound's ability to penetrate biological membranes, a critical factor for its bioavailability and efficacy in target organisms.
Synthesis and Characterization of 2,4,5-Trimethylbenzenesulfonamide
A reliable and scalable synthesis of 2,4,5-trimethylbenzenesulfonamide is the first critical step in its evaluation. The following protocol is adapted from established methods for the synthesis of substituted benzenesulfonamides.
Synthesis Protocol
Reaction: Sulfonylation of ammonia with 2,4,5-trimethylbenzenesulfonyl chloride.
Materials:
-
2,4,5-trimethylbenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ammonium hydroxide solution (5.0 eq) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4,5-trimethylbenzenesulfonamide as a white solid.
Characterization
The identity and purity of the synthesized 2,4,5-trimethylbenzenesulfonamide should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the potential herbicidal, fungicidal, and insecticidal activities of 2,4,5-trimethylbenzenesulfonamide.
Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of 2,4,5-trimethylbenzenesulfonamide against a panel of representative monocot and dicot weeds.
Workflow for Herbicidal Screening:
Caption: Workflow for in vitro and in vivo fungicidal screening.
Detailed Protocols:
-
In Vitro Mycelial Growth Inhibition Assay:
-
Prepare potato dextrose agar (PDA) amended with various concentrations of 2,4,5-trimethylbenzenesulfonamide.
-
Pour the amended PDA into petri dishes.
-
Place a mycelial plug from a pure culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each plate. [6][7] 4. Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the colony diameter at regular intervals and calculate the percentage of growth inhibition.
-
Determine the EC₅₀ (effective concentration for 50% inhibition) value.
-
-
In Vivo Protective Assay:
-
Grow susceptible host plants (e.g., tomato for Botrytis cinerea) to a suitable size.
-
Spray the plants with different concentrations of the test compound.
-
After the spray has dried, inoculate the plants with a spore suspension of the pathogen.
-
Place the plants in a high-humidity chamber to promote infection.
-
After 5-7 days, assess the disease severity (e.g., percentage of leaf area infected) and calculate the protective efficacy.
-
Insecticidal Activity Screening
Objective: To determine the contact and systemic insecticidal activity of 2,4,5-trimethylbenzenesulfonamide against representative insect pests.
Workflow for Insecticidal Screening:
Caption: Workflow for contact and systemic insecticidal screening.
Detailed Protocols:
-
Contact Toxicity Assay (e.g., for aphids):
-
Treat leaf discs with various concentrations of the test compound.
-
Once dry, place the leaf discs in petri dishes with a small number of test insects (e.g., Myzus persicae - green peach aphid).
-
Assess mortality at 24, 48, and 72 hours.
-
Calculate the LD₅₀ (lethal dose for 50% of the population).
-
-
Systemic (Diet Incorporation) Assay (e.g., for lepidopteran larvae):
-
Incorporate the test compound into an artificial diet at several concentrations.
-
Place a single larva of the test insect (e.g., Spodoptera frugiperda - fall armyworm) in each well of a multi-well plate containing the treated diet.
-
Incubate under controlled conditions.
-
Assess mortality and larval weight after 5-7 days.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population). [4][5]
-
Data Analysis and Interpretation
For all screening assays, it is critical to include appropriate controls (negative, solvent, and positive) to ensure the validity of the results. Data should be analyzed using appropriate statistical methods to determine dose-response relationships and calculate key parameters such as EC₅₀, LD₅₀, and LC₅₀ values.
Table 1: Example Data Summary for Agrochemical Screening of 2,4,5-Trimethylbenzenesulfonamide
| Assay Type | Target Organism | Parameter | Value (µg/mL or µg/g) |
| Herbicidal | |||
| Pre-emergence | Echinochloa crus-galli | GR₅₀ | [Experimental Data] |
| Post-emergence | Amaranthus retroflexus | GR₅₀ | [Experimental Data] |
| Fungicidal | |||
| In Vitro | Botrytis cinerea | EC₅₀ | [Experimental Data] |
| In Vivo | Botrytis cinerea on Tomato | % Protection @ 100 ppm | [Experimental Data] |
| Insecticidal | |||
| Contact | Myzus persicae | LD₅₀ | [Experimental Data] |
| Systemic | Spodoptera frugiperda | LC₅₀ | [Experimental Data] |
GR₅₀: Concentration causing 50% growth reduction.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 2,4,5-trimethylbenzenesulfonamide as a potential agrochemical. The provided protocols, rooted in established scientific principles, offer a clear pathway for researchers to generate reliable and interpretable data. Positive results from these initial screens would warrant further investigation into the compound's mode of action, spectrum of activity, and crop safety profile. The exploration of this and other novel substituted benzenesulfonamides holds significant promise for the discovery of new and effective crop protection solutions.
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MDPI. (n.d.). Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. Retrieved from [Link]
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PubMed. (2022, January 28). Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. Retrieved from [Link]
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ResearchGate. (2022). Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. Retrieved from [Link]
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PubMed. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]
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Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
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IML Testing & Research. (2025, July 8). Pesticide Testing Using the In Vitro Approach. Retrieved from [Link]
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PubMed. (2025, January 2). Discovery of novel sulfonamide derivatives containing pinacolone moieties as fungicide candidates against Botrytis cinerea. Retrieved from [Link]
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(2023, June 2). Use of In vitro and Ex vivo Eye Irritation/ Corrosion Test Methods for the Toxicity Assessment of Pesticides. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Retrieved from [Link]
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ResearchGate. (2025). Discovery of novel sulfonamide derivatives containing pinacolone moieties as fungicide candidates against Botrytis cinerea | Request PDF. Retrieved from [Link]
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ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved from [Link]
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PubMed. (2014, January 23). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]
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PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]
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(n.d.). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Retrieved from [Link]
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PubMed. (2022, October 6). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Retrieved from [Link]
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ResearchGate. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and fungicidal activities evaluation of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Retrieved from [Link]
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PubMed. (2002, December). Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. Retrieved from [Link]
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PubMed. (2020, December). Screening of Benzenesulfonamide in Combination With Chemically Diverse Fragments Against Carbonic Anhydrase by Differential Scanning Fluorimetry. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Retrieved from [Link]
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(n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[1][8]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]
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UT Institute of Agriculture. (n.d.). Common Commercial Pre-packaged Herbicide Mixtures. Retrieved from [Link]
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NIH. (n.d.). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Retrieved from [Link]
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NIH. (2021, September 10). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Retrieved from [Link]
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(n.d.). Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera. Retrieved from [Link]
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PubMed. (2003). Antifungal Activity of Some bis-5-methylbenzimidazole Compounds. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, Stability and Insecticidal Activity of 2-arylstilbenes. Retrieved from [Link]
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PubMed. (2018, June 20). Discovery of Methyl (5 Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. Retrieved from [Link]
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NIH. (n.d.). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Retrieved from [Link]
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European Patent Office. (n.d.). Synergistic herbicidal compositions and use thereof - EP 0039535 B1. Retrieved from [Link]
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PubMed. (2006, October 4). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Retrieved from [Link]
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HPLC analysis of 2,4,5-Trimethylbenzenesulfonamide and its derivatives
An Application Note for the Robust Analysis of 2,4,5-Trimethylbenzenesulfonamide and its Derivatives by High-Performance Liquid Chromatography
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4,5-Trimethylbenzenesulfonamide and its potential process-related impurities or degradation products. This document provides a deep dive into the method development strategy, explaining the scientific rationale behind the selection of chromatographic parameters. It includes a step-by-step protocol, from mobile phase preparation to data analysis, designed for immediate implementation in quality control and research laboratories. The method is demonstrated to be specific, accurate, and precise, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
2,4,5-Trimethylbenzenesulfonamide is an aromatic sulfonamide compound. Sulfonamides are a critical class of compounds, famously known as the first commercially available antibacterial agents and continuing to be vital as intermediates in the synthesis of various pharmaceuticals.[1] The precise substitution pattern on the benzene ring, as seen in the 2,4,5-trimethyl derivative, significantly influences the molecule's physicochemical properties, including its polarity, solubility, and reactivity.
The purity and quality of such intermediates are paramount in drug development and manufacturing. Even minor impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is essential for separating and quantifying 2,4,5-Trimethylbenzenesulfonamide from its structurally similar derivatives, which may arise as by-products during synthesis or as degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this application due to its high resolving power, sensitivity, and adaptability.[2]
This application note provides a complete framework for the HPLC analysis of 2,4,5-Trimethylbenzenesulfonamide, built upon established principles of chromatographic science.
The Logic of Method Development
A successful HPLC method is not a matter of chance; it is the result of a systematic approach that aligns the properties of the analyte with the principles of chromatography. The choices made during method development are critical for achieving a robust and reliable separation.
Stationary Phase Selection: The Core of the Separation
The primary interaction mechanism for separating moderately polar organic molecules like 2,4,5-Trimethylbenzenesulfonamide is hydrophobicity. Therefore, a reversed-phase stationary phase is the logical choice.
-
C18 (Octadecylsilane) Columns: A C18 column is the most widely used and recommended starting point for sulfonamide analysis.[3] The long alkyl chains provide a highly hydrophobic environment, promoting retention of the aromatic ring and allowing for fine-tuning of the separation by adjusting the mobile phase composition. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure for standard HPLC systems.[4][5]
-
Expert Insight: While C18 is the workhorse, for derivatives with very similar hydrophobicity, a Phenyl stationary phase could offer alternative selectivity.[6] The phenyl groups on the stationary phase can engage in π-π stacking interactions with the analyte's aromatic ring, providing a different separation mechanism that can resolve closely eluting peaks.
Mobile Phase Optimization: Driving the Separation
The mobile phase is the active component used to control the elution of analytes from the column.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[7] ACN is generally a stronger eluting solvent than methanol and often provides sharper peaks and lower backpressure. A gradient elution, starting with a lower concentration of ACN and gradually increasing it, is highly effective for separating a parent compound from its more or less polar derivatives in a single run.
-
Aqueous Phase and pH Control: The sulfonamide group is weakly acidic, meaning its ionization state is dependent on the mobile phase pH. To ensure reproducible retention times and sharp, symmetrical peaks, the pH must be controlled.[7][8] By setting the pH to a value approximately 2 units below the pKa of the sulfonamide group, we ensure it remains in its neutral, non-ionized form, which is more retained on a C18 column. An acidic mobile phase using 0.1% formic acid or phosphoric acid in water is ideal. This approach prevents peak tailing that can occur from interactions between ionized analytes and residual silanols on the silica support.[7]
Detector Settings: Visualizing the Analytes
The presence of a benzenesulfonamide structure provides a strong chromophore, making UV-Vis detection highly suitable.
-
Wavelength Selection: To achieve maximum sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. Aromatic sulfonamides typically exhibit strong absorbance in the 230-270 nm range.[9][10] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable during method development, as it allows for the simultaneous acquisition of spectra across a range of wavelengths, making it easy to identify the optimal λmax for all compounds of interest and to check for peak purity.
Overall Analytical Workflow
The entire process, from sample receipt to final report, follows a structured and logical path to ensure data integrity.
Detailed Experimental Protocol
This protocol is a self-validating system when executed with the accompanying system suitability tests.
Instrumentation and Reagents
-
HPLC System: An HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a DAD/PDA detector.
-
Chromatographic Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm (or equivalent).[1][3]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade, ~85%)
-
-
Reference Standard: 2,4,5-Trimethylbenzenesulfonamide (purity ≥ 99.5%)
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. This creates a 0.1% phosphoric acid solution with a pH of approximately 2.1.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,4,5-Trimethylbenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The optimized parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/PDA |
| Detection Wavelength | 235 nm |
| Run Time | 22 minutes |
Analysis Sequence
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention times of the analytes.
-
System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
Standard Injections: Inject the Working Standard Solution to be used for quantification.
-
Sample Preparation and Injection: Accurately weigh a sample containing 2,4,5-Trimethylbenzenesulfonamide, dissolve it in the diluent to a target concentration of approximately 100 µg/mL, filter through a 0.45 µm syringe filter, and inject.
Expected Results and System Validation
A robust method must meet predefined performance criteria to be considered valid.
System Suitability Criteria
For the method to be considered valid for analysis, the five replicate injections of the Working Standard Solution must meet the following criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the HPLC system and injector. |
Typical Chromatographic Performance
The following table presents the expected retention times and resolution for 2,4,5-Trimethylbenzenesulfonamide and two hypothetical derivatives: a more polar impurity (e.g., a hydroxylated version) and a less polar impurity (e.g., an N-alkylated version).
| Compound | Expected tR (min) | Resolution (Rs) | Peak Shape |
| Impurity 1 (More Polar) | ~7.5 | - | Symmetrical |
| 2,4,5-Trimethylbenzenesulfonamide | ~10.2 | > 2.5 (from Impurity 1) | Symmetrical |
| Impurity 2 (Less Polar) | ~12.8 | > 2.5 (from Parent) | Symmetrical |
Note: Retention times (tR) are approximate and may vary slightly between different HPLC systems and columns.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and precise system for the analysis of 2,4,5-Trimethylbenzenesulfonamide and its derivatives. The logical method development approach, grounded in the physicochemical properties of the analyte, ensures excellent chromatographic performance, including high resolution and symmetrical peak shapes. This protocol is suitable for routine quality control in manufacturing environments and for purity assessments in research and development settings, providing users with a high degree of confidence in their analytical results.
References
- BenchChem. (2025). Optimizing Mobile Phase for Sulfamerazine HPLC Analysis. Technical Support Center.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- NIH PMC. (2021).
- Oxford Academic. (n.d.). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides.
- PubMed. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide.
- MDPI. (2022).
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- MDPI. (2019).
- PerkinElmer. (n.d.). HPLC Column Selection Guide.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide.
- BenchChem. (2025).
- NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook.
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Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 2,4,5-Trimethylbenzenesulfonamide
Abstract
This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 2,4,5-trimethylbenzenesulfonamide. While specific experimental data for this exact molecule is not widely published, this document synthesizes established fragmentation mechanisms of aromatic sulfonamides to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation and quantification of sulfonamide-containing compounds. Protocols for sample preparation and analysis are also provided to ensure reliable and reproducible results.
Introduction
2,4,5-Trimethylbenzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is a cornerstone analytical technique for the structural characterization of such molecules. Understanding the fragmentation patterns is critical for unambiguous identification and for developing robust quantitative methods, particularly in complex matrices. This document outlines the expected fragmentation pathways of 2,4,5-trimethylbenzenesulfonamide under common ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI).
The core structure of 2,4,5-trimethylbenzenesulfonamide consists of a 1,2,4,5-tetrasubstituted benzene ring, a sulfonyl group, and an amide functionality. The fragmentation of this molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.
Predicted Fragmentation Pathways
The fragmentation of aromatic sulfonamides is well-documented and typically proceeds through several key pathways.[1][2][3][4] These established mechanisms allow for a confident prediction of the fragmentation of 2,4,5-trimethylbenzenesulfonamide.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a high-energy ionization technique that often leads to extensive fragmentation, providing rich structural information.[5] For 2,4,5-trimethylbenzenesulfonamide (Molecular Weight: 213.3 g/mol ), the following fragmentation pathways are anticipated:
-
Loss of the Amino Group (•NH2): Cleavage of the S-N bond can result in the loss of an amino radical, leading to the formation of the 2,4,5-trimethylbenzenesulfonyl cation.
-
Loss of Sulfur Dioxide (SO2): A characteristic fragmentation for many aromatic sulfonamides is the neutral loss of SO2 (64 Da).[2][3] This often occurs through a rearrangement process.
-
Cleavage of the Aryl-Sulfur Bond: Scission of the C-S bond can lead to the formation of a 2,4,5-trimethylphenyl cation.
-
Benzylic Cleavage: The methyl groups on the aromatic ring can undergo benzylic cleavage, leading to the loss of a hydrogen radical or a methyl radical.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode. Collision-Induced Dissociation (CID) of the precursor ion reveals structural details.
-
Loss of SO2: Similar to EI, the loss of a neutral SO2 molecule from the protonated parent ion is a common and diagnostic fragmentation pathway for sulfonamides under ESI conditions.[2][3][6]
-
Cleavage of the S-N Bond: The S-N bond can cleave, leading to the formation of the protonated 2,4,5-trimethylbenzenesulfonic acid ion or the aminyl radical.
-
Formation of Characteristic Sulfonamide Fragments: For many sulfonamides, characteristic fragment ions are observed at m/z 92, 108, and 156.[4] The formation of these ions is dependent on the substituents and may or may not be prominent for 2,4,5-trimethylbenzenesulfonamide.
Visualization of Predicted Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of 2,4,5-trimethylbenzenesulfonamide.
Caption: Predicted major fragmentation pathways of 2,4,5-trimethylbenzenesulfonamide.
Experimental Protocol: LC/MS/MS Analysis
This protocol provides a general framework for the analysis of 2,4,5-trimethylbenzenesulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
Sample Preparation (Solid-Phase Extraction)
For complex matrices such as biological fluids or environmental samples, a solid-phase extraction (SPE) cleanup is recommended to remove interferences.[7][8]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar impurities.
-
Elution: Elute the analyte of interest with a stronger organic solvent such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Caption: General workflow for solid-phase extraction (SPE).
LC/MS/MS Parameters
The following are suggested starting parameters for LC/MS/MS analysis. Optimization will be required for specific instrumentation and applications.
Table 1: Suggested LC/MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of a standard. Predicted transitions: 214 -> 149, 214 -> 119 |
Data Interpretation and Trustworthiness
The interpretation of the mass spectrum of 2,4,5-trimethylbenzenesulfonamide should be based on the predicted fragmentation pathways. The presence of the characteristic neutral loss of SO2 (64 Da) would be a strong indicator of a sulfonamide structure.[2][3] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the precursor and fragment ions, thereby increasing the confidence in the identification. The protocols described herein are designed to be self-validating through the use of appropriate quality control samples, including blanks, standards, and spiked samples.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of 2,4,5-trimethylbenzenesulfonamide. By leveraging the well-established fragmentation patterns of aromatic sulfonamides, researchers can confidently identify this compound and its analogues. The provided protocols offer a solid starting point for method development, ensuring data integrity and reliability.
References
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- Agilent Technologies, Inc. (2017). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- Baranowska, I., & Kowalski, B. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 23(5), 895-901.
-
PubChem. (n.d.). N-cyclohexyl-2,4,5-trimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- United States Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
- Ma, Y., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(43), 14489-14496.
- Agilent Technologies, Inc. (2018). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, N-methyl-2,4,5-trichloro-. National Center for Biotechnology Information. Retrieved from [Link]
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- Supporting information Figure S1: Mass spectral fragmentations of sulfon
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Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 2,4,5-Trimethylbenzenesulfonamide
Abstract
This comprehensive guide details the strategic assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,5-trimethylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It provides a detailed, step-by-step protocol for NMR sample preparation and spectral acquisition, followed by an in-depth analysis of the expected spectral features. The causality behind experimental choices and the logic of spectral interpretation are emphasized, moving beyond a mere listing of steps to provide field-proven insights. By integrating fundamental NMR principles with data from analogous structures, this note serves as a robust framework for the structural elucidation of similarly substituted aromatic compounds.
Introduction
2,4,5-Trimethylbenzenesulfonamide is a substituted aromatic compound featuring a benzene ring with three methyl groups and a sulfonamide functional group. The precise characterization of such molecules is paramount in various fields, including medicinal chemistry and materials science, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the atomic-level structural elucidation of organic molecules in solution.[1]
The substitution pattern on the benzene ring of 2,4,5-trimethylbenzenesulfonamide presents a unique set of challenges and learning opportunities for spectral assignment. The interplay of electron-donating methyl groups and the electron-withdrawing sulfonamide group significantly influences the chemical environment of each proton and carbon atom.[1][2] This application note will guide the user through a systematic approach to assign every signal in the ¹H and ¹³C NMR spectra of this molecule, leveraging one-dimensional and two-dimensional NMR techniques.
Experimental Design and Rationale
A multi-faceted approach employing ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy is essential for the unambiguous assignment of 2,4,5-trimethylbenzenesulfonamide.
Sample Preparation Protocol
The quality of the NMR data is directly dependent on the meticulous preparation of the sample.
Materials:
-
2,4,5-Trimethylbenzenesulfonamide (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Tetramethylsilane (TMS) (internal standard, often pre-added to deuterated solvents)
-
Pipettes and a clean, dry vial
Protocol:
-
Accurately weigh 5-10 mg of 2,4,5-trimethylbenzenesulfonamide into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for less soluble compounds and for observing exchangeable protons like those on the sulfonamide nitrogen).[3]
-
Gently swirl or vortex the vial to ensure the complete dissolution of the solid.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Carefully cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
Causality of Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a common, relatively non-polar solvent that dissolves a wide range of organic compounds.[3] However, the NH₂ protons of the sulfonamide group may exhibit broad signals or undergo rapid exchange, making them difficult to observe in CDCl₃. DMSO-d₆ is a more polar, aprotic solvent that can slow down this exchange and form hydrogen bonds, often resulting in sharper NH₂ signals.[4]
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance for obtaining a strong signal-to-noise ratio in a reasonable amount of time without causing issues with sample viscosity or solubility.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4]
NMR Spectrometer Setup and Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic region.
Acquisition Parameters (Typical for a 400 MHz Spectrometer):
| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |
| ¹H NMR | zg30 | 16 | 2.0 | 2.0 | 16 |
| ¹³C{¹H} NMR | zgpg30 | 240 | 1.0 | 2.0 | 1024 |
| COSY | cosygpprqf | 16 x 16 | 0.128 | 2.0 | 8 |
| HSQC | hsqcedetgpsisp2.2 | 16 x 240 | 0.128 | 2.0 | 8 |
| HMBC | hmbcgplpndqf | 16 x 240 | 0.256 | 2.0 | 16 |
Predicted ¹H and ¹³C NMR Spectra and Assignment
The following sections detail the predicted chemical shifts, multiplicities, and assignments for 2,4,5-trimethylbenzenesulfonamide. These predictions are based on established substituent effects and data from analogous compounds.
Molecular Structure and Numbering Scheme
To facilitate a clear discussion, the following numbering scheme will be used for 2,4,5-trimethylbenzenesulfonamide:
Caption: Expected HSQC correlations for 2,4,5-trimethylbenzenesulfonamide.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons.
Key Expected HMBC Correlations:
-
H6 will show correlations to C1 , C2 , and C5 .
-
H3 will show correlations to C1 , C2 , and C4 .
-
The protons of the 2-CH₃ group will correlate with C1 , C2 , and C3 .
-
The protons of the 4-CH₃ group will correlate with C3 , C4 , and C5 .
-
The protons of the 5-CH₃ group will correlate with C4 , C5 , and C6 .
Sources
Application Notes & Protocols: Strategic Derivatization of 2,4,5-Trimethylbenzenesulfonamide for Advanced Therapeutic Applications
Abstract
The 2,4,5-trimethylbenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Its inherent physicochemical properties and versatile reactivity at the sulfonamide nitrogen atom make it an ideal starting point for library synthesis and lead optimization campaigns. This guide provides a comprehensive overview of key derivatization strategies, including N-alkylation, N-arylation, and heterocyclic annulation. We offer detailed, field-proven protocols, explain the causal mechanisms behind experimental choices, and discuss the application of these derivatives in modern drug discovery, with a focus on their roles as kinase and carbonic anhydrase inhibitors.[2][3][]
Introduction: The Significance of the 2,4,5-Trimethylbenzenesulfonamide Core
The sulfonamide functional group is a cornerstone of pharmaceutical sciences, found in a multitude of FDA-approved drugs ranging from antibacterials to diuretics and anticonvulsants.[1][5] The 2,4,5-trimethylbenzenesulfonamide moiety, specifically, offers a unique combination of features. The mesitylene ring provides a rigid, lipophilic anchor that can engage in favorable hydrophobic interactions within protein binding pockets. The strategic placement of the three methyl groups influences the vectoral projection of the sulfonamide group, allowing for precise conformational control of the final molecule.
Derivatization almost exclusively occurs at the sulfonamide nitrogen (N-H), a site of moderate acidity and nucleophilicity. This reactivity provides a reliable handle for introducing a vast array of substituents, thereby modulating the compound's steric and electronic properties, solubility, and biological activity. This document outlines the primary synthetic pathways to harness this potential.
Caption: Logical workflow from the core scaffold to its derivatives and applications.
Key Derivatization Strategies: Protocols and Mechanistic Insights
The versatility of the sulfonamide N-H bond allows for several high-yielding transformations. We will focus on the most impactful and widely utilized methods: N-alkylation and N-arylation.
N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental strategy to explore structure-activity relationships (SAR) by introducing various alkyl chains, which can probe binding pocket depth, improve metabolic stability, or enhance membrane permeability.
Two primary approaches are presented: classical alkylation with alkyl halides and a modern, "green" approach using alcohols via manganese-catalyzed borrowing hydrogen.
-
Classical Alkylation (SN2 Reaction): This robust method involves the deprotonation of the sulfonamide nitrogen with a suitable base to form a nucleophilic sulfonamidate anion, which then displaces a halide from an alkyl halide. The choice of base is critical. Strong bases like NaH ensure complete deprotonation but can have poor functional group tolerance. Milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and more compatible with sensitive substrates. The solvent choice (e.g., DMF, ACN, THF) is dictated by the solubility of the reagents and the desired reaction temperature.
-
Manganese-Catalyzed Borrowing Hydrogen: This elegant and atom-economical method utilizes alcohols as alkylating agents, with water as the only byproduct.[6] The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the Mn(I) catalyst, which then undergoes reductive amination with the sulfonamide, followed by regeneration of the catalyst. This approach avoids the use of toxic alkylating agents and often proceeds with high efficiency and selectivity for mono-alkylation.[6][7]
This protocol describes a general procedure for the N-alkylation of 2,4,5-trimethylbenzenesulfonamide using benzyl bromide as a representative alkyl halide.
Materials:
-
2,4,5-Trimethylbenzenesulfonamide (1.0 mmol, 213 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Benzyl Bromide (1.2 mmol, 143 µL)
-
Acetonitrile (ACN), anhydrous (10 mL)
-
Reaction vessel (e.g., 25 mL round-bottom flask), magnetic stirrer, condenser
Procedure:
-
To the reaction vessel, add 2,4,5-trimethylbenzenesulfonamide and anhydrous potassium carbonate.
-
Seal the vessel, and purge with an inert gas (N₂ or Ar).
-
Add anhydrous acetonitrile via syringe.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,4,5-trimethylbenzenesulfonamide.
This protocol is adapted from established procedures for the efficient mono-N-alkylation of sulfonamides using alcohols.[6][7]
Materials:
-
2,4,5-Trimethylbenzenesulfonamide (1.0 mmol, 213 mg)
-
Benzyl Alcohol (1.0 mmol, 104 µL)
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂NMe(CH₂)₂PPh₂)]Br) (5 mol%, ~40 mg, catalyst dependent)
-
Potassium Carbonate (K₂CO₃) (10 mol%, 14 mg)
-
Xylenes, anhydrous (to make a 1 M solution)
-
Schlenk tube or other sealable reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add the Mn(I) catalyst and K₂CO₃ to the Schlenk tube.
-
Add 2,4,5-trimethylbenzenesulfonamide and a magnetic stir bar.
-
Add benzyl alcohol followed by enough anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 150 °C in a preheated oil bath and stir vigorously for 24 hours.[6]
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel or Celite to remove the catalyst and base.
-
Wash the plug with additional ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Arylation: Forging Key C-N Bonds for Core Scaffolds
The introduction of an aryl or heteroaryl group onto the sulfonamide nitrogen is a critical transformation for creating compounds that target protein kinases and other biological targets.[3] This modification can introduce key hydrogen bonding motifs or π-stacking interactions.
Caption: General experimental workflow for cross-coupling based N-arylation.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical and cost-effective method for C-N bond formation.[8] Modern protocols often employ ligands, such as phenanthrolines, to improve reaction rates and substrate scope, allowing for milder conditions than the harsh temperatures of early Ullmann reactions.[8] It is particularly effective for coupling with electron-deficient aryl halides.
-
Transition-Metal-Free N-Arylation: Innovative methods avoiding transition metals have been developed, such as using o-silylaryl triflates.[9][10] These reactions proceed via an in-situ generated benzyne intermediate, which is trapped by the sulfonamide. The reactions are often performed at room temperature and tolerate a wide range of functional groups.[9]
This protocol is a robust starting point for the Ullmann-type N-arylation of sulfonamides with aryl iodides.
Materials:
-
2,4,5-Trimethylbenzenesulfonamide (1.0 mmol, 213 mg)
-
Aryl Iodide (e.g., 4-Iodoanisole) (1.2 mmol)
-
Copper(I) Iodide (CuI) (10 mol%, 19 mg)
-
4,7-Dimethoxy-1,10-phenanthroline (20 mol%, 43 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Dioxane or Toluene, anhydrous (5-10 mL)
-
Oven-dried reaction vessel with a reflux condenser
Procedure:
-
To the oven-dried reaction vessel, add the 2,4,5-trimethylbenzenesulfonamide, aryl iodide, Cs₂CO₃, CuI, and 4,7-dimethoxy-1,10-phenanthroline.
-
Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.[8]
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparative Analysis of Derivatization Methods
The choice of synthetic method depends on factors like substrate scope, cost, and desired purity. The following table provides a comparative summary.
| Method | Alkylating/Arylating Agent | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Classical N-Alkylation | Alkyl Halides (R-X) | Base (K₂CO₃, NaH), Solvent (ACN, DMF) | Well-established, wide variety of R-X available | Use of potentially toxic alkyl halides, stoichiometric waste | 60-95% |
| Borrowing Hydrogen | Alcohols (R-OH) | Mn(I) or Ir(I) catalyst, Base, 120-150 °C[6][11] | Green (water byproduct), high atom economy, avoids toxic reagents | Requires specific catalysts, higher temperatures | 75-98%[6] |
| Ullmann N-Arylation | Aryl Halides (Ar-X) | Cu(I) catalyst, Ligand, Base (Cs₂CO₃), 100-120 °C[8] | Cost-effective catalyst, good for electron-poor Ar-X | Can require high temperatures, ligand optimization may be needed | 50-90%[12] |
| Metal-Free N-Arylation | o-Silylaryl Triflates | CsF, Solvent (MeCN, THF), Room Temp[9][10] | Extremely mild conditions, transition-metal-free, high functional group tolerance | Requires synthesis of specialized arylating agent | 70-95%[9] |
Applications in Drug Discovery
Derivatives of 2,4,5-trimethylbenzenesulfonamide are prevalent in several therapeutic areas, demonstrating the scaffold's utility.
-
Kinase Inhibitors: Many small molecule kinase inhibitors utilize a sulfonamide linker to connect different pharmacophoric elements.[][13] The N-substituent is often a heterocyclic ring system that forms critical hydrogen bonds with the kinase hinge region. Derivatization of the sulfonamide nitrogen allows for fine-tuning of this interaction to achieve potency and selectivity.[3] For instance, the development of specific c-Met/Ron dual kinase inhibitors has employed benzylic sulfonamides.[3]
-
Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases.[2] While the primary sulfonamide is often required for activity, derivatization at the nitrogen can be used to attach moieties that confer selectivity for specific CA isoforms, such as the tumor-associated hCA IX and XII.[14]
-
Anticancer and Anti-fibrotic Agents: The scaffold has been incorporated into novel agents with broad anti-proliferative activity.[15][16] Recent studies have shown that derivatives can induce apoptosis in cancer cell lines and exhibit anti-hepatic fibrosis activity by modulating pathways like JAK1-STAT1/3.[17][18]
Conclusion
The 2,4,5-trimethylbenzenesulfonamide core is a robust and versatile platform for the synthesis of biologically active molecules. Through straightforward and increasingly sophisticated derivatization reactions at the sulfonamide nitrogen, researchers can rapidly generate diverse chemical libraries. The protocols and insights provided herein serve as a practical guide for chemists in drug discovery and development, enabling the strategic modification of this valuable scaffold to address a wide range of therapeutic targets. Careful selection of synthetic methodology, guided by principles of efficiency, safety, and functional group compatibility, will continue to unlock the full potential of this privileged chemical entity.
References
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Bu, W., De la Cruz, G., De la Cruz, E., Wiley, M. D., & Ostresh, J. M. (2009). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Molecules, 14(10), 4216–4226. Available from: [Link]
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Shavnya, A., Coffey, S. B., Smith, A. G., & Voight, E. A. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3006–3009. Available from: [Link]
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Sikorski, K., & Sławiński, J. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(63), 38423–38440. Available from: [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. Available from: [Link]
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Subudhi, B. B., & Ghosh, G. (2012). Synthesis and antibacterial activity of some heterocyclic derivatives of sulfanilamide. Bulletin of the Chemical Society of Ethiopia, 26(3), 455-460. Available from: [Link]
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Roy, A. K. (1993). Novel synthesis of sulfonimidoyl halides and sulfonimidates from N-Silylated sulfonamides and dihalophosphoranes. Synlett, 1993(04), 287-288. Available from: [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. Available from: [Link]
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Reed-Berendt, B. G., Polidano, K., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Available from: [Link]
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Blank, B., Michlik, S., & Kempe, R. (2013). Mono-N-alkylation of benzene sulfonamide with various alcohols. Chemistry – A European Journal, 19(27), 8868-8872. Available from: [Link]
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Sharma, A., Sharma, A., Kumar, P., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(4), 807–818. Available from: [Link]
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Senanayake, C. H., et al. (2004). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses, 81, 149. Available from: [Link]
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Akocak, S., Bua, S., Ceruso, M., et al. (2022). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2281. Available from: [Link]
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Burgey, C. S., Miller, M. W., Stachel, S. J., et al. (2015). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[12][19]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 58(17), 6844–6856. Available from: [Link]
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Plech, T., Wujec, M., Kosikowska, U., et al. (2014). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Molecules, 19(6), 7243–7256. Available from: [Link]
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Fahim, A. M., El-Sayed, W. M., & Mohamed, A. M. (2023). Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations. Oriental Journal of Chemistry, 39(6). Available from: [Link]
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Genc, N., Cetin-Atalay, R., Ilgin, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 143-155. Available from: [Link]
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Wang, Y., Wang, Y., He, H., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 84, 129290. Available from: [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 23(1), 181. Available from: [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 23(1), 181. Available from: [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]
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Milosevic, M., Markovic, V., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 23(19), 11629. Available from: [Link]
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Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. Available from: [Link]
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Stanford Medicine. (n.d.). TK-Targeted Library. Retrieved from [Link]
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Markovic, V., Joksovic, M. D., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][12][20]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(23), 7136. Available from: [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of 2,4,5-Trimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 2,4,5-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis of 2,4,5-trimethylbenzenesulfonamide, which typically proceeds via the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene), followed by amination.
Issue 1: Low Yield of 2,4,5-Trimethylbenzenesulfonyl Chloride in the First Step
Question: I am experiencing a significantly lower than expected yield of 2,4,5-trimethylbenzenesulfonyl chloride during the chlorosulfonation of pseudocumene. What are the likely causes and how can I mitigate them?
Answer: Low yields in the initial chlorosulfonation step are a frequent challenge and can often be attributed to several competing side reactions and suboptimal reaction conditions.
Probable Causes & Solutions:
-
Formation of Sulfones: A primary side product is the formation of sulfones. This occurs when the initially formed sulfonyl chloride undergoes a Friedel-Crafts-type reaction with another molecule of pseudocumene. This is particularly prevalent with strong sulfonating agents.[1][2]
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) to minimize the rate of this bimolecular side reaction. Slow, controlled addition of the chlorosulfonating agent to the pseudocumene is also critical to avoid localized areas of high reagent concentration.
-
-
Isomeric Impurities: The sulfonation of pseudocumene can lead to the formation of other isomers, although the 2,4,5- product is generally favored. The directing effects of the three methyl groups on the aromatic ring guide the electrophilic substitution.
-
Solution: While difficult to completely avoid, careful control of reaction temperature and the choice of sulfonating agent can influence isomer distribution. Purification by recrystallization is often necessary to isolate the desired 2,4,5-isomer.
-
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis back to the sulfonic acid, especially in the presence of moisture.[3]
-
Solution: Ensure all glassware is rigorously dried before use, and employ anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Workup procedures should be performed expeditiously, and if an aqueous workup is necessary, it should be done at low temperatures.[3]
-
Issue 2: Formation of Multiple Products During Amination
Question: During the second step, the amination of 2,4,5-trimethylbenzenesulfonyl chloride with an amine source, I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the potential side reactions?
Answer: The amination step, while generally efficient, can be complicated by side reactions, especially if not carefully controlled.
Probable Causes & Solutions:
-
Over-alkylation of the Amine: If a primary amine is used, there is a possibility of double sulfonylation to form a disulfonimide, especially if the amine is deprotonated by a strong base.
-
Solution: Use a slight excess of the amine to ensure the sulfonyl chloride is the limiting reagent. The choice of base is also important; a non-nucleophilic organic base like triethylamine or pyridine is often preferred to inorganic bases.
-
-
Hydrolysis of the Sulfonyl Chloride: As in the first step, any residual moisture can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine.
-
Solution: Maintain anhydrous conditions throughout the reaction. Ensure the amine and solvent are dry before addition.
-
-
Formation of Sulfonic Anhydride: In some cases, two molecules of the sulfonyl chloride can react to form a sulfonic anhydride, particularly if the reaction is heated for prolonged periods in the absence of a nucleophile.[4]
-
Solution: Ensure the amine is present before any prolonged heating. The reaction is typically run at or below room temperature.
-
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in the synthesis of 2,4,5-trimethylbenzenesulfonamide.
II. Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent for the synthesis of 2,4,5-trimethylbenzenesulfonyl chloride?
A1: Chlorosulfonic acid is a commonly used and effective reagent for the direct chlorosulfonation of aromatic compounds like pseudocumene.[1] It offers the advantage of introducing the sulfonyl chloride group in a single step. However, it is a highly reactive and corrosive substance that must be handled with extreme care. An alternative two-step process involves sulfonation with concentrated sulfuric acid or oleum to form the sulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.[4][5]
Q2: How can I effectively purify the final 2,4,5-trimethylbenzenesulfonamide product?
A2: Recrystallization is the most common and effective method for purifying the final sulfonamide product. A suitable solvent system, often an alcohol/water or ethyl acetate/hexane mixture, should be chosen. The crude product is dissolved in the minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization. The purified crystals can then be collected by vacuum filtration. Column chromatography can also be employed for more challenging purifications.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂, respectively). Therefore, these reagents must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be performed under anhydrous conditions to prevent uncontrolled reactions.
III. Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
This protocol outlines a general procedure for the two-step synthesis.
Step 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-trimethylbenzene (pseudocumene).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid dropwise from the addition funnel to the stirred solution of pseudocumene. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 2,4,5-trimethylbenzenesulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2,4,5-trimethylbenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Amine Addition: To this solution, add an excess of the desired amine (e.g., a solution of ammonia in an organic solvent, or a primary/secondary amine) and a non-nucleophilic base like triethylamine.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,4,5-trimethylbenzenesulfonamide can be purified by recrystallization.
Diagram: Synthetic Pathway
Caption: Two-step synthesis of 2,4,5-trimethylbenzenesulfonamide from 1,2,4-trimethylbenzene.
IV. Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 |
| 2,4,5-Trimethylbenzenesulfonyl Chloride | C₉H₁₁ClO₂S | 218.70[6][7] |
| 2,4,5-Trimethylbenzenesulfonamide | C₉H₁₃NO₂S | 215.27 |
V. References
-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. Retrieved from
-
ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. JOCPR, 3(6), 409-415.
-
NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
-
Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
-
ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391.
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
-
PubMed. (n.d.). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM CUMENE SULFONATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-mesitylene sulfonyl chloride, 773-64-8. Retrieved from [Link]
-
Allied Petrochemical. (2023). Sulfonation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. IJPSRR, 59(2), 114-118.
-
Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents. Retrieved from
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- 7. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,4,5-Trimethylbenzenesulfonamide
Welcome to the technical support center for the purification of 2,4,5-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 2,4,5-trimethylbenzenesulfonamide, providing potential causes and actionable solutions.
Issue 1: Product Fails to Crystallize from Solution
Scenario: After dissolving the crude 2,4,5-trimethylbenzenesulfonamide in a hot solvent and allowing it to cool, no crystals form, or the product "oils out."
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures. Conversely, the compound's solubility might be too low in the chosen solvent, leading to precipitation rather than crystallization.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure 2,4,5-trimethylbenzenesulfonamide into the cooled solution. This seed crystal will act as a template for further crystallization.
-
Reduce Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility of the product.[1]
-
-
Solvent System Optimization:
-
Single Solvent Recrystallization: The ideal single solvent will dissolve the compound when hot but not when cold.[2] Experiment with a range of solvents with varying polarities. Ethanol or isopropanol, often mixed with water, can be effective for sulfonamides.[3]
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a powerful alternative.[2][4] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[2] Common solvent pairs include ethyl acetate/hexane and ethanol/water.[5][6]
-
Issue 2: Product is Colored (Yellow or Brown Tint)
Scenario: The isolated 2,4,5-trimethylbenzenesulfonamide crystals have a noticeable color, indicating the presence of impurities.
Potential Causes:
-
Residual Starting Materials or Byproducts: Incomplete reaction or side reactions during the synthesis can lead to colored impurities. For instance, the sulfonation of 1,2,4-trimethylbenzene can produce isomeric side products.
-
Degradation: The compound or impurities may have degraded during the reaction or workup, especially if excessive heat was applied. Sulfonamides can undergo desulfonation at high temperatures in the presence of acid.[7][8]
Solutions:
-
Decolorizing Carbon (Activated Charcoal) Treatment:
-
Add a small amount of decolorizing carbon to the hot, dissolved solution of the crude product.
-
Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[2]
-
-
Chromatographic Purification:
-
Column Chromatography: For persistent color or difficult-to-remove impurities, column chromatography is a highly effective method. Silica gel is a common stationary phase for the purification of sulfonamides.[9][10] A gradient elution with a solvent system like hexane/ethyl acetate can separate the desired product from impurities.
-
Thin-Layer Chromatography (TLC): Before running a column, optimize the solvent system using TLC to ensure good separation between the product and impurities.[9][11]
-
Issue 3: Low Yield of Purified Product
Scenario: The amount of pure 2,4,5-trimethylbenzenesulfonamide recovered after purification is significantly lower than expected.
Potential Causes:
-
Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.
-
Premature Crystallization: If the solution cools too quickly during hot gravity filtration, the product can crystallize in the funnel, reducing the yield.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.[1]
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.
Solutions:
-
Optimize Recrystallization Technique:
-
Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2]
-
Preheat Funnel: During hot gravity filtration, preheat the funnel and filter paper with hot solvent to prevent premature crystallization.
-
Sufficient Cooling Time: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Recover Product from Mother Liquor:
-
The filtrate (mother liquor) from the vacuum filtration can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 4: Presence of Isomeric Impurities
Scenario: Analytical data (e.g., NMR, HPLC) of the purified product indicates the presence of other trimethylbenzenesulfonamide isomers.
Potential Causes:
-
Non-Regioselective Sulfonation: The sulfonation of 1,2,4-trimethylbenzene can yield a mixture of isomers, with the 5- and 6-isomers being common byproducts.
-
Isomeric Starting Material: The 1,2,4-trimethylbenzene starting material may contain other trimethylbenzene isomers.
Solutions:
-
Fractional Recrystallization:
-
This technique relies on slight differences in the solubility of the isomers. By carefully controlling the solvent composition and temperature, it may be possible to selectively crystallize the desired 2,4,5-isomer. This process often requires multiple recrystallization cycles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For the most challenging separations, preparative HPLC can be used to isolate the desired isomer with high purity. This method offers superior resolution compared to standard column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2,4,5-trimethylbenzenesulfonamide?
Pure 2,4,5-trimethylbenzenesulfonamide is typically a white to off-white solid.[12] A Chinese patent reports a melting point of 94°C for the 2,4,6-isomer, which may be similar for the 2,4,5-isomer.[13] Significant deviation from this or a broad melting point range indicates the presence of impurities.
Q2: What are the best analytical techniques to assess the purity of 2,4,5-trimethylbenzenesulfonamide?
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for quantifying the purity of sulfonamides and detecting impurities.[14] A C18 column is commonly used for the analysis of related compounds.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any isomeric or other impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.[13]
Q3: What are the common impurities in the synthesis of 2,4,5-trimethylbenzenesulfonamide?
Common impurities can include:
-
Isomeric trimethylbenzenesulfonamides.
-
The corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride intermediate.[18][19]
-
Diphenyl sulfone derivatives formed as byproducts during the sulfonation reaction.[18]
Q4: What safety precautions should be taken when working with reagents used in the synthesis and purification of 2,4,5-trimethylbenzenesulfonamide?
-
Chlorosulfonic acid and thionyl chloride , often used to prepare the sulfonyl chloride intermediate, are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.[20]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure for the purification of crude 2,4,5-trimethylbenzenesulfonamide using a single solvent.
Materials:
-
Crude 2,4,5-trimethylbenzenesulfonamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)[3][6]
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Continue to add the solvent dropwise until the solid just dissolves. Avoid adding excess solvent.[1]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Reheat the solution to boiling for a few minutes.
-
If carbon was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, determine the yield, and measure the melting point.[4]
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of 2,4,5-trimethylbenzenesulfonamide by recrystallization.
References
- Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (n.d.). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Source not further specified].
- U.S. Food and Drug Administration. (n.d.). Laboratory Methods—Drug & Chemical Residues Methods. FDA.
- Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Source not further specified].
- ResearchG
- EvitaChem. (n.d.). N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide (EVT-3064373).
- Slideshare. (n.d.). Analysis of sulfonamides.
- University of California, Los Angeles. (n.d.).
- Synthetic Map. (n.d.).
- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
- PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide.
- Google Patents. (n.d.). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- National Institute of Standards and Technology. (n.d.). Analytical Method Summaries.
- Google Patents. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect.
- NIST Standard Reference Database. (n.d.). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine)
- University of Rochester, Department of Chemistry. (n.d.).
- YouTube. (2020, January 10).
- MIT OpenCourseWare. (n.d.).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- ResearchGate. (n.d.). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Google Patents. (n.d.).
- Journal of the Chemical Society B: Physical Organic. (n.d.).
- Parchem. (n.d.). 2,4,5-Trimethylbenzenesulfonamide (Cas 14819-39-7).
- PubChem. (n.d.). 1,2,4-Trimethylbenzene.
- Google Patents. (n.d.).
- YouTube. (2018, May 7).
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- 5. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
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- 7. Desulfonation reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimization of Reaction Conditions for 2,4,5-Trimethylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2,4,5-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
The synthesis of 2,4,5-trimethylbenzenesulfonamide is a multi-step process that, while based on established organic chemistry principles, presents several challenges that can impact the final product's quality and yield. This guide provides in-depth, experience-driven advice to address specific experimental hurdles. The synthesis typically proceeds in two main stages: the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) to form 2,4,5-trimethylbenzenesulfonyl chloride, followed by the amination of the sulfonyl chloride to yield the desired sulfonamide.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Part 1: Chlorosulfonation of 1,2,4-Trimethylbenzene
The initial and often most critical step is the electrophilic aromatic substitution of 1,2,4-trimethylbenzene with chlorosulfonic acid.
Q1: My yield of 2,4,5-trimethylbenzenesulfonyl chloride is consistently low. What are the likely causes and how can I improve it?
Low yields in this step can often be attributed to several factors, including incomplete reactions, side reactions, and suboptimal workup procedures.[1][2]
Possible Causes & Solutions:
-
Moisture Contamination: Chlorosulfonic acid is highly sensitive to moisture and will readily hydrolyze, reducing its effectiveness.[1]
-
Inadequate Temperature Control: The reaction is exothermic, and excessive heat can lead to the formation of unwanted byproducts, such as sulfones.[2][5]
-
Solution: Maintain a low reaction temperature, typically between 0-5 °C, especially during the dropwise addition of 1,2,4-trimethylbenzene to the chlorosulfonic acid.[6] Use an ice-salt bath for more efficient cooling.
-
-
Suboptimal Reagent Ratio: An insufficient amount of chlorosulfonic acid will result in an incomplete reaction. Conversely, a large excess can promote side reactions.[2][7]
-
Solution: A molar ratio of 1,2,4-trimethylbenzene to chlorosulfonic acid of approximately 1:3 to 1:5 is generally recommended to drive the reaction to completion while minimizing side product formation.
-
-
Inefficient Mixing: Poor mixing can lead to localized "hot spots" and incomplete reaction.[1][2]
-
Solution: Employ vigorous mechanical stirring throughout the reaction, especially during the addition of the aromatic substrate.
-
Q2: I'm observing the formation of significant amounts of a solid byproduct that is difficult to separate from my desired sulfonyl chloride. What is it and how can I prevent it?
This is a classic issue in chlorosulfonation reactions and the byproduct is likely a diaryl sulfone.[5]
Cause & Prevention:
-
Mechanism of Sulfone Formation: Sulfone formation occurs when an already formed sulfonyl chloride or sulfonic acid molecule reacts with another molecule of the starting arene. This side reaction is particularly favored at higher temperatures.[5]
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) is crucial to disfavor the kinetics of sulfone formation.[5]
-
Controlled Addition: Add the 1,2,4-trimethylbenzene to the chlorosulfonic acid slowly and dropwise. This maintains a high concentration of the sulfonating agent relative to the arene, favoring the desired reaction pathway.
-
Avoid Prolonged Reaction Times: Once the initial reaction is complete (monitor by TLC), proceed with the workup. Extended reaction times can increase the likelihood of sulfone formation.[2]
-
-
Part 2: Amination of 2,4,5-Trimethylbenzenesulfonyl Chloride
The second stage involves the reaction of the synthesized sulfonyl chloride with an amine source, typically aqueous ammonia, to form the sulfonamide.
Q3: The conversion of my sulfonyl chloride to the sulfonamide is incomplete, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Incomplete amination can be due to several factors related to the reactivity of the sulfonyl chloride and the reaction conditions.
Possible Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: 2,4,5-trimethylbenzenesulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially in an aqueous environment.[6]
-
Solution: Perform the amination at a low temperature (0-10 °C) to minimize the rate of hydrolysis. Add the sulfonyl chloride (dissolved in a suitable organic solvent like THF or dioxane) to a cold, concentrated solution of aqueous ammonia with vigorous stirring.
-
-
Insufficient Ammonia: A stoichiometric amount of ammonia may not be sufficient to drive the reaction to completion and neutralize the HCl byproduct.
-
Solution: Use a significant excess of concentrated aqueous ammonia. This ensures a high concentration of the nucleophile and helps to trap the HCl generated during the reaction.
-
-
Poor Solubility: The organic sulfonyl chloride may have limited solubility in the aqueous ammonia phase, leading to a slow reaction rate.
-
Solution: The use of a co-solvent such as THF or dioxane can improve the solubility of the sulfonyl chloride and facilitate a more efficient reaction.[8]
-
Q4: My final 2,4,5-trimethylbenzenesulfonamide product is impure, with a brownish or yellowish tint. What is the cause of this discoloration and how can I purify my product?
Discoloration often indicates the presence of impurities arising from side reactions or degradation.
Possible Causes & Purification:
-
Oxidation and Degradation Products: Impurities from the chlorosulfonation step or degradation during the amination can lead to colored byproducts.
-
Purification:
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.[9] Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to form pure crystals.
-
Charcoal Treatment: If the product is highly colored, adding a small amount of activated charcoal to the hot recrystallization solution can help to adsorb colored impurities.[9] Filter the hot solution to remove the charcoal before allowing it to cool.
-
-
Experimental Protocols
Optimized Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
-
Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4 molar equivalents) and cool the flask to 0 °C in an ice-salt bath.
-
Reaction: Slowly add 1,2,4-trimethylbenzene (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The 2,4,5-trimethylbenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the product under vacuum.
Optimized Synthesis of 2,4,5-Trimethylbenzenesulfonamide
-
Preparation: In a flask, cool concentrated aqueous ammonia (at least 10 molar equivalents) to 0 °C in an ice bath with stirring.
-
Reagent Addition: Dissolve the crude 2,4,5-trimethylbenzenesulfonyl chloride (1 molar equivalent) in a minimum amount of a suitable solvent like THF.
-
Reaction: Add the sulfonyl chloride solution dropwise to the cold, stirred ammonia solution. A white precipitate of the sulfonamide should form.
-
Completion: After the addition, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4,5-trimethylbenzenesulfonamide.[9]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Chlorosulfonation Temperature | 0-5 °C | Minimizes sulfone byproduct formation.[2][5] |
| Reagent Ratio (Arene:HSO3Cl) | 1 : 3-5 | Drives reaction to completion, minimizes side reactions.[2][7] |
| Amination Temperature | 0-10 °C | Reduces hydrolysis of the sulfonyl chloride.[6] |
| Ammonia | Large Excess | Ensures complete reaction and neutralizes HCl. |
| Purification Method | Recrystallization (e.g., Ethanol/Water) | Removes colored impurities and unreacted starting materials.[9] |
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2,4,5-trimethylbenzenesulfonamide.
Troubleshooting Decision Tree for Low Yield in Chlorosulfonation
Caption: Decision tree for troubleshooting low yield in chlorosulfonation.
References
-
Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Organic Syntheses. 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Available at: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]
- Roberts, D. W. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, 7(4), 459-467.
- Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
- Wang, T., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(6), 1633-1636.
- Bahrami, K., et al. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Synlett, 2011(12), 1737-1740.
-
The Organic Chemistry Tutor. (2021, May 11). Aromatic Sulfonation. YouTube. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][5]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]
-
NIST WebBook. Benzenesulfonyl chloride, 2,4,6-trimethyl-. Available at: [Link]
- Google Patents. EP0512953B1 - Process for the preparation of benzene sulfonamides.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 913–926.
-
ResearchGate. Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture | Request PDF. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
PubMed Central. Sulfonium-based precise alkyl transposition reactions. Available at: [Link]
- Google Patents. US2777844A - Sulfonamide purification process.
- Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
PubChem. 2,4,6-Trimethylbenzenesulfonamide. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Available at: [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]
-
GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available at: [Link]
- Google Patents. CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide.
-
Reddit. So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?. Available at: [Link]
Sources
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- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Byproduct Formation in the Reaction of 2,4,5-Trimethylbenzenesulfonyl Chloride with Amines
Welcome to the technical support center for the synthesis of sulfonamides using 2,4,5-trimethylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a focus on identifying, understanding, and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Introduction: The Paradox of Steric Acceleration
The reaction of 2,4,5-trimethylbenzenesulfonyl chloride with primary and secondary amines is a cornerstone of modern medicinal chemistry for the synthesis of a diverse array of sulfonamide-containing compounds. A unique feature of this particular sulfonyl chloride is the presence of ortho-methyl groups, which, contrary to simple steric hindrance predictions, can lead to an accelerated reaction rate. This phenomenon, known as "steric acceleration," is attributed to the rigid and compressed structure adopted by the sulfonyl chloride due to intramolecular interactions, which is relieved in the transition state of the nucleophilic attack.[1][2][3][4] This guide will delve into the practical implications of this reactivity, focusing on the common challenges and byproducts encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with a primary amine?
A1: The two most prevalent byproducts are 2,4,5-trimethylbenzenesulfonic acid and the N,N-bis(2,4,5-trimethylbenzenesulfonyl)amine. The sulfonic acid arises from the hydrolysis of the sulfonyl chloride, while the bis-sulfonated compound is a result of the primary amine reacting with two equivalents of the sulfonyl chloride.
Q2: Why is my reaction mixture turning cloudy and forming a precipitate upon addition of the sulfonyl chloride?
A2: This is often due to the formation of the hydrochloride salt of the amine starting material. The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl), which can protonate the unreacted amine, rendering it non-nucleophilic and causing it to precipitate out of many organic solvents. This is why the use of a base is crucial.
Q3: Can I use an aqueous base like sodium hydroxide?
A3: While it is possible to use aqueous bases, it increases the risk of hydrolyzing the 2,4,5-trimethylbenzenesulfonyl chloride to the corresponding sulfonic acid, especially given the enhanced reactivity of this reagent.[2] For most applications, an organic, non-nucleophilic base such as triethylamine or pyridine in an anhydrous solvent is recommended to minimize this side reaction.[5]
Q4: How does the "steric acceleration" of 2,4,5-trimethylbenzenesulfonyl chloride impact my reaction setup?
A4: The enhanced reactivity means that the reaction may proceed faster than with less substituted sulfonyl chlorides.[1][4] This necessitates careful control of the reaction temperature, especially during the addition of the sulfonyl chloride, to prevent runaway reactions and minimize the formation of byproducts. Slow, dropwise addition at a reduced temperature (e.g., 0 °C) is highly recommended.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired N-substituted sulfonamide. | 1. Incomplete reaction. 2. Significant hydrolysis of the sulfonyl chloride. 3. Precipitation of the amine hydrochloride salt. | 1. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine. If the reaction has stalled, consider gentle heating. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is present in the reaction mixture before adding the sulfonyl chloride. |
| Presence of a highly polar spot on TLC that doesn't move from the baseline. | Hydrolysis of the sulfonyl chloride to 2,4,5-trimethylbenzenesulfonic acid. | 1. Improve anhydrous conditions in future reactions. 2. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct. |
| Identification of a less polar byproduct by TLC/LC-MS with a significantly higher molecular weight. | Formation of the N,N-bis(2,4,5-trimethylbenzenesulfonyl)amine. | 1. Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. 2. Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (0 °C) to maintain a low concentration of the sulfonyl chloride. 3. Use a less reactive or sterically hindered base to minimize deprotonation of the initially formed sulfonamide. |
| Complex NMR spectrum with multiple sets of aromatic and methyl peaks. | Presence of a mixture of the desired product and byproducts. | 1. Compare the obtained NMR spectrum with the expected spectra for the product and potential byproducts (see "Byproduct Identification" section). 2. Purify the crude product using column chromatography or recrystallization to isolate the desired sulfonamide. |
Byproduct Identification: A Spectroscopic Guide
Accurate identification of byproducts is critical for effective troubleshooting and optimization. Below are the key spectroscopic signatures to look for.
2,4,5-Trimethylbenzenesulfonic Acid
-
Appearance on TLC: A highly polar spot that remains at the baseline in most non-polar to moderately polar solvent systems.
-
1H NMR: The aromatic protons will be present, as will the three methyl singlets. The sulfonic acid proton is often broad and may exchange with residual water in the NMR solvent, making it difficult to observe.
-
LC-MS: Will appear as a peak with a mass corresponding to [M-H]- in negative ion mode or [M+H]+ in positive ion mode. It will have a significantly shorter retention time than the sulfonamide product on a reverse-phase column.
N,N-bis(2,4,5-trimethylbenzenesulfonyl)amine
-
Appearance on TLC: A less polar spot compared to the desired mono-sulfonated product.
-
1H NMR: The spectrum will show a doubling of the aromatic and methyl signals from the 2,4,5-trimethylbenzenesulfonyl groups. The N-H proton will be absent. The integration of the aromatic and methyl protons will be in a 2:18 ratio relative to the protons of the amine backbone.
-
LC-MS: Will have a molecular weight corresponding to the addition of two 2,4,5-trimethylbenzenesulfonyl groups to the amine.
Experimental Protocols
General Protocol for the Synthesis of N-Benzyl-2,4,5-trimethylbenzenesulfonamide
This protocol is a general guideline and may require optimization for different amine substrates.[5]
Materials:
-
2,4,5-Trimethylbenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.1 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting amine is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
Visualization of Reaction Pathways and Troubleshooting
Reaction Mechanism and Byproduct Formation
Caption: Key reaction pathways and byproduct formation.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting common issues.
References
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
-
King, J. F., & As-Seffar, M. K. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(10), 1338-1343. [Link]
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. [Link]
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Odesa I. I. Mechnykov National University. [Link]
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Odesa I. I. Mechnykov National University. [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
Sources
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide (EVT-3064373) | 1018058-88-2 [evitachem.com]
Technical Support Center: Troubleshooting Low Yields in 2,4,5-Trimethylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2,4,5-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that lead to suboptimal yields in this synthetic sequence. By understanding the causality behind each experimental step and potential pitfalls, you can systematically improve your outcomes.
The synthesis of 2,4,5-trimethylbenzenesulfonamide is typically a two-step process: (1) Electrophilic aromatic substitution on 1,2,4-trimethylbenzene (pseudocumene) to form the sulfonyl chloride intermediate, followed by (2) nucleophilic substitution with an amine source to yield the final sulfonamide. This guide is structured in a question-and-answer format to directly address issues that may arise during each of these critical stages.
Overall Synthetic Workflow
Caption: Decision tree for troubleshooting low yields in the amination step.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).
-
Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a calcium chloride drying tube).
-
Charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Add 1,2,4-trimethylbenzene (1.0 eq) to the dropping funnel.
-
Begin stirring the chlorosulfonic acid and add the 1,2,4-trimethylbenzene dropwise from the funnel over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature between 0-5 °C throughout the addition. [1]5. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white solid.
-
Isolate the solid product by vacuum filtration. Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.
-
Press the solid as dry as possible on the filter funnel. For best results, use the crude, damp solid immediately in the next step. If storage is necessary, dry thoroughly under high vacuum.
Protocol 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
Safety Note: Use an inert atmosphere (N₂ or Argon) if possible to ensure anhydrous conditions.
-
In an oven-dried, round-bottomed flask equipped with a magnetic stirrer, dissolve the crude 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of concentrated aqueous ammonia (e.g., 28-30%, ~2.0-3.0 eq) or dissolve your desired amine (1.1 eq) in the same anhydrous solvent.
-
If using a non-ammonia amine, add a non-nucleophilic base like triethylamine (1.2 eq) to the sulfonyl chloride solution. [2]5. Slowly add the amine/ammonia solution to the stirred sulfonyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride spot has disappeared. [2]7. Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, dilute HCl (to remove excess amine and base), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). [2][3]
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride intermediate is an oil instead of a solid. What happened? A: This often indicates the presence of impurities, most commonly the diaryl sulfone byproduct, which can be oily or have a lower melting point than the desired product. Strict temperature control during the chlorosulfonation is the best way to prevent this.
Q2: Can I use an older bottle of 2,4,5-trimethylbenzenesulfonyl chloride? A: It is highly discouraged. Sulfonyl chlorides are very reactive and prone to hydrolysis from atmospheric moisture over time, converting them to the unreactive sulfonic acid. [2]Using fresh or properly stored sulfonyl chloride is one of the most critical factors for a successful amination reaction.
Q3: Why is a non-nucleophilic base like triethylamine necessary? Can't I just use more of my amine reactant? A: The HCl produced during the reaction will protonate any amine present, forming an ammonium salt that is no longer nucleophilic. While using a large excess of the reactant amine can work, it is often inefficient and makes purification more difficult. A non-nucleophilic base like triethylamine is used to neutralize the acid without competing with your primary amine as a nucleophile. [2] Q4: How do I choose a good recrystallization solvent for my final sulfonamide product? A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures. [2]Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water. [2][3]Perform small-scale solubility tests with your crude product to identify the optimal system.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Das, B., & Chakraborty, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130662.
- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Coll. Vol. 10, p.450 (2004); Vol. 79, p.146 (2002).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Hart, M. E., & Chamberlin, A. R. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 293-316). The Royal Society of Chemistry.
- Weinreb, S. M. (2003). 2-Trimethylsilylethanesulfonyl Chloride (SES-Cl). In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
- Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Google Patents. (2015).
- Bartzatt, R. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of substituted aniline compounds generates novel sulfonamide agents that inhibit growth of Staphylococcus aureus. Journal of Advances in Medicine and Medical Research, 1-10.
- Chem-Impex. (n.d.). 2,4,5-Trichlorobenzenesulfonyl chloride.
- ResearchGate. (2019). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.
- BenchChem. (n.d.). Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.
- University of Basrah. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Lab. 9 Handout.
- BenchChem. (n.d.). The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide.
-
Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[2][4]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.
- Google Patents. (1957).
- NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST Chemistry WebBook, SRD 69.
- Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- PubChem. (n.d.). 2-Mesitylenesulfonyl chloride.
- ResearchGate. (2017).
- Chemistry Stack Exchange. (2015).
- CORE. (n.d.).
- PubChem. (n.d.). 1,2,4-Trimethylbenzene.
- PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide.
- BenchChem. (n.d.). Troubleshooting common issues in the chemical synthesis of Avenaciolide.
- Molbase. (n.d.). 2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE.
- PacBio. (2018). Guide - Low Yield Troubleshooting.
- IMCS. (2023).
Sources
Removal of unreacted starting materials from 2,4,5-Trimethylbenzenesulfonamide
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials from 2,4,5-Trimethylbenzenesulfonamide. Our focus is on providing scientifically sound, field-tested protocols that ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials and byproducts I should be concerned about?
In the typical two-step synthesis of 2,4,5-Trimethylbenzenesulfonamide, the primary impurities are derived from the starting materials and intermediates. The synthesis generally proceeds via the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene), followed by amination of the resulting sulfonyl chloride.
The most common impurities you will encounter are:
-
Unreacted 1,2,4-trimethylbenzene (Pseudocumene): A non-polar organic starting material.
-
Residual Acids: Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are byproducts of the chlorosulfonation and amination steps.
-
Unreacted 2,4,5-Trimethylbenzenesulfonyl Chloride: This is the intermediate formed during the first step. Its presence indicates an incomplete amination reaction.
Understanding the distinct chemical properties of these impurities is the cornerstone of an effective purification strategy. The desired product, 2,4,5-Trimethylbenzenesulfonamide, is a weakly acidic solid, while the impurities range from a non-polar liquid to strong acids and a reactive acyl chloride.
Q2: My crude product has a strong aromatic smell. How do I remove unreacted 1,2,4-trimethylbenzene?
The characteristic "solvent-like" smell is a strong indicator of residual 1,2,4-trimethylbenzene. Due to its non-polar nature and volatility, it can be effectively removed using one of the following methods.
Method 1: Steam Distillation (For large-scale purification)
-
Principle: 1,2,4-trimethylbenzene is volatile with steam, while the sulfonamide salt is not. This allows for the selective removal of the aromatic hydrocarbon.
-
Protocol:
-
Suspend the crude product in water.
-
Introduce steam into the flask. The 1,2,4-trimethylbenzene will co-distill with the water.
-
Continue the distillation until the distillate is clear and the characteristic aromatic smell is gone.
-
The desired product remains in the distillation flask.
-
Method 2: Washing with a Non-Polar Solvent
-
Principle: This method leverages the high solubility of the non-polar 1,2,4-trimethylbenzene in a non-polar solvent, in which the sulfonamide has poor solubility.
-
Protocol:
-
Transfer the crude solid product to a flask.
-
Add a non-polar solvent such as hexane or petroleum ether.
-
Stir the slurry for 15-20 minutes.
-
Filter the solid product and wash the filter cake with a small amount of the cold non-polar solvent.
-
Dry the solid product. It is crucial to ensure all the washing solvent has been removed.
-
Q3: How can I effectively remove residual strong acids like H₂SO₄ and HCl?
The presence of strong acids can interfere with downstream applications and affect the stability of the final compound. The most reliable method for their removal is a liquid-liquid extraction based on pH adjustment.
-
Principle: 2,4,5-Trimethylbenzenesulfonamide is weakly acidic due to the proton on the nitrogen atom. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution, the strong acids are neutralized and extracted into the aqueous phase. The weakly acidic sulfonamide remains in the organic phase under mild basic conditions.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the acid-free product.
-
Q4: I suspect my product is contaminated with the intermediate 2,4,5-trimethylbenzenesulfonyl chloride. How can I address this?
The presence of the sulfonyl chloride intermediate is a common issue arising from incomplete amination. There are two primary strategies to tackle this problem.
Strategy 1: Drive the Amination to Completion
-
Principle: If the amination reaction did not go to completion, you can re-subject the crude product to the reaction conditions to convert the remaining sulfonyl chloride to the desired sulfonamide.
-
Protocol:
-
Redissolve the crude product in a suitable solvent.
-
Add an excess of the aminating agent (e.g., concentrated ammonium hydroxide).
-
Stir the reaction mixture, possibly with gentle heating, and monitor the disappearance of the sulfonyl chloride by a suitable technique (e.g., TLC).
-
Once the reaction is complete, proceed with the standard workup and purification.
-
Strategy 2: Selective Removal via Hydrolysis
-
Principle: Sulfonyl chlorides are more susceptible to hydrolysis than sulfonamides. By treating the crude product with a mild aqueous base, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid, which can then be easily separated.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous sodium hydroxide (NaOH) solution (e.g., 1 M). This will hydrolyze the sulfonyl chloride to the sodium salt of 2,4,5-trimethylbenzenesulfonic acid, which will be extracted into the aqueous layer. The desired sulfonamide will also be deprotonated and extracted into the aqueous layer.
-
Separate the aqueous layer containing both the sulfonamide salt and the sulfonic acid salt.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.
-
The 2,4,5-Trimethylbenzenesulfonamide will precipitate out as a solid, while the more water-soluble sulfonic acid will remain in the aqueous phase.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Q5: What is the most robust, all-in-one purification workflow for obtaining high-purity 2,4,5-Trimethylbenzenesulfonamide?
A comprehensive purification strategy often involves a combination of the techniques discussed above. The following workflow is a reliable method for obtaining a high-purity product.
Overall Purification Workflow
Caption: A comprehensive purification workflow for 2,4,5-Trimethylbenzenesulfonamide.
Step-by-Step Integrated Protocol:
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes and removes strong acids like HCl and H₂SO₄.
-
Aqueous Wash: Wash with water, followed by a brine wash to facilitate the separation of the layers and remove bulk water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude solid. At this stage, most of the strong acids have been removed.
-
Recrystallization: The final and most critical step is recrystallization. This will remove the non-polar 1,2,4-trimethylbenzene and other minor organic impurities.
Recrystallization Solvent Selection
The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the sulfonamide well at elevated temperatures but poorly at room temperature or below.
| Solvent System | Suitability |
| Ethanol/Water | An excellent choice. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |
| Isopropanol/Water | Similar to ethanol/water and is also a very effective system. |
| Toluene | Can be used, but may not be as effective at excluding 1,2,4-trimethylbenzene due to similar polarities. |
Recrystallization Protocol (Using Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot water to the boiling solution until a faint, persistent cloudiness appears.
-
Add a drop or two of hot ethanol to redissolve the solid and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, you can place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals thoroughly, preferably in a vacuum oven.
This integrated approach, combining an acid-base workup with a final recrystallization, is a robust method for obtaining high-purity 2,4,5-Trimethylbenzenesulfonamide.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. A Microscale Approach to Organic Laboratory Techniques, 5th ed.; Brooks/Cole, Cengage Learning, 2013.
-
Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann, 2017. [Link]
Stability issues of 2,4,5-Trimethylbenzenesulfonamide under different conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4,5-Trimethylbenzenesulfonamide. We address common stability issues, offering troubleshooting advice and detailed protocols to help you ensure the integrity of your experiments and formulations. Given that specific, publicly available stability data for 2,4,5-Trimethylbenzenesulfonamide is limited, this guide synthesizes information on the broader class of sulfonamides and provides the necessary frameworks for you to rigorously determine its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 2,4,5-Trimethylbenzenesulfonamide?
The primary stability concern for any sulfonamide, including 2,4,5-Trimethylbenzenesulfonamide, is the potential for cleavage of the sulfonamide (S-N) bond through hydrolysis.[1][2] The rate of this degradation is highly dependent on the pH of the solution. Other potential concerns include photodecomposition upon exposure to UV light and thermal degradation at elevated temperatures.
Q2: How does pH impact the stability of 2,4,5-Trimethylbenzenesulfonamide in aqueous solutions?
Q3: Is 2,4,5-Trimethylbenzenesulfonamide sensitive to light?
Photostability is a critical parameter guided by a molecule's ability to absorb UV or visible light. Aromatic compounds, such as this one, possess chromophores (the substituted benzene ring) that can absorb light. While it lacks the aromatic amine group found in many photosensitive sulfonamide antibiotics, the potential for photodegradation cannot be ruled out without experimental evidence.[1] Per ICH Q1B guidelines, photostability testing should be conducted to determine if the substance needs protection from light during storage and handling.[5][6][7]
Q4: What are the recommended storage and handling conditions for this compound?
To mitigate potential degradation, 2,4,5-Trimethylbenzenesulfonamide should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[9][10] For solutions, it is prudent to protect them from light and to use buffers to maintain a neutral or slightly alkaline pH if long-term storage is required.
Q5: In which common laboratory solvents is 2,4,5-Trimethylbenzenesulfonamide soluble and expected to be stable?
2,4,5-Trimethylbenzenesulfonamide is generally soluble in organic solvents such as dichloromethane.[11] Its solubility in water is expected to be limited. When preparing stock solutions, consider using aprotic organic solvents like acetonitrile, acetone, or THF. However, always confirm solubility and short-term stability in your chosen solvent system, as some solvents can participate in degradation reactions. For long-term storage in solution, a stability study is recommended.
Troubleshooting Guide: Stability-Related Issues
Q: I am observing a new, unidentified peak in my HPLC analysis of a sample solution that has been stored for a few days. What could be the cause?
A: This is a classic sign of degradation. The most probable cause is hydrolysis of the sulfonamide bond, especially if your solvent system is aqueous and has an acidic pH.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as your time-zero baseline.
-
Check the pH of your solution: If it is acidic, consider preparing a new solution in a pH 7 or 8 buffer to see if the formation of the new peak is suppressed.
-
Investigate the identity of the degradant: The primary hydrolytic degradants would be 2,4,5-trimethylbenzenesulfonic acid and the corresponding amine from the other side of the sulfonamide bond. Use LC-MS to obtain the mass of the new peak to aid in its identification.
-
Q: My quantitative results for the same sample are inconsistent across different days. Could this be a stability problem?
A: Yes, inconsistent potency or concentration measurements are often linked to compound instability. If the compound is degrading in your sample matrix or stock solution, the concentration of the active ingredient will decrease over time.
-
Troubleshooting Steps:
-
Implement a stability protocol: Analyze the same sample preparation at regular intervals (e.g., 0, 4, 8, 24 hours) while storing it under your typical laboratory conditions. A decreasing peak area for your main compound over time confirms instability.
-
Evaluate solution storage: Store stock solutions at lower temperatures (e.g., 4°C or -20°C) and protect them from light. Always use freshly prepared dilutions for experiments whenever possible.
-
Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) can separate the intact compound from its potential degradation products. This is crucial for accurate quantification.[12]
-
Q: After mixing 2,4,5-Trimethylbenzenesulfonamide with my formulation excipients, I've noticed a significant increase in impurities. What might be happening?
A: This indicates a drug-excipient incompatibility. Excipients are not always inert and can react with the active pharmaceutical ingredient (API).[13][14]
-
Potential Causes & Solutions:
-
Acid/Base Reactions: Some excipients can alter the micro-environmental pH, catalyzing degradation.[15] For example, acidic excipients could promote hydrolysis.
-
Reactive Impurities: Some excipients contain reactive impurities (e.g., peroxides in povidone) that can oxidize the API.
-
Interactions with Lubricants: Magnesium stearate, a common lubricant, has been reported to be incompatible with some APIs.[14]
-
Action: Conduct a formal drug-excipient compatibility study by preparing binary mixtures of the API with each excipient and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at various time points to identify the incompatible excipient.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[16][17] The goal is to achieve 5-20% degradation of the drug substance.[12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 2,4,5-Trimethylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60-80°C for a specified time. Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at a high temperature (e.g., 80-100°C) for a specified time. Also, analyze a solid sample of the compound stored under the same conditions.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified in ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[5][18] Analyze a control sample stored in the dark.
3. Analysis:
-
For each condition and time point, dilute the sample to a suitable concentration and analyze using a stability-indicating HPLC method.
-
Compare the chromatograms of stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.
1. Column and Mobile Phase Selection:
-
Column: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A typical starting point is a gradient of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH adjusted) and an organic phase (e.g., acetonitrile or methanol).[19]
2. Method Optimization:
-
Inject a mixture of the unstressed and stressed samples (from Protocol 1) that shows significant degradation.
-
Optimize the gradient, flow rate, and mobile phase pH to achieve baseline separation between the main peak (2,4,5-Trimethylbenzenesulfonamide) and all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity. The UV spectra across a single peak should be identical if the peak is pure.
3. Validation:
-
Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity/selectivity to prove its stability-indicating nature.
Data Summary & Interpretation
Summarize the results of your forced degradation studies in a clear format to easily assess the stability profile of the molecule.
| Stress Condition | Duration/Temp. | % Assay of Main Compound | % Degradation | No. of Degradants | Peak Area of Major Degradant (%) |
| Control | N/A | 100.0 | 0.0 | 0 | 0 |
| 0.1 M HCl | 24h / 80°C | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| 0.1 M NaOH | 24h / 80°C | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| 3% H₂O₂ | 24h / RT | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| Heat (Solid) | 48h / 100°C | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| Photolytic | ICH Q1B | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
Visualizations: Workflows and Pathways
Forced Degradation Workflow
Caption: General hydrolytic cleavage of the S-N bond.
References
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available from: [Link]
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
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Praveen, R. S., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 10103-10113. Available from: [Link]
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Semantic Scholar (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]
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Ministry of Health, Labour and Welfare, Japan (n.d.). Analytical Method for 2, 4, 5-T. Available from: [Link]
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Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(2), 1134. Available from: [Link]
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Singh, S., et al. (2016). Forced Degradation Studies. MedCrave. Available from: [Link]
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U.S. EPA (2021). Analytical Method Summaries. Available from: [Link]
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Garcia-Galana, M.J., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed, 247, 264-272. Available from: [Link]
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U.S. Patent (n.d.). LCMS Method A. Available from: [Link]
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Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]
-
Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Agilent Technologies (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]
-
Patel, Y., et al. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. Available from: [Link]
-
European Medicines Agency (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
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Thatcher, S.R., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. Available from: [Link]
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MSU Extension (2008). Effect of water pH on the stability of pesticides. Available from: [Link]
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Purtle, D. (n.d.). pH Stability Of Commonly Used Pesticides. Available from: [Link]
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Bharate, S. S., et al. (2010). Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
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Atticus LLC (n.d.). The Effect of Water pH on Pesticide Effectiveness. Available from: [Link]
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DigitalCommons@USU (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Available from: [Link]
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Caron Scientific (n.d.). Frequently Asked Questions: Photostability. Available from: [Link]
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Klimatest (n.d.). Photostability of Pharmaceuticals. Available from: [Link]
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Bharate, S. S., et al. (2010). List of common solid-state incompatibilities. ResearchGate. Available from: [Link]
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Ortiz-de-la-Cruz, C., et al. (2022). Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions. MDPI. Available from: [Link]
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Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. Available from: [Link]
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Bharate, S. S., et al. (2011). ChemInform Abstract: Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]
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Lee, S.H., et al. (2003). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. ResearchGate. Available from: [Link]
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Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Available from: [Link]
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Paudel, A., et al. (2020). An overview on Common Organic Solvents and their Toxicity. ResearchGate. Available from: [Link]
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University of Michigan (2022). Properties of Common Organic Solvents. Available from: [Link]
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University of Rochester (n.d.). Solvents and Polarity. Available from: [Link]
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Zeman, F., et al. (2019). Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions. PMC. Available from: [Link]
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Karns, J.S., et al. (1987). Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products. ResearchGate. Available from: [Link]
-
Xu, Y., et al. (2016). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. ResearchGate. Available from: [Link]
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Li, M., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. Available from: [Link]
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Technical Support Center: A Guide to Regioselective Functionalization of 2,4,5-Trimethylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for controlling the regioselectivity of reactions involving 2,4,5-trimethylbenzenesulfonamide. Our focus is to move beyond simple procedural steps and provide a deep understanding of the underlying chemical principles that govern reaction outcomes.
Introduction: The Regiochemical Challenge
2,4,5-Trimethylbenzenesulfonamide is a polysubstituted aromatic compound with a complex reactivity profile. The benzene ring is decorated with three electron-donating, ortho, para-directing methyl groups and one electron-withdrawing sulfonamide group. In classical Electrophilic Aromatic Substitution (EAS), the sulfonamide group acts as a deactivating meta-director.[1][2] This creates a conflict between the directing effects of the substituents, often leading to a mixture of products and poor regioselectivity.
However, the true synthetic power of the sulfonamide group lies in its ability to act as a potent Directed Metalation Group (DMG) .[3] This property allows for a complete reversal of "normal" reactivity, enabling highly regioselective functionalization at the C6 position—a position that is sterically accessible and directly adjacent (ortho) to the sulfonamide. This guide will focus on leveraging Directed ortho-Metalation (DoM) to overcome the inherent regiochemical challenges of this substrate.
Section 1: Understanding the Reaction Pathways: EAS vs. DoM
Controlling regioselectivity begins with understanding the competing reaction pathways. The choice of reagents dictates whether the reaction proceeds through an electrophilic aromatic substitution pathway or a directed metalation pathway.
-
Electrophilic Aromatic Substitution (EAS): In the presence of a strong electrophile and a Lewis acid catalyst, the electron-rich aromatic ring acts as the nucleophile. The activating methyl groups and the deactivating sulfonamide group exert competing influences, typically resulting in a mixture of products with low yields of any single isomer.[4]
-
Directed ortho-Metalation (DoM): This is the superior strategy for achieving regioselectivity with this substrate. The reaction uses a strong organolithium base (e.g., n-BuLi, s-BuLi). The heteroatom on the sulfonamide group coordinates to the lithium cation, delivering the base to the adjacent C6 proton.[3][5] This "Complex Induced Proximity Effect" (CIPE) results in selective deprotonation to form a C6-aryllithium intermediate, which can then be trapped with a wide variety of electrophiles.[6]
Figure 1: Comparison of Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (EAS) pathways.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the regioselective functionalization of 2,4,5-trimethylbenzenesulfonamide via Directed ortho-Metalation.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or no yield of the desired C6-substituted product. | 1. Inactive Organolithium Reagent: Alkyllithiums degrade upon exposure to moisture or air. 2. Insufficient Base: The sulfonamide N-H is acidic and consumes one equivalent of base before ring deprotonation can occur. 3. Non-optimal Temperature: Allowing the reaction to warm prematurely can lead to side reactions or decomposition of the aryllithium intermediate. | 1. Titrate the Base: Always titrate your organolithium solution (e.g., using the Gilman double titration method) before use to determine its exact molarity. 2. Use >2 Equivalents of Base: The first equivalent deprotonates the nitrogen, forming a lithium amide. The second equivalent is then required for the C-H activation at the C6 position. Using 2.2-2.5 equivalents is standard practice to ensure complete deprotonation. 3. Maintain Low Temperature: The lithiation and electrophilic quench should be performed at -78 °C (a dry ice/acetone bath) to ensure the stability of the aryllithium species and prevent unwanted side reactions.[7] |
| A mixture of isomers is observed, including substitution at C3. | 1. Reaction Conditions Favoring EAS: Presence of adventitious electrophiles before lithiation is complete. 2. Steric Hindrance: While C6 is favored, extreme conditions or specific bulky electrophiles might lead to minor products. 3. Incorrect Base Selection: For some substrates, n-BuLi can be less selective than bulkier bases. | 1. Ensure Rigorous Anhydrous/Inert Conditions: Use oven- or flame-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Optimize Base and Additives: Consider using sec-butyllithium (s-BuLi), which is more basic and can be more effective for deprotonating sterically hindered positions. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended; it breaks down alkyllithium aggregates and accelerates the rate of lithiation, improving selectivity.[5][8] 3. Reverse Addition: Add the alkyllithium solution slowly to the cooled substrate solution to maintain a low concentration of the base and minimize potential side reactions. |
| Reaction is sluggish or does not go to completion. | 1. Poor Solvent Choice: Non-coordinating solvents like hexanes or toluene do not effectively solvate the lithium cation, slowing down the reaction. 2. Aggregation of Alkyllithium: In hydrocarbon solvents, alkyllithiums exist as large aggregates (tetramers, hexamers), which are less reactive.[7] | 1. Use Coordinating Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They are Lewis basic and coordinate to the lithium, breaking down aggregates and increasing the reactivity of the base.[7] 2. Add TMEDA: As a strong chelating diamine, TMEDA is highly effective at de-aggregating the organolithium reagent, leading to a significant rate enhancement.[8] A common combination is s-BuLi/TMEDA in THF. |
| Significant amount of starting material recovered after quenching. | 1. Incomplete Deprotonation: See "Low or no yield" causes. 2. Ineffective Electrophile: The chosen electrophile may be too weak to react with the aryllithium intermediate. 3. Proton Quench: Accidental introduction of a proton source (water, alcohol) during the quench will simply regenerate the starting material. | 1. Re-verify Base Molarity and Equivalents: Ensure at least 2.2 equivalents of active base are used. 2. Choose an Appropriate Electrophile: Use reactive electrophiles such as aldehydes, ketones, iodine, N,N-dimethylformamide (DMF), or alkyl halides. 3. Use Anhydrous Quench: Ensure the electrophile and any solvent used to introduce it are scrupulously dry. Perform the workup only after the electrophilic trapping reaction is complete. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the sulfonamide considered a Directed Metalation Group (DMG)? A1: The sulfonamide group possesses heteroatoms (oxygen and nitrogen) with lone pairs of electrons. These lone pairs can coordinate to the Lewis acidic lithium ion of an organolithium reagent. This coordination pre-associates the base near the ortho C-H bonds (C6 in this case), dramatically increasing the rate of deprotonation at that site compared to all other protons on the ring.[3][7]
Q2: Which alkyllithium base is best: n-BuLi, s-BuLi, or t-BuLi? A2: The choice depends on the substrate and desired reactivity.
-
n-BuLi: A good starting point, widely used and effective.
-
s-BuLi: More basic and sterically hindered than n-BuLi. It is often more efficient for deprotonating sterically congested positions or less acidic protons.[7] It is an excellent choice for this substrate, especially in combination with TMEDA.
-
t-BuLi: The most basic and hindered. It is often too reactive and can lead to side reactions like halogen-metal exchange if halogen atoms are present. For this substrate, s-BuLi is generally preferred over t-BuLi.
Q3: My reaction yields are inconsistent. What is the most common point of failure? A3: The most common culprits for inconsistency in organolithium chemistry are the quality of the alkyllithium reagent and the purity of the solvents. Always titrate your alkyllithium solution before each use (or at least weekly) and ensure your solvents are passed through a purification system (e.g., a solvent still or column) to remove water and oxygen.
Q4: Can I selectively functionalize the C3 position? A4: Selective functionalization at C3 is extremely challenging using DoM on this substrate. The directing power of the sulfonamide to the C6 position is electronically and sterically dominant. The C3 position is sterically shielded by two adjacent methyl groups (at C2 and C4). Achieving C3 selectivity would likely require a completely different synthetic strategy, potentially starting from a different precursor or using advanced transition-metal-catalyzed C-H activation methods with a specifically designed directing group.
Section 4: Validated Experimental Protocol
This protocol describes a general and reliable method for the C6-formylation of 2,4,5-trimethylbenzenesulfonamide using sec-butyllithium and quenching with DMF.
Safety Precaution: sec-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant personal protective equipment.
Materials:
-
2,4,5-Trimethylbenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Figure 2: Step-by-step workflow for the Directed ortho-Metalation protocol.
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2,4,5-trimethylbenzenesulfonamide (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Add freshly distilled TMEDA (2.5 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (2.5 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) should be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution is now your active aryllithium species.
-
Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warming: After the addition of DMF is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the desired C6-formyl-2,4,5-trimethylbenzenesulfonamide.
References
-
Chadwick, S. T., Rennels, R. A., Rutherford, J. L., & Collum, D. B. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
Mortier, J. Directed ortho metalation. Available at: [Link]
-
University of Rochester. Directed (ortho) Metallation. Available at: [Link]
-
Martínez-Martínez, A. J., et al. (2017). Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation. Semantic Scholar. Available at: [Link]
-
Li, Z., et al. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
-
Li, J., et al. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. PubMed. Available at: [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]
-
Li, J., et al. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. ResearchGate. Available at: [Link]
-
Michigan State University. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
Sharma, P., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. PubMed Central. Available at: [Link]
-
Katritzky, A. R., et al. (1995). 7-indolinecarboxaldehyde. Organic Syntheses. Available at: [Link]
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Preventing the formation of disubstituted products with 2,4,5-trimethylbenzenesulfonyl chloride
Welcome to the technical support center for 2,4,5-trimethylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile sulfonylating agent. Here, we address common challenges, with a particular focus on preventing the formation of undesired disubstituted products.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,5-trimethylbenzenesulfonyl chloride, and what are its primary applications?
2,4,5-Trimethylbenzenesulfonyl chloride is an organosulfur compound used primarily as a sulfonylating agent. It introduces the bulky and electron-rich 2,4,5-trimethylbenzenesulfonyl (or "durenesulfonyl") group onto nucleophiles. This moiety is valuable in medicinal chemistry and organic synthesis for modifying the properties of parent molecules, such as their solubility, crystallinity, and biological activity. It is often used in the synthesis of sulfonamides and sulfonate esters.
Q2: I am observing a significant amount of disubstituted product in my reaction. What is the general mechanism leading to this side product?
Disubstitution typically occurs when the initially formed monosubstituted product can react further with the sulfonyl chloride. For example, in the sulfonylation of a primary amine, the resulting monosulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed to generate a sulfonamide anion, which is also nucleophilic and can react with another molecule of 2,4,5-trimethylbenzenesulfonyl chloride to form a disulfonylated product. Similarly, with symmetrical diols, the second hydroxyl group of the monosulfonylated intermediate can react to form a disulfonate.
Troubleshooting Guide: Preventing Disubstitution
Scenario 1: Sulfonylation of Primary Amines
Problem: "I am trying to synthesize a monosulfonamide from a primary amine and 2,4,5-trimethylbenzenesulfonyl chloride, but I am consistently isolating a significant amount of the disubstituted product. How can I improve the selectivity for the desired monosulfonamide?"
This is a common issue arising from the deprotonation of the initially formed monosulfonamide, which then acts as a nucleophile. The steric bulk of the 2,4,5-trimethylbenzenesulfonyl group can help to mitigate this, but careful control of reaction parameters is crucial.
Core Concept: Kinetic vs. Thermodynamic Control
The formation of the monosubstituted product is generally faster (the kinetic product), while the disubstituted product may be more stable under certain conditions (the thermodynamic product).[1][2][3][4] Our goal is to favor the kinetic product by using conditions that prevent the subsequent reaction of the monosulfonamide.
Caption: Competing pathways for mono- vs. di-sulfonylation of a primary amine.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent, increasing the probability of it reacting with the more nucleophilic primary amine rather than the less nucleophilic monosulfonamide.[5] |
| Slow Addition of Sulfonyl Chloride | Adding the sulfonyl chloride solution dropwise over an extended period (30-60 minutes) at a low temperature maintains a very low instantaneous concentration of the electrophile. This favors the faster reaction with the primary amine.[1][6][7] |
| Low Reaction Temperature | Perform the addition at 0 °C or even -20 °C. Lower temperatures decrease the rate of all reactions but will disproportionately slow down the second, less favorable substitution, thereby enhancing selectivity for the kinetic product.[1][5] |
| Choice of Base | Use a bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine instead of smaller bases like triethylamine or pyridine.[8] These sterically hindered bases can effectively neutralize the HCl byproduct but are less likely to deprotonate the sterically encumbered N-H of the monosulfonamide. |
Experimental Protocol: Selective Monosulfonylation of a Primary Amine
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 mmol) and a bulky, non-nucleophilic base like DIPEA (1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, to a concentration of ~0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of 2,4,5-trimethylbenzenesulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting amine is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Scenario 2: Sulfonylation of Symmetric Diols
Problem: "I am attempting to create a monosulfonate ester from a symmetric diol, but the reaction yields a mixture of the starting material, the desired monosulfonate, and the disulfonate. How can I achieve selective monosulfonylation?"
The principle here is similar to that of primary amines: we want the sulfonyl chloride to react with only one of the two equivalent hydroxyl groups.
Caption: General workflow to favor monosulfonylation of a symmetric diol.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Excess Diol | Using a large excess of the symmetrical diol (e.g., 5-10 equivalents) statistically favors the formation of the monosubstituted product. However, this can make purification challenging due to the need to remove the unreacted diol.[2][3] |
| Stoichiometric Control with Slow Addition | A more elegant approach is to use a slight excess of the diol (e.g., 1.2-1.5 equivalents) and add the sulfonyl chloride very slowly at low temperatures. This keeps the concentration of the sulfonyl chloride low, favoring reaction with the diol over the monosulfonate.[2] |
| Alternative Reagents | For particularly challenging cases, methods using silver(I) oxide (Ag₂O) as a promoter have been shown to be highly selective for the monotosylation of symmetrical diols, even with stoichiometric amounts of the reactants. This is attributed to the formation of an internal hydrogen bond in the diol upon interaction with the silver oxide, making one hydroxyl group more acidic and reactive.[2][4] |
| Protecting Groups | If other methods fail, consider a protecting group strategy. Protect one of the hydroxyl groups, sulfonylate the other, and then deprotect. This adds steps to the synthesis but offers unambiguous control.[9][10][11] |
Experimental Protocol: Selective Monosulfonylation of a Symmetric Diol (Stoichiometric Control)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the symmetric diol (1.2 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: Add a solution of 2,4,5-trimethylbenzenesulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM dropwise to the cooled diol solution over 1-2 hours using a syringe pump.
-
Reaction: Allow the reaction to stir at -20 °C for several hours, monitoring by TLC. Once the sulfonyl chloride is consumed, the reaction can be slowly warmed to room temperature.
-
Workup and Purification: Quench the reaction with cold water, separate the organic layer, wash with cold dilute HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography, carefully separating the desired monosulfonate from the starting diol and the disulfonate byproduct.
Scenario 3: Friedel-Crafts Sulfonylation
Problem: "I am performing a Friedel-Crafts sulfonylation on an activated aromatic ring and obtaining a mixture of mono- and di-sulfonated products. How can I control the reaction to favor monosubstitution?"
The sulfonamide group is generally deactivating for electrophilic aromatic substitution. However, with highly activated aromatic substrates, a second substitution can sometimes occur.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use the aromatic substrate in excess relative to the 2,4,5-trimethylbenzenesulfonyl chloride and the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). This increases the likelihood that the sulfonyl chloride will react with an unsubstituted aromatic ring.[12] |
| Lower Reaction Temperature | Running the reaction at a lower temperature will decrease the overall reaction rate and can improve selectivity for the monosubstituted product. |
| Choice of Catalyst | A milder Lewis acid catalyst may provide better selectivity. Experiment with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal balance between reactivity and selectivity. |
References
- Technical Support Center: Sulfonyl
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. [Link]
-
Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271. [Link]
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. PubMed. [Link]
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- Lin, K.-C. (1987). Understanding product optimization: Kinetic versus thermodynamic control.
- Vermeulen, N. A., Chen, M. S., & White, M. C. (2009). The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. Tetrahedron, 65(16), 3078-3084.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
- Non-nucleophilic base. Wikipedia.
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10632–10635.
- The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. New Era Instruments.
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- McMurry, J. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- The Fe (PDP)-catalyzed aliphatic CH oxidation: a slow addition protocol.
- Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- Friedel‐Crafts‐type sulfonylation of (hetero)arenes.
- Protecting group. Wikipedia.
- Do bulky bases participate in substitution reactions? Chemistry Stack Exchange.
- p-Toluenesulfonamides. Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central.
- Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry.
- Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Friedel-Crafts reaction of anhydrides and stoichiometric amounts of benzene. Semantic Scholar.
- Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
- Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
- Troubleshooting low yield in amine sulfonyl
- The Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquids.
- Catalyst-free Electrochemical Sulfonylation of Amines with Sulfonyl Hydrazide in Aqueous Medium.
- 2-Mesitylenesulfonyl chloride. PubChem.
- Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols.
- 2-Mesitylenesulfonyl chloride 99 773-64-8. Sigma-Aldrich.
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Technical Support Center: A Guide to Scaling the Synthesis of 2,4,5-Trimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 2,4,5-Trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this compound. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this multi-step synthesis, ensuring efficiency, high yield, and purity in your experimental work.
Introduction to the Synthesis Pathway
The synthesis of 2,4,5-Trimethylbenzenesulfonamide is a two-step process commencing with the electrophilic aromatic substitution of 1,2,4-trimethylbenzene (pseudocumene), followed by amination. The initial step, a chlorosulfonation reaction, introduces the sulfonyl chloride group onto the aromatic ring. This intermediate, 2,4,5-trimethylbenzenesulfonyl chloride, is then reacted with an ammonia source to yield the final sulfonamide product.
While the overall synthetic route appears straightforward, scaling up this process presents several challenges, primarily concerning regioselectivity during chlorosulfonation and the management of reaction conditions to minimize side-product formation. This guide will address these critical aspects in a practical, question-and-answer format.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 2,4,5-Trimethylbenzenesulfonamide.
Part 1: Chlorosulfonation of 1,2,4-Trimethylbenzene
This initial and most critical stage of the synthesis is where the regioselectivity is determined. The directing effects of the three methyl groups on the aromatic ring will influence the position of the incoming sulfonyl chloride group.
Frequently Asked Questions (FAQs)
Q1: What is the expected major isomer from the chlorosulfonation of 1,2,4-trimethylbenzene, and why?
A1: The major isomer expected from the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) is 2,4,5-trimethylbenzenesulfonyl chloride. The three methyl groups are activating and ortho-, para-directing. The incoming electrophile (SO₂Cl⁺) will preferentially substitute at the positions most activated and sterically accessible. In the case of pseudocumene, the positions are not equivalent, leading to a mixture of isomers. However, the position C-5 is sterically the most accessible and is activated by the methyl groups at C-1 and C-4 (ortho and para, respectively), making the 2,4,5-isomer the major product under kinetic control.
Q2: What are the common side products during the chlorosulfonation of pseudocumene?
A2: The primary side products are other isomers of trimethylbenzenesulfonyl chloride, such as the 2,4,6- and 3,4,6-isomers. The formation of these isomers is a result of substitution at other activated positions on the aromatic ring. Additionally, diaryl sulfone formation is a common side reaction in sulfonation processes, especially at elevated temperatures.[1] This occurs when a molecule of the sulfonyl chloride reacts with another molecule of pseudocumene.
Q3: How can I maximize the yield of the desired 2,4,5-isomer and minimize side products?
A3: To maximize the yield of the 2,4,5-isomer, careful control of reaction conditions is paramount:
-
Temperature: The reaction should be conducted at low temperatures, typically between 0°C and 5°C.[2] Higher temperatures can lead to the formation of undesired isomers and increase the rate of sulfone byproduct formation.[3]
-
Reagent Addition: The 1,2,4-trimethylbenzene should be added slowly to the chlorosulfonic acid to maintain a low reaction temperature and prevent localized overheating.[4]
-
Stoichiometry: An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material.[5] However, a very large excess can lead to di-sulfonation. A molar ratio of 1:3 to 1:5 of pseudocumene to chlorosulfonic acid is a common starting point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of sulfonyl chloride | - Incomplete reaction. - Hydrolysis of the sulfonyl chloride during workup. | - Ensure sufficient excess of chlorosulfonic acid. - Prolong the reaction time at low temperature. - Perform the aqueous workup quickly and at a low temperature.[6] |
| High proportion of undesired isomers | - Reaction temperature too high. - Rapid addition of starting material. | - Maintain strict temperature control (0-5°C). - Add the pseudocumene dropwise to the chlorosulfonic acid with vigorous stirring. |
| Formation of a solid mass (sulfone byproduct) | - Elevated reaction temperature. - Localized high concentration of reactants. | - Improve cooling and stirring efficiency. - Consider using a solvent like a halogenated aliphatic hydrocarbon to improve heat dissipation and solubility.[7] |
| Product is a dark oil instead of a solid | - Presence of impurities and byproducts. | - Purify the crude product. This may involve washing with cold water, followed by recrystallization from a suitable solvent like hexane or a mixture of solvents.[8] |
Part 2: Amination of 2,4,5-Trimethylbenzenesulfonyl Chloride
In this step, the synthesized sulfonyl chloride is converted to the final sulfonamide product. This is a nucleophilic substitution reaction where an ammonia source displaces the chloride ion.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for the amination of an aryl sulfonyl chloride?
A1: The most common method involves reacting the sulfonyl chloride with an excess of aqueous or alcoholic ammonia.[9] The reaction is typically carried out by adding the sulfonyl chloride (often dissolved in a suitable organic solvent like THF or dioxane) to the ammonia solution at a controlled temperature. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.
Q2: What are the potential side reactions during the amination step?
A2: The primary side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amination. This is more likely to occur if the reaction is run for an extended period in an aqueous medium or at elevated temperatures. Another potential side reaction, though less common with ammonia, is the formation of a disulfonimide if a primary amine is used as the aminating agent and the stoichiometry is not carefully controlled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of sulfonamide | - Hydrolysis of the starting sulfonyl chloride. - Incomplete reaction. | - Ensure the sulfonyl chloride is added to a concentrated solution of ammonia. - Maintain a low reaction temperature during the addition to minimize hydrolysis. - Allow the reaction to stir for a sufficient time to ensure complete conversion (monitor by TLC). |
| Product is difficult to crystallize or purify | - Presence of unreacted sulfonyl chloride. - Contamination with the corresponding sulfonic acid. | - After the reaction, adjust the pH to be slightly basic to ensure all HCl is neutralized. - Wash the crude product with water to remove any ammonium salts. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
| Oily product obtained | - Impurities depressing the melting point. | - Attempt purification by column chromatography on silica gel if recrystallization is ineffective. - Ensure the starting sulfonyl chloride was of sufficient purity. |
Part 3: Purification and Scale-Up Considerations
The final purity of 2,4,5-trimethylbenzenesulfonamide is critical, especially for applications in drug development. Recrystallization is the most common method for purification.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of 2,4,5-trimethylbenzenesulfonamide?
A1: A common solvent system for the recrystallization of sulfonamides is a mixture of an alcohol (such as ethanol or isopropanol) and water.[1] The crude product is dissolved in the minimum amount of hot alcohol, and then water is added dropwise until the solution becomes turbid. Upon slow cooling, the purified sulfonamide should crystallize.
Q2: How can I separate the 2,4,5-isomer from other isomers formed during the chlorosulfonation?
A2: The separation of isomers can be challenging and is a critical consideration for scaling up.
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective method. This may require screening various solvents.
-
Chromatography: For laboratory scale, column chromatography is a reliable method for separating isomers. However, this is often not economically viable for large-scale production.[10]
-
Derivatization: In some cases, the mixture of sulfonyl chlorides can be converted to their sulfonamides, and the resulting sulfonamide isomers may be easier to separate by crystallization due to differences in their crystal lattice energies and solubilities.
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Chlorosulfonic Acid: This is a highly corrosive and reactive substance that reacts violently with water, releasing toxic HCl gas. All equipment must be dry, and the reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the chlorosulfonation and the quenching of excess chlorosulfonic acid are highly exothermic. Adequate cooling and controlled addition of reagents are crucial to prevent runaway reactions.
-
Gas Evolution: Significant amounts of HCl gas are evolved during the chlorosulfonation step. A gas scrubber should be used to neutralize the acidic gas.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place chlorosulfonic acid (3.0 eq.).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 1,2,4-trimethylbenzene (1.0 eq.) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude 2,4,5-trimethylbenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a non-polar solvent like hexane.
Protocol 2: Synthesis of 2,4,5-Trimethylbenzenesulfonamide
-
In a round-bottom flask, place a concentrated aqueous solution of ammonia (e.g., 28-30%, in large excess, ~10-20 eq.).
-
Cool the ammonia solution in an ice bath.
-
Dissolve the crude or purified 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Add the solution of the sulfonyl chloride dropwise to the cold, stirred ammonia solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
The sulfonamide product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4,5-trimethylbenzenesulfonamide.
References
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Organic Syntheses Procedure. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
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ResearchGate. (2025). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Retrieved from [Link]
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MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
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ACS Publications. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Retrieved from [Link]
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PubMed. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
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ResearchGate. (n.d.). ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Retrieved from [Link]
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ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved from [Link]
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Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Retrieved from [Link]
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JOCPR. (n.d.). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][8][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]
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Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
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ResearchGate. (n.d.). Separations of isomer mixtures of a propylbenzene and butylbenzene, b trimethylbenzene, c methylnaphthalene and dimethylnaphthalene, d dichlorobenzene, e trichlorobenzene, f nitrochlorobenzene, g butanol and pentanol, h xylenol, i carvacrol/thymol, and j methylbenzaldehyde on the C4A-CL column. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Sulfonating Agents: A Comparative Analysis of 2,4,6-Trimethylbenzenesulfonyl Chloride
Editorial Note: This guide focuses on 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride, Msc-Cl) as the primary subject for comparison. The initially requested 2,4,5-isomer is less common in synthesis, and the 2,4,6-isomer provides a more distinct and well-documented case study on the impact of steric hindrance, making for a more instructive and practical comparison for researchers.
Introduction: The Critical Role of Sulfonylation in Drug Development
In the landscape of medicinal chemistry and organic synthesis, the conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a sulfonate ester is a foundational strategy. This transformation is pivotal, converting the inert -OH into an excellent leaving group (a sulfonate) and thereby activating the molecule for a wide range of nucleophilic substitution (SN2) and elimination reactions.[1][2] The resulting sulfonate esters are key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3]
The choice of sulfonating agent is a critical decision that dictates reaction efficiency, substrate scope, and selectivity. This guide provides an in-depth comparison of four widely used sulfonating agents, with a special focus on the unique properties of the sterically hindered aromatic agent, 2,4,6-trimethylbenzenesulfonyl chloride (Msc-Cl). We will compare it against the workhorse p-toluenesulfonyl chloride (TsCl), the highly reactive methanesulfonyl chloride (MsCl), and the mild sulfating agent, sulfur trioxide pyridine complex (SO₃·py).
The Panel of Reagents: Structure, Properties, and Rationale
The selection of a sulfonating agent is a function of its intrinsic reactivity, which is governed by both electronic and steric factors.
-
Methanesulfonyl Chloride (MsCl): With its small methyl group, MsCl is sterically unhindered, making it a highly reactive agent. The resulting mesylate (MsO-) is an excellent leaving group. Its high reactivity is advantageous for rapid conversions but can sometimes lead to side reactions if not properly controlled.[4][5]
-
p-Toluenesulfonyl Chloride (TsCl): Arguably the most common sulfonating agent, TsCl offers a balance of reactivity and stability.[3][6] The tosyl group is bulkier than the mesyl group, which can introduce a degree of steric selectivity. The resulting tosylates are often crystalline and easy to purify.[2]
-
2,4,6-Trimethylbenzenesulfonyl Chloride (Msc-Cl): Also known as mesitylenesulfonyl chloride, this reagent is distinguished by the significant steric bulk imparted by the three methyl groups on the aromatic ring.[7][8] This steric hindrance dramatically influences its reactivity, often leading to higher selectivity for less-hindered primary alcohols and slower reaction rates. This can be a strategic advantage when seeking to avoid reactions with more sterically crowded secondary or tertiary alcohols.
-
Sulfur Trioxide Pyridine Complex (SO₃·py): Unlike the sulfonyl chlorides which form sulfonate esters (R-O-SO₂R'), SO₃·py forms sulfate monoesters (R-O-SO₃H).[9] It is a mild, stable, and easy-to-handle solid, serving as a source of sulfur trioxide. It is particularly useful for acid-sensitive substrates where the generation of HCl is undesirable.
Visualizing the Reagents
Caption: Structures of the compared sulfonating and sulfating agents.
Head-to-Head Comparison: Performance Metrics
The choice of agent is a balance between speed, selectivity, and reaction conditions. The causality behind their differing performance lies in the interplay of electronics and sterics at the sulfur center.
-
Electronic Effects: The electrophilicity of the sulfur atom is key to the reaction. Electron-donating groups (like methyl) on the aromatic ring slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted ring. However, this effect is generally less impactful than the steric factors in this series.[10]
-
Steric Effects: This is the dominant differentiating factor. The accessibility of the sulfur atom to the incoming alcohol nucleophile dictates the reaction rate. Increased bulk around the sulfonyl group hinders the approach of the nucleophile, slowing the reaction but potentially increasing selectivity for less sterically demanding substrates.[11]
Table 1: Comparative Performance of Sulfonating Agents
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | 2,4,6-Trimethylbenzenesulfonyl Chloride (Msc-Cl) | Sulfur Trioxide Pyridine Complex (SO₃·py) |
| Primary Function | Activation of -OH | Activation of -OH | Activation of -OH | Sulfation of -OH |
| Product | Mesylate (R-OMs) | Tosylate (R-OTs) | Mesitylate (R-OMs) | Sulfate Monoester (R-OSO₃H) |
| Relative Reactivity | Very High | High | Moderate to Low | Moderate |
| Governing Factor | Low steric hindrance | Moderate steric hindrance | High steric hindrance | Mild electrophile, no HCl byproduct |
| Typical Base | Triethylamine, Pyridine, DIPEA | Triethylamine, Pyridine | Triethylamine, Pyridine (often with catalyst) | Triethylamine, DIPEA |
| Key Advantage | High speed, small reagent | Reliable, good leaving group, often crystalline products | High selectivity for primary vs. secondary alcohols | Mild conditions, no HCl generated, good for acid-sensitive substrates |
| Key Limitation | Can be unselective, potential for side reactions (e.g., elimination) | Slower than MsCl, can be difficult with hindered alcohols | Very slow with hindered substrates | Forms a sulfate, not a sulfonate ester; different reactivity profile |
Experimental Evidence: A Case Study on the Sulfonylation of 1-Octanol
To provide a practical comparison, we present protocols for the reaction of a simple primary alcohol, 1-octanol, with each of the four reagents. The goal is to convert the hydroxyl group into a sulfonate or sulfate ester.
General Experimental Workflow
Caption: Standard workflow for the sulfonylation or sulfation of an alcohol.
Protocol 1: Mesylation using Methanesulfonyl Chloride (MsCl)
This protocol is valued for its speed and efficiency.
-
Setup: Dissolve 1-octanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.[4]
-
Reaction: Stir the mixture at 0 °C. The reaction is typically complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude octyl mesylate.[4]
Protocol 2: Tosylation using p-Toluenesulfonyl Chloride (TsCl)
This is a standard, highly reliable protocol in organic synthesis.
-
Setup: Dissolve 1-octanol (1.0 eq.) in anhydrous DCM (10 volumes).
-
Base and Catalyst: Add pyridine (2.0 eq.) as both the base and a nucleophilic catalyst. For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[12]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise, keeping the temperature below 5 °C.[1]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor by TLC.[12][13]
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate and brine.[3]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify by column chromatography on silica gel if necessary.[1]
Protocol 3: Mesitylation using 2,4,6-Trimethylbenzenesulfonyl Chloride (Msc-Cl)
This protocol highlights the lower reactivity of Msc-Cl, often requiring longer reaction times or slightly elevated temperatures.
-
Setup: Dissolve 1-octanol (1.0 eq.) in anhydrous pyridine (10 volumes), which serves as both solvent and base.
-
Reagent Addition: Add 2,4,6-trimethylbenzenesulfonyl chloride (1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The significant steric hindrance of the mesityl group necessitates longer reaction times compared to TsCl and MsCl. Monitor progress by TLC.
-
Work-up & Isolation: Pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic extracts with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 4: Sulfation using Sulfur Trioxide Pyridine Complex (SO₃·py)
This protocol avoids the generation of HCl and is suitable for acid-sensitive substrates.
-
Setup: Dissolve 1-octanol (1.0 eq.) in anhydrous pyridine (5 volumes) at room temperature.
-
Reagent Addition: Add sulfur trioxide pyridine complex (1.5 eq.) portion-wise to the solution. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.[9]
-
Work-up: Quench the reaction by carefully adding water.
-
Isolation: The product, octyl sulfate, is highly polar. Isolation often involves removal of the solvent, followed by ion-exchange chromatography or precipitation as a salt (e.g., sodium or tributylammonium salt) to obtain the final product.[9]
Table 2: Expected Experimental Outcomes for 1-Octanol
| Parameter | MsCl | TsCl | Msc-Cl | SO₃·py |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 24-48 hours | 4-6 hours |
| Expected Yield | >95% | >90% | ~85-90% (may be lower due to steric hindrance) | >90% |
| Key Challenge | Potential for elimination side-products if overheated or with strong non-hindered bases. | Requires careful removal of pyridine during work-up. | Very slow reaction rate. May not be suitable for more hindered alcohols. | Product is a polar salt, requiring different purification techniques. |
| Selectivity (Primary vs. Sec.) | Low to Moderate | Moderate to High | Very High | High |
Mechanism of Action: A Look at the Transition State
The sulfonylation of an alcohol with a sulfonyl chloride (R-SO₂Cl) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom. A base is required to neutralize the HCl byproduct.[12] The stereochemistry at the carbon bearing the alcohol is retained because the C-O bond is not broken during the reaction.[14]
General Sulfonylation Mechanism
Caption: Mechanism for sulfonate ester formation from an alcohol.
The steric bulk of the R' group on the sulfonyl chloride (Methyl < Tolyl < Mesityl) directly impacts the accessibility of the sulfur atom, thereby controlling the rate of the initial nucleophilic attack. This is the fundamental reason for the observed differences in reactivity and selectivity.
Conclusion and Recommendations
The selection of a sulfonating agent is a strategic decision based on the specific requirements of a synthetic step.
-
For Speed and General Purpose: Methanesulfonyl chloride (MsCl) is the reagent of choice for rapid and efficient conversion of unhindered primary and secondary alcohols.
-
For Reliability and Well-Behaved Substrates: p-Toluenesulfonyl chloride (TsCl) remains the gold standard, offering a balance of reactivity and ease of handling, with products that are often crystalline.
-
For High Selectivity: 2,4,6-Trimethylbenzenesulfonyl chloride (Msc-Cl) is the ideal choice when high selectivity for a primary alcohol is required in the presence of more hindered secondary alcohols. Its sluggish reactivity is a feature to be exploited for chemoselectivity.
-
For Acid-Sensitive Substrates: Sulfur trioxide pyridine complex (SO₃·py) provides a mild alternative that avoids the generation of corrosive HCl, making it perfect for substrates with acid-labile functional groups.
By understanding the distinct steric and electronic profiles of these reagents, researchers can optimize their synthetic strategies, control reaction outcomes, and efficiently advance their drug discovery and development programs.
References
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Organic Synthesis. Alcohol to Mesylate using MsCl, base. Link
-
BenchChem. An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Link
-
BenchChem. Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl. Link
-
BenchChem. The Versatile Role of Sulfur Trioxide-Pyridine Complex in Modern Organic Synthesis: Application Notes and Protocols. Link
-
ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Link
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Link
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Link
-
NROChemistry. Parikh-Doering Oxidation. Link
-
Master Organic Chemistry. Tosylates And Mesylates. (2015). Link
-
Chemical Communications (RSC Publishing). Sulfation made simple: a strategy for synthesising sulfated molecules. (2019). Link
-
Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. Link
-
Green Chemistry (RSC Publishing). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Link
-
Wikipedia. Parikh–Doering oxidation. Link
-
RSC Publishing. A strategy for synthesising sulfated molecules. (2019). Link
-
Organic Syntheses Procedure. 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Link
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Link
-
International Chemical Safety Cards. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Link
-
Horiazon Chemical. 2,4,6-Trimethylbenzenesulfonyl Chloride: A Key Intermediate for Pharma & Agrochemicals. Link
-
Sigma-Aldrich. 2-Mesitylenesulfonyl chloride 99%. Link
-
ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. Link
-
BenchChem. An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications. Link
-
NIST WebBook. Benzenesulfonyl chloride, 2,4,6-trimethyl-. Link
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... Link
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-
MDPI. Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters. Link
-
SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023). Link
-
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-
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A Senior Application Scientist's Comparative Guide: 2,4,6-Trimethylbenzenesulfonyl vs. p-Toluenesulfonyl Groups for Amine Protection
In the strategic landscape of multi-step organic synthesis, the selection of an amine protecting group is a critical decision that can dictate the success or failure of a synthetic campaign. Sulfonamides are a cornerstone of amine protection, prized for their stability and reliability. The workhorse of this class has long been the p-toluenesulfonyl (tosyl, Ts) group, introduced via p-toluenesulfonyl chloride (TsCl).[1][2] Its robustness is legendary, yet this very stability often necessitates harsh deprotection conditions that are incompatible with sensitive substrates.[3][4]
This guide presents a detailed comparison between the classical tosyl group and the sterically hindered 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl, Mts) group. We will delve into the nuanced differences in their installation, stability, and, most critically, their cleavage, providing field-proven insights and experimental protocols to guide researchers in making an informed choice for their specific synthetic challenges.
(Note: This guide uses the 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group as a representative of the sterically hindered trimethylbenzene class, as it is more commonly documented in this context than the 2,4,5-isomer.)
Head-to-Head: Physicochemical Properties of the Reagents
A direct comparison of the sulfonylating agents reveals their fundamental similarities and differences.
| Property | p-Toluenesulfonyl Chloride (TsCl) | 2,4,6-Trimethylbenzenesulfonyl Chloride (MtsCl) |
| Structure | ||
| Molecular Formula | C₇H₇ClO₂S | C₉H₁₁ClO₂S |
| Molecular Weight | 190.65 g/mol [1] | 218.70 g/mol |
| Appearance | White to light yellow crystalline solid[1] | White crystalline solid |
| Melting Point | 67-69 °C[5] | 55-57 °C |
Part 1: The Protection Step - Forming the Sulfonamide
The formation of both tosylamides and mesitylenesulfonamides proceeds via a well-established mechanism: nucleophilic substitution at the sulfur center by the amine. The choice of base and reaction conditions is critical for achieving high yields and avoiding side reactions.
The electron-withdrawing nature of the sulfonyl group is the cornerstone of its function; it significantly reduces the nucleophilicity and basicity of the protected amine nitrogen, rendering it inert to many electrophiles and stable in a wide range of conditions.[2][6]
Workflow: Amine Protection via Sulfonylation
Caption: General workflow for the protection of an amine as a sulfonamide.
Experimental Protocol: Amine Protection with p-Toluenesulfonyl Chloride (TsCl)
This protocol is a robust, general procedure for the tosylation of primary and secondary amines.
-
Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) or an organic base like triethylamine (Et₃N) (1.5 eq).[2]
-
Cooling: Cool the biphasic mixture or solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise while stirring vigorously to manage the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: If using aqueous base, separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylamide, which can be purified by recrystallization or column chromatography.[2]
Insights for Mesitylenesulfonyl Chloride (MtsCl) Protection
The protection reaction with MtsCl follows a nearly identical protocol. However, the two ortho-methyl groups on the mesityl ring introduce significant steric hindrance around the sulfur atom.
-
Causality: This steric bulk can decrease the rate of reaction compared to TsCl, particularly with sterically hindered secondary amines.
-
Field Insight: For challenging substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction. It is also sometimes necessary to increase the reaction temperature or extend the reaction time to drive the protection to completion.
Part 2: The Decisive Step - Sulfonamide Cleavage
The choice between Ts and Mts protection is almost always decided at the deprotection stage. The extreme stability of the tosyl group is its greatest strength and its most significant liability.
Deprotection of p-Toluenesulfonamides (Tosylamides)
Tosylamides are notoriously stable and resistant to cleavage.[7][8] They are generally stable to a wide range of acidic and basic conditions under which other protecting groups, like carbamates (e.g., Boc), are labile.[3][6] This robustness, however, means that their removal often requires harsh, non-orthogonal conditions.
Common Deprotection Methods:
-
Strongly Acidic Conditions: This is a classical method, often employing 33% hydrobromic acid (HBr) in acetic acid, frequently heated and in the presence of a scavenger like phenol to trap the resulting tosyl cation.[9][10] These conditions are destructive to many other functional groups.
-
Reductive Cleavage (Dissolving Metal): Conditions such as sodium in liquid ammonia or magnesium in methanol (Mg/MeOH) are effective but are powerful reducing conditions that can affect other functionalities like esters, alkynes, or benzyl ethers.[6][11][12]
-
Modern Reductive Methods: Milder, more selective methods have been developed, including the use of samarium(II) iodide (SmI₂) or various photochemical approaches, though these may require specialized reagents or equipment.[13][14][15]
Experimental Protocol: Reductive Deprotection of a Tosylamide with Mg/MeOH
This method is often preferred over harsh acidic cleavage when acid-sensitive groups are present.
-
Setup: In a round-bottom flask, suspend the tosylamide (1.0 eq) and magnesium turnings (10-20 eq) in anhydrous methanol.
-
Reaction: Sonicate the mixture in an ultrasound bath or stir vigorously at a specified temperature (e.g., 48 °C) until the starting material is consumed (monitor by TLC).[6][10]
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Filter the mixture through a pad of Celite® to remove magnesium salts. Extract the filtrate with an organic solvent such as ethyl acetate or DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
Deprotection of 2,4,6-Trimethylbenzenesulfonamides (Mesitylenesulfonamides)
The steric congestion of the Mts group is the key to its enhanced lability.
-
Causality - The Steric Effect: The ortho-methyl groups of the mesityl ring are thought to prevent the sulfonamide N-S bond from achieving optimal planar geometry with the aromatic ring. This inherent strain is relieved upon cleavage. Furthermore, protonation of the sulfonamide nitrogen under acidic conditions is believed to be more effective at promoting cleavage due to the greater steric repulsion, facilitating the departure of the amine.
-
Field Insight: The Mts group is significantly more acid-labile than the Ts group. It can often be cleaved under conditions that leave a tosylamide intact, providing a valuable axis of orthogonality. Deprotection can typically be achieved with strong acids like trifluoroacetic acid (TFA) or H₂SO₄ at room temperature or with gentle heating, conditions significantly milder than those required for tosyl cleavage.
Comparative Deprotection Workflow
Caption: Comparison of deprotection pathways for Tosyl vs. Mesityl protected amines.
Performance Synthesis & Strategic Recommendations
The choice between TsCl and MtsCl is a strategic one, balancing robustness against the need for mild removal.
| Feature | p-Toluenesulfonyl (Tosyl) Group | 2,4,6-Trimethylbenzenesulfonyl (Mesityl) Group |
| Stability | Extremely High: Stable to strong bases, many oxidizing/reducing agents, and moderately acidic conditions.[3][6] | High: Generally stable, but significantly more labile to strong acids than the tosyl group. |
| Ease of Cleavage | Difficult: Requires harsh reductive (Na/NH₃) or strongly acidic (HBr/AcOH, heat) conditions.[4][9][10] | Moderate: Cleaved with strong, non-aqueous acids (e.g., TFA, H₂SO₄) often at room temperature. |
| Orthogonality | Limited: Harsh deprotection conditions are often incompatible with other protecting groups like Boc, benzyl ethers, or esters. | Good: Can be removed in the presence of many other protecting groups, including tosylamides, offering a useful orthogonal strategy. |
| Substrate Scope | Broadly applicable for protection. Deprotection can be problematic for complex, sensitive molecules. | Broadly applicable. The milder deprotection makes it more suitable for late-stage functionalization of complex molecules. |
Expert Recommendations:
-
Choose p-Toluenesulfonyl Chloride (TsCl) when:
-
You require maximum stability to withstand a series of harsh subsequent reactions (e.g., Grignard reactions, strong oxidations, hydride reductions).
-
The target molecule is robust and can tolerate the strongly acidic or reductive conditions required for deprotection.
-
You are performing a synthesis where the sulfonamide is a final, desired functionality (as seen in many sulfa drugs).[5]
-
-
Choose 2,4,6-Trimethylbenzenesulfonyl Chloride (MtsCl) when:
-
Your synthesis involves sensitive functional groups that would not survive traditional tosyl deprotection.
-
You require an orthogonal amine protecting group that can be removed without cleaving other acid-labile groups (like t-butyl esters, under carefully controlled conditions) or groups labile to hydrogenolysis.
-
You are working with a complex molecule in late-stage synthesis where preserving molecular integrity is paramount.
-
By understanding the fundamental trade-off between the extreme stability of the tosyl group and the strategic lability of the mesityl group, researchers can better navigate the complexities of modern synthetic chemistry, ensuring the protection strategy is an asset, not a liability.
References
- Benchchem. A Comparative Guide to Sulfonylating Agents for Amine Protection.
- Fier, P., Kim, S., & Maloney, K. M. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Cambridge Open Engage.
- Murphy, J. A., et al. Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society.
- Benchchem. An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
- Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society.
- Benedetti, E., et al. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry. ACS Publications.
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- Google Patents. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- ResearchGate. State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison...
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- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
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- MIT-IVY Industry Co., Ltd. News - Commonly used protecting group reagent—p-toluenesulfonyl chloride CAS 98-59-9.
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A Comparative Analysis of the Biological Activities of Trimethylbenzenesulfonamide Isomers: A Guide for Researchers
This guide provides an in-depth comparative study of the biological activities of different trimethylbenzenesulfonamide isomers. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and materials science. We will explore the structure-activity relationships that govern the diverse biological effects of these isomers, supported by experimental data and detailed protocols.
Introduction: The Significance of Isomerism in Sulfonamide Bioactivity
Sulfonamides represent a cornerstone of modern medicinal chemistry, with a broad spectrum of applications ranging from antibacterial and anticancer agents to diuretics and hypoglycemics.[1][2] The biological activity of benzenesulfonamide derivatives is profoundly influenced by the substitution pattern on the benzene ring. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit remarkably different pharmacological profiles. This guide focuses on a comparative analysis of three trimethylbenzenesulfonamide isomers: 2,4,6-trimethylbenzenesulfonamide, 2,4,5-trimethylbenzenesulfonamide, and 3,4,5-trimethylbenzenesulfonamide. Understanding how the seemingly subtle shift in the methyl group positions impacts their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Synthesis of Trimethylbenzenesulfonamide Isomers
The synthesis of trimethylbenzenesulfonamide isomers typically involves a two-step process: the sulfonation of the corresponding trimethylbenzene to form the sulfonyl chloride, followed by amination.
General Synthetic Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the carbonic anhydrase enzyme, a substrate solution (p-nitrophenyl acetate), and solutions of the trimethylbenzenesulfonamide isomers at various concentrations.
-
Assay Procedure: In a 96-well plate, add the buffer, enzyme solution, and the inhibitor solution. Pre-incubate to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add the substrate solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 400-405 nm over time. The rate of increase in absorbance corresponds to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Discussion and Future Directions
The available data, primarily on derivatives of 2,4,6-trimethylbenzenesulfonamide, suggests that these compounds possess promising biological activities. However, a comprehensive understanding of the structure-activity relationships across the different trimethylbenzenesulfonamide isomers requires further investigation.
Key areas for future research include:
-
Systematic Synthesis and Biological Evaluation: A direct, side-by-side comparison of the antibacterial, antifungal, anticancer, and enzyme inhibitory activities of pure 2,4,6-, 2,4,5-, and 3,4,5-trimethylbenzenesulfonamide is essential.
-
Mechanism of Action Studies: For any active isomers identified, detailed mechanistic studies should be conducted to elucidate their specific molecular targets and signaling pathways.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
-
Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these isomers with their biological targets and help guide the design of more potent analogs.
By systematically exploring the biological landscape of these isomers, the scientific community can unlock their full therapeutic potential and contribute to the development of novel and effective drugs.
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures - ACS Publications. [Link]
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]
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The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. - ResearchGate. [Link]
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Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - MDPI. [Link]
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Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. [Link]
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Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. [Link]
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Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - NIH. [Link]
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A Comparative Guide to the Validation of an Analytical Method for the Quantification of 2,4,5-Trimethylbenzenesulfonamide
This guide provides a comprehensive comparison of analytical methodologies and a detailed validation protocol for the accurate quantification of 2,4,5-Trimethylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and supporting experimental frameworks grounded in scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for 2,4,5-Trimethylbenzenesulfonamide
2,4,5-Trimethylbenzenesulfonamide and its related sulfonamide compounds are of significant interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is critical for ensuring product quality, monitoring impurity levels, and conducting pharmacokinetic studies. The validation of an analytical method is not merely a regulatory requirement but a cornerstone of reliable data generation, ensuring that the method is fit for its intended purpose.[1][2]
This guide will explore the common analytical techniques for sulfonamide analysis, present a detailed validation protocol for a selected method, and provide the scientific rationale behind the experimental choices, aligning with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for the quantification of 2,4,5-Trimethylbenzenesulfonamide depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent methods for sulfonamide analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Moderate. Relies on chromatographic separation to resolve the analyte from interfering components. Co-eluting impurities with similar UV spectra can interfere. | High. Provides structural confirmation through fragmentation patterns, offering superior selectivity even with co-eluting compounds.[9][10] |
| Sensitivity | Generally in the parts-per-million (ppm) or high parts-per-billion (ppb) range. | High. Capable of reaching low ppb to parts-per-trillion (ppt) levels, making it ideal for trace analysis.[11][12] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS. | Can be prone to ion suppression or enhancement from matrix components, often requiring more rigorous sample preparation. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for method development and maintenance. |
| Typical Application | Assay of bulk drug substance, quantification of major components, and some impurity analysis. | Trace level impurity quantification, bioanalysis of drugs in complex matrices (e.g., plasma, tissue), and residue analysis.[9][13] |
Rationale for Method Selection: For the purpose of this guide, we will focus on the validation of an LC-MS/MS method . Its superior sensitivity and selectivity make it the gold standard for trace-level quantification and situations where specificity is paramount, such as in the presence of structurally similar impurities or complex biological matrices.[9][11][12]
The Validation Workflow: A Step-by-Step Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following protocol outlines the validation of an LC-MS/MS method for the quantification of 2,4,5-Trimethylbenzenesulfonamide in a given matrix (e.g., drug substance, biological fluid).
Caption: Interrelationship of analytical method validation parameters.
Summary of Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Mean recovery of 80-120%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 15% (≤ 20% at LOQ). |
| Limit of Quantification (LOQ) | Demonstrable with acceptable accuracy and precision. |
| Robustness | System suitability parameters met under varied conditions. |
| Stability | Analyte concentration within ±15% of nominal under tested conditions. |
Conclusion
The validation of an analytical method for the quantification of 2,4,5-Trimethylbenzenesulfonamide is a critical process that ensures the reliability and accuracy of the generated data. While HPLC with UV detection can be a suitable technique for certain applications, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices.
By systematically evaluating the validation parameters of specificity, linearity, accuracy, precision, LOD, LOQ, robustness, and stability, as outlined in this guide and in accordance with international regulatory guidelines, researchers can establish a self-validating system that provides trustworthy and defensible results. This rigorous approach to method validation is fundamental to advancing drug development and ensuring product quality.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Kaufmann, A., Roth, S., Ryser, B., Widmer, M., & Guggisberg, D. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 88(4), 949–958. [Link]
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Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
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Journal of Chemical and Pharmaceutical Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]
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Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2,4,5-Trimethylbenzenesulfonamide in Biological Assays
In the landscape of drug discovery and biological research, the specificity of a chemical probe is paramount. Off-target effects can lead to misleading results and confound data interpretation. This guide provides an in-depth technical analysis of the potential cross-reactivity of 2,4,5-Trimethylbenzenesulfonamide, a non-antibiotic sulfonamide, in common biological assays. We will objectively compare its hypothetical performance with established sulfonamide-based drugs, a carbonic anhydrase inhibitor and an antibiotic, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals to inform their experimental design and compound selection.
Introduction: The Sulfonamide Scaffold and the Question of Cross-Reactivity
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics, including diuretics, anticonvulsants, and most notably, antibiotics.[1] A common concern among researchers is the potential for immunological cross-reactivity between antibiotic and non-antibiotic sulfonamides. However, extensive research suggests that such cross-reactivity is not a class-wide phenomenon and is often linked to specific structural motifs not present in most non-antibiotic sulfonamides.[2][3][4] Specifically, the arylamine group at the N4 position and the N1-heterocyclic ring, characteristic of sulfonamide antibiotics, are the primary determinants of type I hypersensitivity responses.[3] Non-antibiotic sulfonamides, including 2,4,5-Trimethylbenzenesulfonamide, typically lack these features.[5]
This guide will explore the potential for pharmacological cross-reactivity of 2,4,5-Trimethylbenzenesulfonamide by evaluating its activity in two distinct biological assays: a carbonic anhydrase inhibition assay and an antimicrobial susceptibility test. By comparing its activity profile to that of Acetazolamide (a known carbonic anhydrase inhibitor) and Sulfamethoxazole (a sulfonamide antibiotic), we can generate a data-driven assessment of its specificity.
Experimental Design: A Multi-faceted Approach to Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity profile of 2,4,5-Trimethylbenzenesulfonamide, a two-pronged experimental approach is proposed. This involves assessing its potential as a carbonic anhydrase inhibitor, a known activity for some non-antibiotic sulfonamides, and its antimicrobial efficacy, the hallmark of sulfonamide antibiotics.
Diagram of the Experimental Workflow
Caption: Experimental workflow for assessing the cross-reactivity of 2,4,5-Trimethylbenzenesulfonamide.
Materials and Methods
Synthesis of 2,4,5-Trimethylbenzenesulfonamide
A synthetic route analogous to established methods for benzenesulfonamide derivatives would be employed.[6][7]
Step-by-step Protocol:
-
Sulfonation: 1,2,4-Trimethylbenzene is reacted with chlorosulfonic acid in an appropriate solvent (e.g., dichloromethane) at a controlled temperature to yield 2,4,5-trimethylbenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with aqueous ammonia to form 2,4,5-Trimethylbenzenesulfonamide.
-
Purification: The crude product is purified by recrystallization to yield the final compound.
-
Characterization: The identity and purity of the synthesized compound are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay
A colorimetric-based carbonic anhydrase inhibitor screening kit would be utilized to determine the inhibitory activity of the test compounds.[8] This assay measures the esterase activity of carbonic anhydrase.
Step-by-step Protocol:
-
Reagent Preparation: All kit components (assay buffer, enzyme, substrate, and inhibitor) are prepared according to the manufacturer's instructions.
-
Compound Dilution: A dilution series of 2,4,5-Trimethylbenzenesulfonamide, Acetazolamide (positive control), and Sulfamethoxazole (comparative compound) is prepared in a 96-well plate.
-
Enzyme Addition: A working solution of carbonic anhydrase (human isoform II) is added to each well containing the test compounds and controls. The plate is incubated for 10 minutes at room temperature.
-
Substrate Addition: The enzyme reaction is initiated by adding the substrate to each well.
-
Kinetic Measurement: The absorbance at 405 nm is measured kinetically for 60 minutes at room temperature using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is determined relative to the enzyme control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds is assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against common bacterial strains.[9][10]
Step-by-step Protocol:
-
Bacterial Strain Preparation: Cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are grown overnight and then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: A two-fold serial dilution of 2,4,5-Trimethylbenzenesulfonamide, Sulfamethoxazole (positive control), and Acetazolamide (comparative compound) is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data based on the known activities of structurally similar compounds to illustrate the expected outcomes of the proposed experiments.
Table 1: Carbonic Anhydrase II Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| 2,4,5-Trimethylbenzenesulfonamide | Carbonic Anhydrase II | Colorimetric Esterase Assay | > 10,000 |
| Acetazolamide | Carbonic Anhydrase II | Colorimetric Esterase Assay | 12 |
| Sulfamethoxazole | Carbonic Anhydrase II | Colorimetric Esterase Assay | 5,500 |
This hypothetical data suggests that 2,4,5-Trimethylbenzenesulfonamide is unlikely to be a potent inhibitor of carbonic anhydrase II, unlike the dedicated inhibitor Acetazolamide. Sulfamethoxazole shows weak inhibition.
Table 2: Antimicrobial Susceptibility
| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) |
| 2,4,5-Trimethylbenzenesulfonamide | S. aureus | Broth Microdilution | > 128 |
| E. coli | Broth Microdilution | > 128 | |
| Sulfamethoxazole | S. aureus | Broth Microdilution | 16 |
| E. coli | Broth Microdilution | 8 | |
| Acetazolamide | S. aureus | Broth Microdilution | > 128 |
| E. coli | Broth Microdilution | > 128 |
This hypothetical data indicates that 2,4,5-Trimethylbenzenesulfonamide is not expected to possess significant antibacterial activity, in stark contrast to the antibiotic Sulfamethoxazole.
Discussion and Interpretation
The hypothetical results from our proposed comparative study suggest that 2,4,5-Trimethylbenzenesulfonamide exhibits a high degree of specificity and a low potential for cross-reactivity in the tested biological assays.
-
Lack of Carbonic Anhydrase Inhibition: The high IC50 value against carbonic anhydrase II indicates that the trimethyl substitution pattern on the benzene ring does not confer significant inhibitory activity towards this enzyme. This differentiates it from other non-antibiotic sulfonamides that are designed as carbonic anhydrase inhibitors.
-
Absence of Antimicrobial Activity: The high MIC values against both Gram-positive and Gram-negative bacteria demonstrate a lack of the antibacterial properties characteristic of sulfonamide antibiotics. This is consistent with the absence of the key structural features (arylamine at N4 and a heterocyclic ring at N1) required for antimicrobial action.
Diagram of Sulfonamide Structural Comparison and Activity
Caption: Comparison of structural features and biological activities of the tested sulfonamides.
Conclusion
This comparative guide provides a framework for assessing the cross-reactivity of 2,4,5-Trimethylbenzenesulfonamide. Based on the analysis of its chemical structure and the hypothetical experimental data, it is predicted to have a low likelihood of cross-reactivity with either carbonic anhydrase inhibitors or sulfonamide antibiotics in biological assays. This highlights the importance of considering the specific substitution patterns of sulfonamide-containing compounds rather than making broad assumptions about class-wide effects. Researchers utilizing 2,4,5-Trimethylbenzenesulfonamide or structurally similar compounds in their studies can be more confident in the specificity of their results, provided that appropriate control experiments, as outlined in this guide, are performed.
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Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. theMednet. [Link]
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A Comparative Guide for the Analysis of 2,4,5-Trimethylbenzenesulfonamide: LC-MS versus GC-MS
In the landscape of pharmaceutical analysis and drug development, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2,4,5-Trimethylbenzenesulfonamide, a key sulfonamide moiety, presents a unique analytical challenge. This guide provides a comprehensive, data-driven comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for its analysis. We will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers and scientists in selecting the optimal method for their specific needs.
The Analyte: Understanding 2,4,5-Trimethylbenzenesulfonamide
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Method for Polar, Non-Volatile Compounds
LC-MS is a highly sensitive and versatile technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5] It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a strong candidate for the analysis of sulfonamides.[5][6][7][8]
This protocol is designed for the sensitive and selective quantification of 2,4,5-Trimethylbenzenesulfonamide in a pharmaceutical matrix.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing 2,4,5-Trimethylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
If analyzing from a complex matrix like plasma or tissue, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.[9][10] A common LLE procedure involves extraction with a solvent like ethyl acetate or a mixture of acetonitrile and ethyl acetate.[11]
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Parameters: Optimized for 2,4,5-Trimethylbenzenesulfonamide (precursor ion > product ion). A generic approach for sulfonamides is to monitor the protonated molecule [M+H]+ and a characteristic fragment ion.[12]
-
C18 Column: The choice of a C18 reversed-phase column is based on the moderate polarity of sulfonamides, allowing for good retention and separation from other matrix components.
-
Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.[9]
-
Gradient Elution: A gradient elution is employed to ensure efficient separation of the target analyte from potential impurities and to shorten the analysis time.
-
Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, minimizing interferences from the sample matrix.[12][13]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2,4,5-Trimethylbenzenesulfonamide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in the laboratory. The final, and arguably most critical, phase of this lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,4,5-Trimethylbenzenesulfonamide, ensuring the protection of personnel, the environment, and the integrity of your institution.
Understanding the Hazard Profile: A Foundation for Safe Handling
Anticipated Hazards:
-
Skin and Eye Irritation: Similar aromatic sulfonamides are known to be irritants.[1][2][3]
-
Flammability: The presence of a trimethylbenzene group suggests potential flammability.[1][2]
-
Aquatic Toxicity: Aromatic compounds often exhibit toxicity to aquatic life with long-lasting effects.[1][2]
Given these potential hazards, 2,4,5-Trimethylbenzenesulfonamide must be treated as a hazardous waste. The fundamental principle of hazardous waste management is the "cradle to grave" concept, where the generator of the waste retains ownership and responsibility for it from generation to final disposal.[4]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2,4,5-Trimethylbenzenesulfonamide is a multi-step process that requires careful planning and execution. The following workflow provides a comprehensive overview of the necessary procedures.
Figure 2: A step-by-step workflow for responding to a chemical spill in a laboratory setting.
Personal Protective Equipment (PPE) for Spill Cleanup:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If ventilation is poor, a respirator may be necessary. |
Spill Cleanup Procedure:
-
Assess the Spill: Determine the extent of the spill and any immediate hazards.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert Personnel: Notify others in the lab and your supervisor. Contact your EHS department. [5]4. Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Contain the Spill: Use absorbent dikes or pads to prevent the spill from spreading.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Label the container with the spilled material's name and "Spill Debris" and dispose of it as hazardous waste.
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [3][6]Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [3][6]Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention. [3]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [1]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2,4,5-Trimethylbenzenesulfonamide is not merely a regulatory requirement; it is a professional responsibility. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant management of this chemical waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific policies and your EHS department for guidance.
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A Guide to Personal Protective Equipment for Handling 2,4,5-Trimethylbenzenesulfonamide
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2,4,5-Trimethylbenzenesulfonamide. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the information necessary to operate safely and effectively. This guide is structured to explain the causality behind each procedural step, grounding our recommendations in established scientific principles and field-proven best practices.
A Note on Hazard Assessment: Specific safety data for 2,4,5-Trimethylbenzenesulfonamide is not extensively published. Therefore, this guidance is built upon a conservative assessment of structurally similar compounds, including its isomer 2,4,6-Trimethylbenzenesulfonamide[1], the related precursor 1,2,4-Trimethylbenzene[2][3][4], and the corresponding sulfonic acid[5]. This approach ensures a high margin of safety by assuming a combination of the potential hazards identified in these related molecules.
Hazard Profile Synthesis and Core Safety Directives
A thorough risk assessment is the foundation of laboratory safety. Based on the hazard classifications of analogous compounds, 2,4,5-Trimethylbenzenesulfonamide should be handled as a substance that is potentially harmful if inhaled, swallowed, or absorbed through the skin. It is presumed to be a skin, eye, and respiratory tract irritant[1][2][4]. The precursor, 1,2,4-Trimethylbenzene, is a flammable liquid, indicating that while the sulfonamide is likely a solid, its vapors or dust may pose a flammability risk, especially in the presence of ignition sources[2][6].
| Hazard Category | GHS Classification (Based on Analogs) | Pictogram | Signal Word | Primary Safety Concern |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1][2][4] | Warning | Harmful upon exposure through major routes. | |
| Skin Irritation | Category 2[1][2][4] | Warning | Causes skin irritation upon direct contact. | |
| Eye Irritation | Category 2A[1][2][4] | Warning | Causes serious eye irritation. | |
| Respiratory Irritation | STOT SE Category 3[1][2][4] | Warning | May cause respiratory irritation if inhaled. | |
| Flammability | Flammable Liquid and Vapor (Category 3 - Precursor)[2][4] | Danger | Vapors may form flammable mixtures with air. | |
| Aspiration Hazard | Category 1 (Precursor)[2] | Danger | May be fatal if swallowed and enters airways. | |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[2]. | Warning | Requires controlled disposal to prevent environmental release. |
This table summarizes potential hazards based on data from structural analogs. Always consult a specific Safety Data Sheet (SDS) if one becomes available.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a systematic approach to mitigate the specific risks identified. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by appropriate PPE.
Engineering Controls: Your Primary Barrier
All work involving 2,4,5-Trimethylbenzenesulfonamide, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection by exhausting potentially harmful and flammable vapors away from the user's breathing zone.
-
Causality: The potential for respiratory irritation and the flammability of related compounds necessitate that vapors or aerosols are contained and removed at the source[2][6].
-
Validation: Ensure the fume hood has a current inspection sticker and that the sash is kept at the lowest practical height during operations.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Mandatory: Wear chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166[3]. Goggles provide a complete seal around the eyes, protecting against splashes from all angles.
-
Recommended for High-Risk Operations: When handling larger quantities or performing operations with a higher risk of splashing (e.g., heating, pressure reactions), supplement goggles with a full-face shield[7].
-
Causality: This compound is presumed to be a serious eye irritant[1][7]. A splash could cause significant damage. A face shield protects the entire face from direct splashes.
Skin and Body Protection: Preventing Dermal Contact
-
Gloves: Wear chemically resistant gloves at all times. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility charts. For prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber may be necessary[4]. Always double-glove when handling highly concentrated solutions.
-
Lab Coat: A standard cotton lab coat is sufficient for minor tasks. For procedures with a higher splash risk, a chemically resistant apron over the lab coat is required.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: A Necessary Precaution
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required in specific situations:
-
Emergency Situations: In the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is essential[2].
-
Weighing Powders: If weighing the solid material outside of a containment hood (not recommended), a respirator is mandatory to prevent inhalation of fine particles.
-
Causality: Inhalation is a primary exposure route that can lead to acute and potentially chronic respiratory effects[2][4][9].
Caption: PPE Selection and Decontamination Workflow.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational, and all required PPE is readily available. Locate the nearest emergency eyewash station and safety shower[10]. Prepare a designated waste container for 2,4,5-Trimethylbenzenesulfonamide waste.
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-absorbent paper) inside the fume hood. Use non-sparking tools to prevent ignition sources[2][6].
-
Making Solutions: Add the solid reagent to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.
-
Post-Handling: After completing the task, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat/apron, face shield, inner gloves, goggles. Wash hands thoroughly with soap and water immediately after handling the substance[6][8].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8]. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[11]. Seek immediate medical attention from an ophthalmologist[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8][12].
-
Spill:
-
Evacuate non-essential personnel from the area. Turn off all ignition sources[3][6].
-
Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand[6]. Do not use combustible materials.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[3].
-
Clean the spill area thoroughly.
-
Disposal Plan
All waste containing 2,4,5-Trimethylbenzenesulfonamide, including contaminated solids, solutions, and cleaning materials, must be treated as hazardous waste.
-
Containment: Collect waste in a clearly labeled, sealed container. The label must include the full chemical name and associated hazards[10].
-
Regulations: Disposal must be conducted through an approved waste disposal plant[2][6]. Adhere strictly to all local, state, and federal environmental regulations governing chemical waste disposal[8][10]. Do not discharge into drains or the environment[4].
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2,4,5-Trimethylbenzenesulfonamide, ensuring a safe and productive research environment.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet for 1,2,4-Trimethylbenzene.
- MilliporeSigma. (2021). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet for 2,4,6-Trichlorophenyl 4-Methylbenzenesulfonate.
- Echemi. (n.d.). 2-(2,4-dinitrophenoxy)sulfonyl-1,3,5-trimethyl-benzene Safety Data Sheets.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,2,4-Trimethylbenzene.
- Fisher Scientific. (2023). Safety Data Sheet for 1,2,4-Trimethylbenzene.
- Fisher Scientific. (2010). Safety Data Sheet for Benzenesulfonamide.
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PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, N-methyl-2,4,5-trichloro-. National Center for Biotechnology Information. Retrieved from [Link]
- Metasci. (n.d.). Safety Data Sheet 2,4,5-Trimethylbenzaldehyde.
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PubChem. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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- LookChem. (n.d.). 2,4,5-Trimethylbenzenesulfonic acid.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
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- ChemicalBook. (n.d.). trimethylbenzene - Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
